AZD8329
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
1048668-70-7 |
|---|---|
Formule moléculaire |
C25H31N3O3 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31) |
Clé InChI |
XWBXJBSVYVJAMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 |
Apparence |
White solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid 4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid AZD8329 |
Origine du produit |
United States |
Foundational & Exploratory
AZD8329: A Technical Guide to its Mechanism of Action on 11β-HSD1
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Elevated intracellular cortisol concentrations are implicated in the pathophysiology of various metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory potency, selectivity, and effects in preclinical models and human studies. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers in the field.
Introduction to 11β-HSD1 and its Role in Metabolism
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor metabolism of glucocorticoids. It catalyzes the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol, thereby amplifying local glucocorticoid action in target tissues such as the liver, adipose tissue, and the brain.[1][2] In contrast, the isoform 11β-HSD2 inactivates cortisol to cortisone, primarily in mineralocorticoid target tissues. Dysregulation of 11β-HSD1 activity, leading to excessive intracellular cortisol levels, has been linked to the development of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[1] Therefore, selective inhibition of 11β-HSD1 represents a promising therapeutic strategy for these conditions.
This compound: A Potent and Selective 11β-HSD1 Inhibitor
This compound is a small molecule, orally administered inhibitor of 11β-HSD1.[3] It was developed through the optimization of a class of carboxylic acid inhibitors, with structural modifications leading to an improved technical profile in terms of solubility and pharmacokinetics compared to its predecessor, AZD4017.[2][4]
In Vitro Inhibitory Activity and Selectivity
This compound demonstrates potent inhibition of 11β-HSD1 across multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Species | IC50 (nM) | Reference |
| Recombinant 11β-HSD1 | Human | 9 | [3] |
| 11β-HSD1 in isolated adipocytes | Human | 2 | [3] |
| Recombinant 11β-HSD1 | Rat | 89 | [3] |
| Recombinant 11β-HSD1 | Dog | 15 | [3] |
This compound exhibits high selectivity for 11β-HSD1 over the closely related enzyme 11β-HSD2, with a selectivity of over 5000-fold.[3] It is also highly selective against other homologous enzymes, including 17β-HSD1 and 17β-HSD3.[3]
Mechanism of Action: Signaling Pathway
The mechanism of action of this compound is centered on its direct inhibition of 11β-HSD1. By blocking this enzyme, this compound prevents the intracellular conversion of cortisone to cortisol. This reduction in local cortisol levels leads to decreased activation of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of excessive glucocorticoid signaling.
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This assay determines the potency of a compound to inhibit 11β-HSD1 activity.
-
Enzyme Source: Microsomal fractions from cells overexpressing human recombinant 11β-HSD1.
-
Substrate: Radiolabeled [3H]-cortisone.
-
Cofactor: NADPH.
-
Procedure:
-
The enzyme preparation is incubated with varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated by the addition of [3H]-cortisone and NADPH.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the steroids (cortisone and cortisol) are extracted.
-
The amounts of [3H]-cortisone and [3H]-cortisol are quantified using high-performance liquid chromatography (HPLC) with radiometric detection.
-
The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue
This assay measures the activity of 11β-HSD1 in tissue samples obtained from subjects after administration of an inhibitor.
-
Tissue Source: Adipose tissue biopsies from preclinical models or human subjects.
-
Substrate: Radiolabeled [3H]-cortisone.
-
Procedure:
-
Adipose tissue is homogenized.
-
The homogenate is incubated with [3H]-cortisone.
-
After incubation, the reaction is stopped, and steroids are extracted.
-
The conversion of [3H]-cortisone to [3H]-cortisol is quantified by HPLC.
-
The 11β-HSD1 activity is expressed as the percentage of conversion of cortisone to cortisol per unit of tissue weight or protein content.
-
Preclinical and Clinical Findings
Preclinical Pharmacokinetics and Pharmacodynamics
While a comprehensive, consolidated table of pharmacokinetic parameters for this compound across all preclinical species is not publicly available, studies in Han Wistar rats have provided valuable insights. Following a single oral dose of 10 mg/kg, plasma levels of this compound reached approximately five times the in vitro IC50, leading to a significant reduction in 11β-HSD1 activity in both adipose tissue and liver.[3]
Clinical Studies and Tachyphylaxis
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 with a clear mechanism of action involving the reduction of intracellular cortisol levels. While it has demonstrated significant target engagement in preclinical and early clinical studies, the observation of tachyphylaxis in adipose tissue with repeated dosing highlights a potential challenge for its long-term therapeutic use. Further research is warranted to fully understand the implications of this phenomenon and to explore strategies to overcome it for the successful clinical development of 11β-HSD1 inhibitors in the treatment of metabolic diseases.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of AZD8329: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone that plays a crucial role in regulating metabolism, inflammation, and stress responses.[3][4][5] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in target tissues such as the liver and adipose tissue, without significantly affecting systemic cortisol levels.[6][7] This targeted mode of action has positioned 11β-HSD1 inhibitors like this compound as promising therapeutic agents for the treatment of metabolic disorders, including type 2 diabetes and obesity.[8][9] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for amplifying intracellular cortisol levels.
Signaling Pathway
The mechanism of action of this compound is centered on the modulation of the glucocorticoid signaling pathway. In its basal state, the glucocorticoid receptor (GR) is located in the cytoplasm in a complex with chaperone proteins. The binding of cortisol, the production of which is catalyzed by 11β-HSD1, induces a conformational change in the GR. This change leads to the dissociation of the chaperone proteins and the translocation of the cortisol-GR complex into the nucleus. Inside the nucleus, this complex binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes involved in metabolism and inflammation.[3][4][10] this compound blocks the initial step of this cascade by preventing the conversion of cortisone to cortisol.
Quantitative Data Summary
The preclinical development of this compound has generated a wealth of quantitative data, which is summarized in the tables below for easy comparison.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of 11β-HSD1 across multiple species, with excellent selectivity over other related enzymes.
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| 11β-HSD1 | Human (recombinant) | 9 | >5000x | [2] |
| 11β-HSD1 | Human (adipocytes) | 2 | - | [2] |
| 11β-HSD1 | Rat (recombinant) | 8.6 - 89 | - | [1][2] |
| 11β-HSD1 | Dog (recombinant) | 8 - 15 | - | [1][2] |
| 11β-HSD1 | Cynomolgus Monkey | 24 | - | [1] |
| 11β-HSD1 | Mouse | 6100 | - | [1] |
| 11β-HSD2 | Human (recombinant) | >100,000 | - | [2] |
| 17β-HSD1 | Human | >100,000 | - | [2] |
| 17β-HSD3 | Human | >100,000 | - | [2] |
Table 1: In Vitro Potency and Selectivity of this compound
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in several preclinical species.
| Species | Route | Dose | Key Pharmacokinetic Parameters | Reference |
| Han Wistar Rat | Oral | 10 mg/kg | Plasma levels of ~5x IC50 | [2] |
| Rat | Oral | 60 mg/kg (single dose) | Cmax and Tmax data available in source | [11] |
| Rat | Oral | 120 mg/kg (single dose) | Cmax and Tmax data available in source | [11] |
| Rat | Oral | 120 mg/kg (repeated dose) | Maintained free plasma concentrations between 1.4 µM (Cmax) and 0.20 µM (Cmin) | [11] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a common method for determining the in vitro potency of inhibitors against 11β-HSD1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Scintillation proximity assay (SPA) beads or LC-MS/MS for detection
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the various concentrations of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding radiolabeled or non-radiolabeled cortisone.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by solvent extraction).
-
Quantify the amount of cortisol produced.
-
SPA method: If using radiolabeled cortisone, add SPA beads that specifically bind to cortisol. The proximity of the radiolabeled product to the bead generates a signal that is proportional to the enzyme activity.
-
LC-MS/MS method: Extract the steroids and quantify the concentrations of cortisone and cortisol using a validated liquid chromatography-tandem mass spectrometry method.[12][13][14][15][16]
-
-
Calculate the percent inhibition of 11β-HSD1 activity for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the establishment of a diet-induced obesity model in mice to evaluate the in vivo efficacy of this compound.
Objective: To assess the effect of this compound on body weight, glucose tolerance, and other metabolic parameters in a mouse model of diet-induced obesity.
Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity and metabolic syndrome on a high-fat diet.[17][18]
Materials:
-
C57BL/6J mice
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
This compound formulation for oral administration
-
Vehicle control
-
Equipment for oral gavage, blood glucose measurement, and body composition analysis.
Procedure:
-
Induction of Obesity:
-
Drug Treatment:
-
Endpoint Measurements:
-
Body Weight and Composition: Monitor body weight throughout the study. At the end of the study, measure body composition (fat mass and lean mass) using techniques like quantitative magnetic resonance (qNMR).
-
Oral Glucose Tolerance Test (OGTT):
-
Biomarker Analysis: At the end of the study, collect blood and tissues for the analysis of plasma insulin, lipids, and tissue 11β-HSD1 activity.
-
Preclinical Efficacy
In preclinical studies, this compound and other selective 11β-HSD1 inhibitors have demonstrated beneficial effects on various metabolic parameters. In diet-induced obese mice, administration of an 11β-HSD1 inhibitor led to a significant reduction in adipose mass and weight gain.[2] Furthermore, treatment with 11β-HSD1 inhibitors has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.[8] These findings support the therapeutic potential of this compound for the treatment of metabolic syndrome.
Safety and Toxicology
Preclinical safety and toxicology studies are crucial for the development of any new therapeutic agent. While specific toxicology data for this compound is not extensively detailed in the public domain, the development of this compound from its predecessor, AZD4017, involved optimization to reduce acyl glucuronide liability, which can be associated with toxicity.[29] This structural modification aimed to improve the overall metabolic stability and safety profile of the molecule.[29]
Conclusion
This compound is a potent and selective 11β-HSD1 inhibitor with a well-defined mechanism of action. Preclinical in vitro and in vivo studies have demonstrated its ability to effectively inhibit its target and produce beneficial effects on key metabolic parameters. The data summarized in this technical guide highlights the promising preclinical profile of this compound as a potential therapeutic agent for metabolic diseases. Further clinical investigation is warranted to translate these preclinical findings to human patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Diet-induced obesity murine model [protocols.io]
- 20. mmpc.org [mmpc.org]
- 21. research.sdsu.edu [research.sdsu.edu]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 25. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mmpc.org [mmpc.org]
- 29. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD8329 for Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AZD8329, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for its application in metabolic syndrome research. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the core signaling pathways involved.
Introduction: Targeting 11β-HSD1 in Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.
A key player in the pathophysiology of metabolic syndrome is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is highly expressed in metabolic tissues such as the liver and adipose tissue, where it acts to convert inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action.[1][2] Elevated intracellular cortisol levels contribute to the manifestations of metabolic syndrome by promoting gluconeogenesis, insulin resistance, and adipogenesis.[1][3] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for treating metabolic syndrome.[4]
This compound is a novel, potent, and selective small molecule inhibitor of 11β-HSD1, developed to address this therapeutic need.[4][5]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by selectively inhibiting the 11β-HSD1 enzyme.[5] By blocking the conversion of cortisone to cortisol within target tissues, this compound effectively reduces local glucocorticoid concentrations without significantly altering systemic cortisol levels.[2] This tissue-specific reduction in active glucocorticoids leads to a decrease in the activation of the glucocorticoid receptor (GR). Consequently, the transcription of GR target genes involved in metabolic dysregulation is downregulated, leading to improvements in insulin sensitivity, glucose homeostasis, and lipid metabolism.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Reference |
| Recombinant 11β-HSD1 | Human | 9 | [5] |
| 11β-HSD1 in isolated adipocytes | Human | 2 | [5] |
| Recombinant 11β-HSD1 | Rat | 89 | [5] |
| Recombinant 11β-HSD1 | Dog | 15 | [5] |
Table 2: Preclinical Efficacy of 11β-HSD1 Inhibition in a Diet-Induced Obesity (DIO) Mouse Model
| Treatment | Change in Body Weight | Change in Fasting Glucose | Change in Fasting Insulin | Reference |
| 11β-HSD1 inhibitor | Decreased | Decreased | Decreased | [2][7] |
| Vehicle | No significant change | No significant change | No significant change | [2][7] |
Note: This table represents the general findings from preclinical studies with selective 11β-HSD1 inhibitors in DIO mice, as specific quantitative data for this compound in this model were not detailed in the provided search results.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single 200 mg Dose)
| Formulation | State | Cmax (nmol/L) | tmax (h) | AUC (nmol·h/L) | t1/2λz (h) |
| Oral Tablet | Fasting | 1340 | 2.00 | 13800 | 10.2 |
| Oral Solution | Fasting | 2040 | 0.67 | 12400 | 8.96 |
| Oral Tablet | Fed | 1140 | 4.00 | 13800 | 9.87 |
Data compiled from a Phase I clinical study. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2λz: Terminal half-life.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in metabolic syndrome research.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce a metabolic syndrome phenotype in mice that mimics human obesity and associated metabolic dysfunctions.
Methodology:
-
Animal Model: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: A high-fat diet (HFD) is provided to the experimental group. A typical HFD contains 45-60% of its calories from fat. A control group is fed a standard chow diet.
-
Duration: The HFD is administered for a period of 8-16 weeks to induce significant weight gain, insulin resistance, and other metabolic abnormalities.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). At the end of the study period, various metabolic parameters are assessed, including fasting glucose, insulin levels, and lipid profiles.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an organism to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
Methodology:
-
Fasting: Mice are fasted overnight (typically for 6 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Ex Vivo 11β-HSD1 Activity Assay
Objective: To measure the activity of the 11β-HSD1 enzyme in tissue samples.
Methodology:
-
Tissue Collection: Adipose and liver tissues are collected from experimental animals.
-
Homogenization: Tissues are homogenized in a suitable buffer.
-
Incubation: The tissue homogenate is incubated with a substrate, typically ³H-labeled cortisone, and a cofactor (NADPH).
-
Extraction: After incubation, steroids are extracted from the reaction mixture using an organic solvent.
-
Separation and Quantification: The substrate (³H-cortisone) and the product (³H-cortisol) are separated using thin-layer chromatography (TLC). The radioactivity of the separated spots is quantified using a scintillation counter.
-
Calculation: The enzyme activity is expressed as the percentage conversion of cortisone to cortisol per unit of protein per unit of time.[2]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.
digraph "Experimental_Workflow_DIO_Model" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#4285F4"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: C57BL/6J Mice\n(6-8 weeks old)", shape=ellipse, fillcolor="#34A853"]; diet [label="Dietary Intervention\n(8-16 weeks)"]; hfd [label="High-Fat Diet (HFD)", fillcolor="#FBBC05"]; chow [label="Standard Chow Diet\n(Control)", fillcolor="#FBBC05"]; treatment [label="Treatment Phase"]; this compound [label="this compound Administration", fillcolor="#EA4335"]; vehicle [label="Vehicle Administration", fillcolor="#EA4335"]; monitoring [label="Monitoring"]; bw_fi [label="Body Weight &\nFood Intake", shape=note, fillcolor="#FFFFFF"]; ogtt [label="Oral Glucose\nTolerance Test (OGTT)", shape=note, fillcolor="#FFFFFF"]; tissue_collection [label="Tissue Collection\n(Liver, Adipose)", shape=ellipse, fillcolor="#34A853"]; analysis [label="Ex Vivo Analysis"]; hsd1_activity [label="11β-HSD1 Activity Assay", shape=note, fillcolor="#FFFFFF"]; gene_expression [label="Gene Expression Analysis", shape=note, fillcolor="#FFFFFF"];
start -> diet; diet -> hfd; diet -> chow; hfd -> treatment; chow -> treatment; treatment -> this compound; treatment -> vehicle; this compound -> monitoring; vehicle -> monitoring; monitoring -> bw_fi; monitoring -> ogtt; ogtt -> tissue_collection; tissue_collection -> analysis; analysis -> hsd1_activity; analysis -> gene_expression; }
Caption: Experimental workflow for evaluating this compound in a diet-induced obesity model.
Safety and Tolerability
Clinical trials with 11β-HSD1 inhibitors, including compounds with similar mechanisms to this compound, have generally shown them to be well-tolerated.[8][9] Potential side effects can include activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to changes in adrenal androgen levels.[8] However, in many studies, these changes have remained within the normal range.[8] As with any investigational drug, a thorough evaluation of the safety profile of this compound in different patient populations is ongoing.
Conclusion
This compound, as a potent and selective inhibitor of 11β-HSD1, represents a promising therapeutic agent for the treatment of metabolic syndrome. By targeting the tissue-specific overproduction of cortisol, this compound has the potential to address multiple facets of this complex disorder, including insulin resistance, hyperglycemia, and dyslipidemia. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for metabolic diseases. The detailed protocols and pathway visualizations serve as valuable resources for scientists and researchers in this field.
References
- 1. The glucocorticoid receptor in brown adipocytes is dispensable for control of energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Investigating the Therapeutic Potential of AZD8329: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of AZD8329, a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development efforts in the field of metabolic and related diseases.
Core Mechanism of Action and Therapeutic Rationale
This compound is a small molecule, orally administered inhibitor of 11β-HSD1.[1] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[2] Specifically, 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues such as the liver and adipose tissue. By amplifying local glucocorticoid action, elevated 11β-HSD1 activity is implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.
The therapeutic rationale for inhibiting 11β-HSD1 with this compound is to reduce the intracellular concentration of active glucocorticoids in target tissues, thereby mitigating their detrimental metabolic effects. Preclinical studies have demonstrated the potential of 11β-HSD1 inhibitors to decrease body weight, improve glucose tolerance, and reduce fasting glucose and insulin levels.[3]
Signaling Pathway of 11β-HSD1 Inhibition
The following diagram illustrates the mechanism of action of this compound within the glucocorticoid signaling pathway.
References
AZD8329: A Deep Dive into its Selectivity for 11β-HSD1 over 11β-HSD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by AZD8329, with a particular focus on its selectivity against the isoform 11β-HSD2. This document will delve into the quantitative measures of this selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways of these crucial enzymes.
Quantitative Selectivity Profile of this compound
This compound demonstrates a high degree of selectivity for 11β-HSD1 over 11β-HSD2. This selectivity is crucial for its therapeutic potential, as non-selective inhibition could lead to undesirable side effects associated with 11β-HSD2 inhibition. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with a significantly lower value for 11β-HSD1, indicating a much stronger binding affinity and inhibitory effect on the target enzyme.
| Enzyme Target | Species | IC50 Value | Selectivity (over 11β-HSD2) |
| 11β-HSD1 | Human | 9 nM[1] | >5000-fold[1] |
| 11β-HSD2 | Human | >30 µM | - |
| 11β-HSD1 | Rat | 89 nM[1] | - |
| 11β-HSD1 | Dog | 15 nM[1] | - |
Table 1: Quantitative Inhibitory Potency of this compound against 11β-HSD Isoforms and across species.
Experimental Protocols for Determining Selectivity
The determination of the selective inhibition of 11β-HSD1 by compounds like this compound typically involves robust in vitro enzyme assays. A common and high-throughput method employed is the Scintillation Proximity Assay (SPA) .
Principle of the Scintillation Proximity Assay
SPA is a homogeneous and rapid assay technology that eliminates the need for separation of bound and free radioligands. For the 11β-HSD1 assay, the core principle involves the enzymatic conversion of a radiolabeled substrate (e.g., [³H]cortisone) to a product (e.g., [³H]cortisol). A specific antibody that recognizes the product is coated onto SPA beads. When the radiolabeled product binds to the antibody on the bead, it comes into close proximity with the scintillant embedded within the bead, leading to the emission of light that can be detected. The amount of light produced is directly proportional to the amount of product formed, and thus, the enzyme activity.
Experimental Workflow for 11β-HSD1 Inhibition Assay
Protocol for 11β-HSD2 Counter-Screen
To determine the selectivity, a counter-screen against 11β-HSD2 is performed. The principle is similar, but with key differences in the enzyme, substrate, and cofactor.
-
Enzyme: Recombinant human 11β-HSD2.
-
Substrate: Radiolabeled cortisol (e.g., [³H]cortisol), as 11β-HSD2 primarily catalyzes the conversion of cortisol to cortisone.
-
Cofactor: NAD⁺ is used instead of NADPH.
The assay measures the decrease in the [³H]cortisol substrate, which can be achieved by separating the substrate and product using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting. Alternatively, a competitive immunoassay for cortisone could be employed.
Signaling Pathways of 11β-HSD1 and 11β-HSD2
The opposing actions of 11β-HSD1 and 11β-HSD2 are critical for regulating the local concentration of active glucocorticoids, primarily cortisol, in various tissues.
11β-HSD1 Signaling Pathway: Glucocorticoid Activation
11β-HSD1 acts predominantly as a reductase, converting inactive cortisone into active cortisol. This amplification of the glucocorticoid signal is particularly important in metabolic tissues like the liver and adipose tissue.
11β-HSD2 Signaling Pathway: Glucocorticoid Inactivation
In contrast, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it back to cortisone. This is particularly important in mineralocorticoid-sensitive tissues like the kidney, where it prevents the illicit activation of the mineralocorticoid receptor (MR) by cortisol, thereby allowing aldosterone to regulate sodium and water balance.
Conclusion
This compound is a potent and highly selective inhibitor of 11β-HSD1. Its impressive selectivity profile, as determined by rigorous in vitro assays, underscores its potential as a targeted therapeutic agent. By specifically blocking the amplification of glucocorticoid signaling in key metabolic tissues without interfering with the protective role of 11β-HSD2 in mineralocorticoid-sensitive tissues, this compound represents a refined approach to modulating glucocorticoid action for the potential treatment of metabolic disorders. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the therapeutic applications of selective 11β-HSD1 inhibition.
References
In-Depth Technical Guide: Cellular Uptake and Distribution of AZD8329
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8329 is a potent and selective small molecule inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1] This mechanism makes 11β-HSD1 a promising therapeutic target for metabolic diseases. Understanding the cellular uptake and subcellular distribution of this compound is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and predicting potential off-target effects. This technical guide provides a comprehensive overview of the available data and experimental methodologies related to the cellular pharmacokinetics of this compound.
Quantitative Data on this compound Activity and Distribution
While specific quantitative data on the intracellular concentration and uptake kinetics of this compound are not extensively available in the public domain, the following tables summarize its inhibitory potency and known distribution characteristics.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Target | Species | Cell/Tissue Type | IC50 (nM) | Reference |
| 11β-HSD1 | Human | Recombinant | 9 | [1] |
| 11β-HSD1 | Human | Isolated Adipocytes | 2 | [1] |
| 11β-HSD1 | Rat | Recombinant | 89 | [1] |
| 11β-HSD1 | Dog | Recombinant | 15 | [1] |
Table 2: In Vivo Effects and Distribution of this compound
| Species | Tissue | Observation | Dosage | Reference |
| Rat (Han Wistar) | Adipose Tissue, Liver | Significant reduction in 11β-HSD1 activity | Single oral dose of 10 mg/kg | [1] |
| Mouse | Bone, Liver, Adipose Tissue | Higher accumulation of Cy5-labelled this compound in bone compared to liver and adipose tissue | Not Specified | |
| Mini-pig | Healing Myocardial Infarct | Binding of this compound to the infarct area | Not Specified |
Cellular Uptake and Transport Mechanisms
The precise mechanisms governing the transport of this compound across the cell membrane have not been fully elucidated. As a small molecule, it is plausible that this compound utilizes a combination of passive diffusion and carrier-mediated transport. Its low central nervous system (CNS) penetrance suggests that it may be a substrate for efflux transporters at the blood-brain barrier.[1] Further investigation using in vitro models such as Caco-2 or MDCK cell monolayers could provide valuable insights into its permeability and potential interactions with transporters.
Subcellular Distribution
The primary intracellular target of this compound is 11β-HSD1, which is predominantly located in the endoplasmic reticulum (ER). Therefore, it is expected that a significant portion of intracellular this compound localizes to the ER to exert its inhibitory effect.
A study utilizing a Cy5-labeled this compound derivative in mice demonstrated co-localization with osteocalcin-expressing osteoblasts, suggesting targeted delivery to this cell type. This finding points towards a potential for tissue-specific accumulation.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for investigating its cellular uptake.
Experimental Protocols
Detailed experimental protocols for specifically studying this compound cellular uptake are not publicly available. However, the following are general, established methodologies that can be adapted for this purpose.
Cellular Uptake Assay using Radiolabeled Compound
This method is a standard for quantifying the amount of a compound that enters cells.
Materials:
-
Target cells (e.g., primary adipocytes, hepatocytes, or a relevant cell line)
-
Cell culture medium and supplements
-
Radiolabeled this compound (e.g., [³H]-AZD8329 or [¹⁴C]-AZD8329)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare a working solution of radiolabeled this compound in a suitable buffer or culture medium at the desired concentration.
-
Incubation: Remove the culture medium from the cells and add the radiolabeled this compound solution. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.
-
Washing: After incubation, rapidly wash the cells multiple times with ice-cold PBS to remove any unbound extracellular compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation fluid and mix well.
-
Measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a protein assay.
-
-
Data Analysis: Express the intracellular concentration of this compound as the amount of radioactivity per milligram of total protein. Plot the intracellular concentration over time to determine the uptake kinetics.
Subcellular Fractionation
This technique is used to isolate different organelles to determine the subcellular localization of a drug.
Materials:
-
Cells treated with this compound (radiolabeled or unlabeled)
-
Homogenization buffer
-
Differential centrifugation equipment (ultracentrifuge)
-
Sucrose solutions of varying densities
-
Markers for different subcellular fractions (e.g., antibodies for organelle-specific proteins)
-
Analysis equipment (e.g., scintillation counter for radiolabeled compound, LC-MS/MS for unlabeled compound)
Procedure:
-
Cell Homogenization: Harvest the treated cells and resuspend them in an ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or a similar device to disrupt the cell membrane while keeping the organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant to another tube and centrifuge at a very high speed (e.g., 100,000 x g) to pellet the microsomes (which include the ER).
-
The final supernatant represents the cytosolic fraction.
-
-
Fraction Analysis:
-
For radiolabeled this compound, measure the radioactivity in each fraction.
-
For unlabeled this compound, extract the compound from each fraction and quantify using LC-MS/MS.
-
Perform Western blotting or enzyme assays using specific markers to confirm the purity of each subcellular fraction.
-
-
Data Analysis: Determine the percentage of total intracellular this compound present in each subcellular fraction to understand its distribution within the cell.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of a drug and to identify if it is a substrate of efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
This compound
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Add this compound to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of this compound in the collected samples.
-
-
Permeability Assay (Basolateral to Apical):
-
Add this compound to the basolateral chamber.
-
At various time points, collect samples from the apical chamber.
-
Quantify the concentration of this compound in the collected samples.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) can indicate whether this compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Conclusion
This technical guide summarizes the current understanding of the cellular uptake and distribution of this compound. While quantitative data on its inhibitory potency are available, further research is needed to fully characterize its cellular pharmacokinetics, including its transport mechanisms and precise subcellular localization. The experimental protocols outlined here provide a framework for conducting such investigations, which will be crucial for the continued development and optimization of this compound and other 11β-HSD1 inhibitors.
References
Exploring the Potential of AZD8329 in Non-Alcoholic Fatty Liver Disease (NAFLD) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Challenge of NAFLD and the Rationale for Targeting 11β-HSD1
Non-alcoholic fatty liver disease (NAFLD) has emerged as the most prevalent chronic liver condition globally, paralleling the epidemics of obesity and type 2 diabetes.[1][2] The disease spectrum ranges from simple steatosis (NAFL) to non-alcoholic steatohepatitis (NASH), which is characterized by inflammation and hepatocyte injury, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] At its core, NAFLD is a metabolic disorder, and a key therapeutic strategy involves targeting the metabolic pathways that drive the accumulation of fat in the liver.
One such promising target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme primarily expressed in the liver and adipose tissue.[4] 11β-HSD1 plays a crucial role in regulating local glucocorticoid levels by converting inactive cortisone to active cortisol.[4] Elevated intracellular cortisol levels can promote hepatic fat accumulation, insulin resistance, and inflammation, all of which are hallmarks of NAFLD.[5] Therefore, inhibiting 11β-HSD1 presents a compelling approach to mitigate the key drivers of NAFLD.
This technical guide explores the potential of AZD8329, a potent and selective 11β-HSD1 inhibitor, in the context of NAFLD models. While direct preclinical studies of this compound in NAFLD are not yet published, this document will synthesize the available information on this compound, data from other 11β-HSD1 inhibitors in relevant models, and established experimental protocols to provide a comprehensive overview for researchers in the field.
This compound: A Profile of a Potent 11β-HSD1 Inhibitor
This compound is a small molecule, orally administered inhibitor of 11β-HSD1.[6] It was developed as a potential treatment for metabolic syndrome and its associated conditions.[7]
Mechanism of Action: this compound is a potent inhibitor of human recombinant 11β-HSD1 with an IC50 of 9 nM and of 11β-HSD1 in isolated human adipocytes with an IC50 of 2 nM in vitro.[6] It exhibits high selectivity (>5000-fold) for 11β-HSD1 over the related enzyme 11β-HSD2.[6] Preclinical pharmacology studies have demonstrated that this compound effectively reduces 11β-HSD1 activity in both the liver and adipose tissue.[6] A single oral dose of 10 mg/kg to Han Wistar rats resulted in a significant reduction of 11β-HSD1 activity in these tissues.[6]
While specific studies on this compound in NAFLD models are not publicly available, another rodent-active 11β-HSD1 inhibitor from AstraZeneca has been shown to induce a significant reduction in adipose mass and weight gain in diet-induced obese mice.[6]
The Hypothesized Role and Substantiating Evidence for 11β-HSD1 Inhibition in NAFLD
The therapeutic rationale for using an 11β-HSD1 inhibitor like this compound in NAFLD is based on its potential to counteract the detrimental effects of excess intracellular cortisol in the liver. The inhibition of 11β-HSD1 is expected to lead to:
-
Reduced Hepatic Steatosis: By decreasing local cortisol levels, 11β-HSD1 inhibition can suppress genes involved in de novo lipogenesis and increase fatty acid oxidation, thereby reducing the accumulation of triglycerides in hepatocytes.
-
Improved Insulin Sensitivity: Glucocorticoids are known to impair insulin signaling. By reducing intrahepatic cortisol, 11β-HSD1 inhibitors can enhance insulin sensitivity, leading to better glucose control and reduced lipogenesis.
-
Anti-inflammatory Effects: Cortisol has complex effects on inflammation. In the context of NAFLD, chronic low-grade inflammation is a key driver of disease progression. 11β-HSD1 inhibition has been shown to reduce the expression of pro-inflammatory cytokines in the liver.[8]
-
Potential Anti-fibrotic Activity: While the role of 11β-HSD1 in liver fibrosis is complex and may be context-dependent, some studies suggest that its inhibition could ameliorate fibrosis by modulating inflammatory responses and hepatic stellate cell activation.[9][10]
Quantitative Data from Preclinical Studies of 11β-HSD1 Inhibitors in NAFLD Models
To illustrate the potential efficacy of 11β-HSD1 inhibition in NAFLD, the following tables summarize quantitative data from preclinical studies of other selective 11β-HSD1 inhibitors in relevant animal models.
Table 1: Effects of 11β-HSD1 Inhibitor (H8, a curcumin derivative) in a High-Fat Diet/Streptozotocin-Induced NAFLD Rat Model [8]
| Parameter | Control | HFD+STZ | HFD+STZ + H8 (3 mg/kg) | HFD+STZ + H8 (6 mg/kg) |
| Serum ALT (U/L) | 45.8 ± 3.2 | 121.5 ± 8.9 | 85.3 ± 6.1 | 68.7 ± 5.4** |
| Serum AST (U/L) | 110.2 ± 7.5 | 245.8 ± 15.3 | 180.1 ± 11.2 | 145.6 ± 9.8 |
| Serum Triglycerides (mmol/L) | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.7 ± 0.2* | 1.2 ± 0.1 |
| Hepatic Triglycerides (mg/g) | 15.3 ± 1.8 | 48.9 ± 4.5 | 32.1 ± 3.1 | 25.4 ± 2.6** |
| Hepatic Steatosis Score | 0.2 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2** |
*p < 0.05, **p < 0.01 vs. HFD+STZ group
Table 2: Effects of 11β-HSD1 Inhibitor (BVT.2733) in a High-Fat Diet-Induced Obese Mouse Model [11]
| Parameter | Control (Chow) | HFD | HFD + BVT.2733 (50 mg/kg/day) |
| Body Weight (g) | 28.5 ± 1.2 | 45.8 ± 2.1 | 39.5 ± 1.8 |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.1 |
| Serum ALT (U/L) | 35.2 ± 4.1 | 89.6 ± 7.8 | 55.3 ± 6.2 |
| Hepatic Free Fatty Acids (nmol/mg) | 1.2 ± 0.2 | 3.8 ± 0.4 | 2.1 ± 0.3 |
| Visceral Adipose Tissue Mass (g) | 1.5 ± 0.2 | 4.2 ± 0.5 | 2.9 ± 0.3* |
*p < 0.05 vs. HFD group
Experimental Protocols for Evaluating this compound in NAFLD Models
A robust evaluation of this compound in the context of NAFLD would involve the use of well-characterized animal models that recapitulate the key features of the human disease.
Diet-Induced NAFLD/NASH Models
These models are highly relevant as they mimic the metabolic stress associated with the Western diet.
-
High-Fat Diet (HFD) Model:
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.[12]
-
Diet: A diet with 45-60% of calories derived from fat is administered for 12-24 weeks to induce obesity, insulin resistance, and hepatic steatosis.[3]
-
This compound Administration: this compound would be administered orally, likely via gavage, at various doses determined by pharmacokinetic and pharmacodynamic studies. Dosing would typically commence after the establishment of the NAFLD phenotype or as a prophylactic treatment.
-
Endpoints:
-
Metabolic Parameters: Body weight, food intake, glucose tolerance (GTT), insulin tolerance (ITT), and serum levels of insulin, glucose, triglycerides, and cholesterol.
-
Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and Sirius Red for fibrosis.
-
Biochemical Analysis: Measurement of hepatic triglyceride and cholesterol content.
-
Gene Expression Analysis: qPCR or RNA-seq to assess the expression of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis.
-
-
-
Methionine and Choline Deficient (MCD) Diet Model:
-
Animal Strain: C57BL/6J mice.
-
Diet: An MCD diet is administered for 4-8 weeks. This model rapidly induces steatohepatitis and fibrosis but is not associated with obesity or insulin resistance.[13]
-
This compound Administration: Oral administration of this compound during the course of the MCD diet.
-
Endpoints: Primarily focused on liver injury and fibrosis. Key endpoints include serum ALT/AST, histological assessment of inflammation and fibrosis, and gene expression of fibrotic markers (e.g., Collagen-1a1, α-SMA, TIMP-1).
-
Genetic Models of NAFLD
These models have a genetic predisposition to obesity and metabolic dysfunction.
-
Leptin-deficient (ob/ob) mice:
-
Model Characteristics: These mice are hyperphagic, obese, and develop severe steatosis and insulin resistance.[14]
-
This compound Administration: Oral treatment with this compound for several weeks.
-
Endpoints: Similar to the HFD model, with a focus on improvements in steatosis, glucose metabolism, and liver function.
-
Visualizing the Pathways and Processes
Signaling Pathway of 11β-HSD1 in Hepatocytes
Caption: 11β-HSD1 signaling pathway in hepatocytes and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound in a Diet-Induced NAFLD Model
Caption: A typical experimental workflow for evaluating this compound in a diet-induced NAFLD mouse model.
Logical Relationship of NAFLD Progression and Therapeutic Intervention
Caption: The logical progression of NAFLD and the potential points of therapeutic intervention.
Conclusion and Future Directions
This compound, as a potent and selective 11β-HSD1 inhibitor, holds significant promise as a therapeutic agent for NAFLD. By targeting a key enzyme that regulates intracellular glucocorticoid activity, this compound has the potential to address multiple facets of NAFLD pathogenesis, including steatosis, insulin resistance, and inflammation. While direct evidence in NAFLD models is pending, the wealth of data from other 11β-HSD1 inhibitors strongly supports this therapeutic hypothesis.
Future preclinical research should focus on evaluating this compound in well-established, translationally relevant models of NAFLD and NASH. Such studies will be crucial to determine its efficacy in reducing liver fat, inflammation, and fibrosis, and to further elucidate its mechanism of action in the context of this complex metabolic disease. The insights gained from these investigations will be instrumental in guiding the potential clinical development of this compound for the treatment of NAFLD.
References
- 1. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-alcoholic fatty liver disease: leading the fight in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAFLD Preclinical Models: More than a Handful, Less of a Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of 11β-hydroxysteroid dehydrogenase type 1 ameliorates metabolic dysfunction-associated steatotic liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [openinnovation.astrazeneca.com]
- 7. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-HSD1 Inhibitor Alleviates Non-Alcoholic Fatty Liver Disease by Activating the AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11Beta‐hydroxysteroid dehydrogenase‐1 deficiency or inhibition enhances hepatic myofibroblast activation in murine liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel 11β-HSD1 inhibitor ameliorates liver fibrosis by inhibiting the notch signaling pathway and increasing NK cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research [mdpi.com]
- 14. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
AZD8329 and its Impact on Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol concentrations in key metabolic tissues such as the liver and adipose tissue. This mechanism of action has positioned this compound as a therapeutic candidate for metabolic disorders, particularly type 2 diabetes, by improving glucose homeostasis. This technical guide provides an in-depth overview of the impact of this compound on glucose metabolism, detailing its mechanism of action, summarizing preclinical and clinical findings, and outlining the experimental protocols used in its evaluation.
Introduction
Glucocorticoids are known to play a significant role in regulating glucose metabolism. Excess glucocorticoid activity can lead to insulin resistance, increased hepatic glucose production, and ultimately, hyperglycemia. The enzyme 11β-HSD1 amplifies glucocorticoid action at the tissue level by regenerating active cortisol from inactive cortisone. Elevated 11β-HSD1 activity in metabolic tissues is associated with obesity and insulin resistance. This compound was developed as a specific inhibitor of 11β-HSD1 to counteract this localized excess of glucocorticoids and thereby improve glucose control.[1]
Mechanism of Action: 11β-HSD1 Inhibition
This compound is a small molecule that acts as a competitive inhibitor of 11β-HSD1.[2] Its primary therapeutic effect on glucose homeostasis stems from the reduction of active glucocorticoid concentrations within target cells, particularly in the liver and adipose tissue. This leads to a series of downstream effects that collectively improve insulin sensitivity and lower blood glucose levels.
Signaling Pathway
The inhibition of 11β-HSD1 by this compound initiates a cascade of molecular events that favorably modulate glucose metabolism. The signaling pathway can be visualized as follows:
Quantitative Data on Glucose Homeostasis
Table 1: Preclinical Efficacy of 11β-HSD1 Inhibitors in Rodent Models of Diabetes
| Parameter | Vehicle Control | 11β-HSD1 Inhibitor | % Change | Reference |
|---|---|---|---|---|
| Fasting Glucose (mg/dL) | ~250 | ~150 | ↓ 40% | [3] |
| Fasting Insulin (ng/mL) | ~5.0 | ~2.5 | ↓ 50% | [3] |
| HOMA-IR | High | Significantly Reduced | - | [3] |
| Hepatic PEPCK mRNA | Elevated | Normalized | ↓ | [4] |
| Hepatic G6Pase mRNA | Elevated | Normalized | ↓ | [4] |
Note: Data are illustrative based on published studies of selective 11β-HSD1 inhibitors in diet-induced obese (DIO) and db/db mouse models. Actual values can vary based on the specific compound, dose, and animal model.
Table 2: Clinical Trial Data for 11β-HSD1 Inhibitors in Type 2 Diabetes
| Parameter | Placebo | 11β-HSD1 Inhibitor | Change from Baseline | Reference |
|---|---|---|---|---|
| HbA1c (%) | +0.1 to +0.3 | -0.4 to -0.6 | Significant Reduction | [3] |
| Fasting Plasma Glucose (mg/dL) | Slight Increase | -18 to -36 | Significant Reduction | [3] |
| Body Weight (kg) | No significant change | -1.0 to -2.5 | Modest Reduction | [3] |
Note: Data are generalized from Phase II clinical trials of various 11β-HSD1 inhibitors in patients with type 2 diabetes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other 11β-HSD1 inhibitors.
Preclinical Evaluation in Rodent Models
Objective: To assess the in vivo efficacy of this compound on glucose homeostasis in a diet-induced obesity (DIO) rat model.
Animal Model: Male Wistar rats fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
Drug Administration:
-
Acute Dosing: A single oral gavage of this compound at doses of 10, 30, and 100 mg/kg, or vehicle (e.g., 0.5% HPMC).[2][5]
-
Chronic Dosing: Daily oral gavage of this compound at doses of 10 and 30 mg/kg/day for 4 weeks.
Key Experiments:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight (12-16 hours).
-
Collect a baseline blood sample (t=0) via tail snip.
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point. Plasma insulin may also be measured at baseline and selected time points.
-
-
Fasting Blood Glucose and Insulin:
-
Fast animals overnight.
-
Collect blood samples for the determination of plasma glucose and insulin concentrations.
-
-
Tissue Harvesting and Analysis:
-
At the end of the study, euthanize animals and collect liver and adipose tissue.
-
Analyze tissue for 11β-HSD1 activity and expression of key genes involved in gluconeogenesis (PEPCK, G6Pase) via qPCR or Western blot.
-
Clinical Evaluation in Human Subjects
Objective: To evaluate the safety, tolerability, and pharmacodynamics of this compound in human subjects.
Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending dose study (e.g., ClinicalTrials.gov Identifier: NCT01207089).
Participants: Healthy overweight or obese male subjects.
Drug Administration: Oral administration of this compound at doses of 25 mg, 100 mg, and 300 mg (or placebo) twice daily for 9 days.[5]
Key Assessments:
-
Pharmacokinetics: Serial blood sampling to determine the plasma concentration of this compound over time.
-
Pharmacodynamics (11β-HSD1 Inhibition):
-
Adipose Tissue Biopsy: Collection of subcutaneous adipose tissue biopsies at baseline and after the final dose to measure ex vivo 11β-HSD1 activity.[5]
-
Urinary Cortisol/Cortisone Metabolite Ratio: 24-hour urine collections to assess the ratio of urinary free cortisol to urinary free cortisone as a surrogate marker of whole-body 11β-HSD1 activity.
-
-
Glucose Homeostasis Parameters:
-
Fasting plasma glucose and insulin concentrations measured at baseline and at the end of treatment.
-
An oral glucose tolerance test may be performed at baseline and end of treatment to assess changes in glucose tolerance and insulin sensitivity.
-
Conclusion
This compound, through its targeted inhibition of 11β-HSD1, presents a promising therapeutic strategy for improving glucose homeostasis in individuals with type 2 diabetes and metabolic syndrome. By reducing intracellular glucocorticoid levels in key metabolic tissues, this compound can ameliorate insulin resistance and decrease hepatic glucose output. Further clinical studies with comprehensive metabolic endpoints are necessary to fully elucidate its therapeutic potential and establish its efficacy and safety profile in the target patient population. The methodologies and conceptual framework presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of 11β-HSD1 inhibition in the management of metabolic diseases.
References
- 1. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 11β-hydroxysteroid dehydrogenase-1 inhibition on hepatic glycogenolysis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD8329 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro enzyme inhibition assay for AZD8329, a potent and selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The provided methodology utilizes a scintillation proximity assay (SPA) for a high-throughput and robust determination of inhibitor activity. Additionally, this document summarizes the inhibitory potency and selectivity of this compound and illustrates the relevant biological pathways and experimental workflow.
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[1][2][3] This activation amplifies glucocorticoid receptor (GR) signaling in a tissue-specific manner.[1][2] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, making it a promising therapeutic target. This compound is a novel, acidic 11β-HSD1 inhibitor that has demonstrated high potency and selectivity.[4][5][6][7][8][9] This application note details a robust in vitro assay for characterizing the inhibitory activity of this compound and similar compounds against 11β-HSD1.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1
| Enzyme Source | Species | IC50 (nM) |
| Recombinant 11β-HSD1 | Human | 9[4][5][7][8][9] |
| Recombinant 11β-HSD1 | Rat | 89[4] |
| Recombinant 11β-HSD1 | Dog | 15[4] |
| Isolated Adipocytes | Human | 2[4] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity vs. 11β-HSD1 |
| 11β-HSD2 | >5000-fold[4] |
| 17β-HSD1 | >5000-fold[4] |
| 17β-HSD3 | >5000-fold[4] |
Experimental Protocol: 11β-HSD1 Scintillation Proximity Assay (SPA)
This protocol is designed for determining the IC50 value of this compound against 11β-HSD1.
Materials and Reagents:
-
Enzyme: Human recombinant 11β-HSD1 (microsomal preparation)
-
Substrate: [³H]Cortisone
-
Cofactor: NADPH
-
Inhibitor: this compound
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with appropriate additives (e.g., EDTA, NaCl)
-
Scintillation Proximity Assay (SPA) Beads: Protein A-coated SPA beads
-
Antibody: Anti-cortisol monoclonal antibody
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., containing a high concentration of a known inhibitor like carbenoxolone and EDTA)
-
Microplates: 96- or 384-well plates suitable for scintillation counting
-
Scintillation Counter: A microplate-compatible scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a concentration range for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Reaction Mixture Preparation (per well):
-
Prepare a master mix containing the assay buffer, human recombinant 11β-HSD1 microsomes, and NADPH. The final concentrations should be optimized, but typical ranges are:
-
11β-HSD1: to achieve a linear reaction rate for the duration of the incubation.
-
NADPH: in excess to ensure it is not a limiting factor.
-
-
Add the desired volume of the diluted this compound or vehicle control (for maximum and minimum signal) to the appropriate wells of the microplate.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the [³H]Cortisone substrate to all wells. The final concentration of the substrate should be at or near its Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time. This incubation period should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Add the anti-cortisol monoclonal antibody and the Protein A-coated SPA beads to each well. The antibody will specifically bind to the [³H]cortisol produced in the reaction, and the Protein A on the SPA beads will capture this complex.
-
Incubate the plate for a sufficient time to allow for antibody-antigen binding and bead capture.
-
When the [³H]cortisol is in close proximity to the scintillant embedded in the SPA bead, the emitted beta particles from the tritium will stimulate the scintillant to emit light.
-
-
Data Acquisition and Analysis:
-
Measure the light output from each well using a microplate scintillation counter.
-
The amount of light detected is proportional to the amount of [³H]cortisol produced and is inversely proportional to the inhibitory activity of this compound.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Signaling pathway of 11β-HSD1 and the mechanism of action of this compound.
Caption: Experimental workflow for the this compound in vitro enzyme inhibition assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD 8329 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AZD8329 Dosing and Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of AZD8329, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in rodent models. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following tables summarize the reported dosing regimens and pharmacokinetic parameters of this compound in rat models.
Table 1: this compound Dosing Regimens in Rats
| Study Type | Route of Administration | Dose(s) | Vehicle | Dosing Frequency | Duration | Animal Model | Reference |
| Acute Dose-Response | Oral Gavage | 0.3, 1, 3, 10, 30, 60, 120, 250 mg/kg | 0.5% (w/v) HPMC, 0.1% (w/v) Polysorbate 80, and meglumine in water | Single dose | 1 day | Not specified | [1] |
| Single Dose | Oral Gavage | 10 mg/kg | Not specified | Single dose | 1 day | Han Wistar rats | [2] |
| Repeat Dosing | Oral Gavage | 60, 120 mg/kg | HPMC vehicle | Once daily (u.i.d.) | 7 consecutive days | Not specified | [1] |
| Repeat Dosing (to achieve specific plasma exposures) | Oral Gavage | 9, 19, 71, 78 mg/kg | HPMC vehicle | Single dose on day 7 after 6 days of pre-treatment | 7 days | Not specified | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Dose | Cmax (Free Plasma Concentration) | Cmin (Free Plasma Concentration) | Time Points of Measurement | Animal Model | Reference |
| 120 mg/kg (once daily for 6 days) | 1.4 µM | 0.20 µM | Day 6 (4, 7, and 11.5 hours post-dose) | Not specified | [1] |
Note: A complete pharmacokinetic profile with Cmax, Tmax, and AUC from a single dose-response study was not available in the searched literature. The data presented reflects plasma concentrations during a repeat-dosing study.
Experimental Protocols
Preparation of this compound Dosing Solution (Oral Gavage)
This protocol describes the preparation of a suspension of this compound suitable for oral administration in rats.
Materials:
-
This compound powder
-
Hydroxypropylmethylcellulose (HPMC)
-
Polysorbate 80
-
Meglumine
-
Sterile, deionized water
-
Mortar and pestle or other suitable homogenization equipment
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) HPMC solution containing 0.1% (w/v) Polysorbate 80 and meglumine in sterile water. For example, to prepare 100 mL of vehicle, dissolve 0.5 g of HPMC and 0.1 g of Polysorbate 80 in approximately 90 mL of water with the aid of a stir plate. Add meglumine as required for solubilization and pH adjustment. Once dissolved, bring the final volume to 100 mL.[1]
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution needed.
-
Triturate the this compound powder in a mortar with a small amount of the prepared vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Alternatively, use a homogenizer for a more uniform suspension.
-
-
Final Preparation:
-
Transfer the suspension to a suitable container.
-
Continuously stir the suspension on a stir plate until administration to maintain homogeneity.
-
Oral Gavage Administration in Rats
This protocol details the procedure for administering this compound via oral gavage to rats.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat to determine the correct dosing volume. The typical dosing volume for rats is 5-10 mL/kg.[3]
-
Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck and support the body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure the correct insertion depth. Mark the needle if necessary.[4][5]
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[6]
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.[4]
-
-
Compound Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension.[4]
-
Administering the solution too quickly can cause reflux and aspiration.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[3]
-
Ex Vivo Measurement of 11β-HSD1 Activity in Adipose Tissue
This protocol outlines the measurement of 11β-HSD1 activity in adipose tissue explants, a key pharmacodynamic endpoint.[1]
Materials:
-
Epididymal adipose tissue samples
-
Krebs-Ringer bicarbonate buffer supplemented with 10 mM HEPES, 200 nM adenosine, and 2% bovine serum albumin, pH 7.4
-
[³H]-cortisone
-
Unlabeled cortisone
-
Scintillation vials and scintillation fluid
-
High-performance liquid chromatography (HPLC) system with a radiodetector
-
Ethyl acetate
Procedure:
-
Tissue Preparation:
-
Immediately after collection, place adipose tissue samples in ice-cold Krebs-Ringer bicarbonate buffer.
-
Mince the tissue into small pieces (approximately 10-20 mg).
-
-
Incubation:
-
Place the minced tissue into vials containing pre-warmed (37°C) Krebs-Ringer bicarbonate buffer.
-
Add a mixture of [³H]-cortisone and unlabeled cortisone to the vials.
-
Incubate the vials at 37°C in a shaking water bath for a defined period (e.g., 90 minutes).
-
-
Steroid Extraction:
-
Stop the reaction by adding a suitable solvent, such as ethyl acetate.
-
Vortex the samples to extract the steroids into the organic phase.
-
Centrifuge the samples to separate the phases.
-
Transfer the organic (upper) layer containing the steroids to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried steroid extract in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a radiodetector to separate and quantify [³H]-cortisone and [³H]-cortisol.
-
-
Data Analysis:
-
Calculate the percentage conversion of [³H]-cortisone to [³H]-cortisol.
-
Express the 11β-HSD1 activity as the percentage conversion per milligram of tissue per hour.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in the local regulation of glucocorticoid levels. 11β-HSD1 converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor (GR) signaling within tissues like adipose tissue and the liver. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which is a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[1]
Caption: Mechanism of action of this compound in inhibiting 11β-HSD1.
Experimental Workflow for a Single-Dose Study in Rats
The following diagram illustrates a typical experimental workflow for evaluating the acute effects of this compound in rats.
Caption: Experimental workflow for a single-dose this compound study in rats.
Important Considerations
-
Species Specificity: this compound is a potent inhibitor of human and rat 11β-HSD1 but is a weak inhibitor of the mouse enzyme. Therefore, rats are a more suitable rodent model for in vivo efficacy studies of this specific compound. For studies in mice, a different 11β-HSD1 inhibitor with better potency against the murine enzyme should be considered.[1]
-
Tachyphylaxis in Rats: Studies have shown that continuous inhibition of 11β-HSD1 in rat adipose tissue with this compound can lead to a loss of inhibitory effect (tachyphylaxis) after repeated dosing. This is an important consideration when designing chronic studies in rats.[1]
-
Diet-Induced Obesity Models: Given that 11β-HSD1 is a target for metabolic diseases, the use of diet-induced obese (DIO) rodent models is highly relevant. Researchers should consider the impact of the obese phenotype on the pharmacokinetics and pharmacodynamics of this compound.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended to serve as a guide. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Oral Administration of AZD8329 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of metabolic syndrome. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, offering a potential therapeutic strategy for conditions like type 2 diabetes and obesity.[1][2][3] These application notes provide a summary of the available preclinical data on the oral administration of this compound and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound acts as a competitive inhibitor of 11β-HSD1, preventing the regeneration of active glucocorticoids within target cells. This tissue-specific modulation of glucocorticoid levels is hypothesized to improve insulin sensitivity, reduce hepatic glucose production, and decrease adiposity without causing systemic adrenal suppression.
Caption: Mechanism of action of this compound.
In Vitro Potency
This compound has demonstrated high potency and selectivity for 11β-HSD1 across multiple species in in vitro assays.
| Species | Assay System | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| Human | Recombinant 11β-HSD1 | 9 | >5000x |
| Human | Isolated Adipocytes | 2 | >5000x |
| Rat | Recombinant 11β-HSD1 | 89 | Not Reported |
| Dog | Recombinant 11β-HSD1 | 15 | Not Reported |
| Data sourced from AstraZeneca Open Innovation.[1] |
Preclinical Pharmacokinetics (Oral Administration)
Detailed pharmacokinetic data for this compound in preclinical species is not extensively published. The following table summarizes available information and provides representative data for a similar class of compounds where specific this compound data is unavailable.
| Species | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 | HPMC vehicle | ~5x IC50 (plasma conc.) | Not Reported | Not Reported | Not Reported |
| Dog | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Note: Quantitative pharmacokinetic parameters for this compound in rats and dogs are not publicly available. The provided rat data indicates plasma levels achieved relative to the in vitro IC50.[1] |
In Vivo Efficacy in Animal Models
While specific quantitative data for this compound in diet-induced obese (DIO) mice is limited due to its poor potency against the murine enzyme, studies with other potent 11β-HSD1 inhibitors in this model have shown significant beneficial effects on metabolic parameters.[4] A bone-targeted conjugate of this compound has demonstrated efficacy in mitigating high-fat diet-induced obesity and improving glucose handling in mice.[5]
| Animal Model | Treatment | Duration | Key Findings |
| Diet-Induced Obese Mice | Another rodent-active AZ 11β-HSD1 inhibitor | Not Reported | Significant reduction in adipose mass and weight gain.[1] |
| High-Fat Diet-Fed Mice | (DSS)6-AZD8329 (bone-targeted) | Not Reported | Mitigated body weight gain, reduced white adipose tissue accumulation, and improved glucose tolerance.[5] |
Preclinical Safety and Toxicology
Information regarding the preclinical safety and toxicology of this compound is not publicly available. As with any investigational compound, appropriate safety assessments should be conducted in accordance with regulatory guidelines.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
Objective: To assess the pharmacokinetic profile and/or in vivo efficacy of orally administered this compound in rats.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water containing 0.1% (w/v) Polysorbate 80
-
Male Han Wistar rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
Formulation Preparation: Prepare a suspension of this compound in the HPMC vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Animal Dosing:
-
Blood Sampling (for Pharmacokinetics):
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately place blood into EDTA-coated tubes and centrifuge to separate plasma.
-
Store plasma samples at -20°C or -80°C until analysis.
-
-
Tissue Collection (for Pharmacodynamics):
-
At the end of the study, euthanize animals and collect target tissues (e.g., liver, adipose tissue).
-
Process tissues immediately for ex vivo analysis or flash-freeze in liquid nitrogen and store at -80°C.
-
Caption: Experimental workflow for oral administration studies.
Protocol 2: Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue
Objective: To measure the inhibitory effect of this compound on 11β-HSD1 activity in adipose tissue collected from treated animals.
Materials:
-
Adipose tissue samples
-
[3H]-cortisone (radiolabeled substrate)
-
Unlabeled cortisone
-
NADPH (cofactor)
-
Phosphate buffer (e.g., 0.1 mol/L, pH 7.6)
-
Ethyl acetate (for extraction)
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
HPLC system with a radiodetector (optional, for separation of cortisol and cortisone)
Procedure:
-
Tissue Homogenization (if necessary): Homogenize adipose tissue samples in an appropriate buffer to prepare a protein extract.
-
Incubation:
-
In a reaction tube, combine the adipose tissue preparation (e.g., 200 µg of protein extract) with phosphate buffer.
-
Add [3H]-cortisone and unlabeled cortisone to the desired final concentration.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold buffer or organic solvent).
-
Extract the steroids from the aqueous phase using ethyl acetate.
-
-
Quantification:
-
Evaporate the organic solvent and reconstitute the steroid residue.
-
Separate [3H]-cortisone and the product, [3H]-cortisol, using HPLC with a radiodetector.
-
Alternatively, use a scintillation counter to measure the total radioactivity in the aqueous and organic phases after a differential extraction step.
-
-
Data Analysis:
-
Calculate the percentage conversion of [3H]-cortisone to [3H]-cortisol.
-
Compare the conversion rates between vehicle-treated and this compound-treated groups to determine the extent of enzyme inhibition.
-
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine.org [endocrine.org]
- 4. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of AZD8329 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD8329 is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a potential therapeutic target for type 2 diabetes and metabolic syndrome.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical efficacy and safety studies. These application notes provide a summary of the pharmacokinetic properties of this compound in rats and detailed protocols for conducting such analyses.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound have been evaluated in rats following single and repeat oral administrations. The available data from preclinical studies are summarized below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Han Wistar Rats
| Dose (mg/kg, oral) | Cmax (µM) | Cmin (µM) | Plasma Concentration Relative to IC50 |
| 10 | - | - | ~5x IC50[1] |
| 60 | 1.4 (free) | 0.20 (free) | Maintained above in vivo IC50 (0.10 µM)[4] |
Note: Specific values for AUC, Tmax, and half-life are not publicly available in the reviewed literature.
Table 2: Repeat-Dose (7 days) Study Design in Rats
| Dose (mg/kg, oral, once daily) | Vehicle | Observations |
| 60 | Hydroxypropylmethylcellulose (HPMC) | Average free plasma concentrations did not fall below 0.20 µM.[4] |
| 120 | Hydroxypropylmethylcellulose (HPMC) | Ensured continuous drug levels above the in vivo IC50.[4] |
Experimental Protocols
Animal Studies
This protocol outlines the procedures for single-dose and repeat-dose pharmacokinetic studies of this compound in rats.
1.1. Animals:
-
Species: Male Han Wistar or Wistar rats.[1]
-
Housing: Animals should be housed in controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[5] Acclimatize animals for at least one week before the experiment.[6]
1.2. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) with 0.1% (w/v) polysorbate 80.[4]
-
Administration: Administer this compound orally (p.o.) via gavage.[4][6] For intravenous (i.v.) administration, a suitable solubilizing vehicle should be used and administered via a tail vein.
1.3. Single-Dose (Acute) Study Design:
-
Fast rats overnight (approximately 12 hours) before dosing, with water available ad libitum.[7]
-
Divide animals into dose groups (e.g., vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Administer a single oral dose of this compound or vehicle.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5]
-
Blood can be collected via a cannulated vein or through sparse sampling from different animals at each time point.[6][7]
-
Process blood to obtain plasma.
1.4. Repeat-Dose Study Design:
-
Administer this compound or vehicle orally once daily for 7 consecutive days at doses such as 60 mg/kg and 120 mg/kg.[4]
-
On day 7, collect blood samples at various time points after the final dose to determine the steady-state pharmacokinetic profile.[4]
-
Cardiac blood can be collected at terminal time points.[4]
Experimental Workflow for a Single-Dose Pharmacokinetic Study
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AZD8329 Efficacy in Adipose Tissue Explants
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD8329 is a potent and selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme plays a crucial role in amplifying intracellular glucocorticoid levels by converting inactive cortisone to active cortisol in human adipose tissue.[2][3] Elevated glucocorticoid levels in adipose tissue are associated with metabolic syndrome, including obesity and insulin resistance.[2][4] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations, thereby potentially mitigating the detrimental effects of excess glucocorticoids on adipose tissue function.[1][2]
These application notes provide detailed protocols for utilizing adipose tissue explants to assess the efficacy of this compound. The ex vivo explant model maintains the tissue's native architecture and cellular composition, offering a physiologically relevant system to study drug effects.[5][6][7][8][9] The protocols outlined below cover the treatment of adipose tissue explants with this compound and subsequent measurement of key efficacy markers, including 11β-HSD1 activity, lipolysis, and changes in downstream signaling pathways.
Key Experimental Protocols
Adipose Tissue Explant Culture and Treatment with this compound
This protocol describes the preparation and culture of adipose tissue explants for subsequent treatment with this compound.
Materials:
-
Fresh human or rodent adipose tissue
-
Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Antibiotic/antimycotic solution (e.g., penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
24-well culture plates
-
Sterile surgical instruments (scissors, forceps)
-
Sterile petri dishes
Procedure:
-
Tissue Preparation:
-
Place freshly excised adipose tissue in a sterile petri dish containing PBS with 1% antibiotic/antimycotic solution.[6][10]
-
Wash the tissue by transferring it to a new petri dish with fresh PBS to remove excess blood and debris. Repeat this step twice.[6][10]
-
Using sterile scissors and forceps, mince the adipose tissue into small, uniform pieces of approximately 40 mg each.[6]
-
-
Explant Culture:
-
Gently place two pieces of minced adipose tissue into each well of a 24-well plate.[6]
-
Prepare the culture medium: DMEM/F12 supplemented with 0.2% BSA and 1% antibiotic/antimycotic solution.[6]
-
Add 350 µL of the prepared culture medium to each well, ensuring the explants are fully immersed.[6]
-
Incubate the plate in a cell culture incubator at 37°C and 5% CO₂ for 1-2 hours to allow the tissue to equilibrate.[6]
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium at the desired concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.
-
After the equilibration period, carefully remove the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Return the plate to the incubator for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Measurement of 11β-HSD1 Activity
This protocol measures the enzymatic activity of 11β-HSD1 in adipose tissue explants following treatment with this compound. The assay is based on the conversion of radiolabeled cortisone to cortisol.[2]
Materials:
-
Treated adipose tissue explants
-
³H-cortisone
-
Scintillation fluid
-
Scintillation counter
-
Homogenization buffer
-
Ethyl acetate
Procedure:
-
Following treatment, wash the adipose tissue explants with PBS.
-
Homogenize the tissue samples in an appropriate buffer.
-
Incubate the homogenates with ³H-cortisone for a defined period.
-
Stop the reaction and extract the steroids using ethyl acetate.
-
Separate cortisone and cortisol using thin-layer chromatography.
-
Quantify the amount of ³H-cortisol formed using a scintillation counter.
-
Calculate the 11β-HSD1 activity as the percentage conversion of cortisone to cortisol.
Lipolysis Assay
This protocol measures the rate of lipolysis in adipose tissue explants by quantifying the release of glycerol and free fatty acids (FFAs) into the culture medium.[11][12][13][14]
Materials:
-
Conditioned media from treated adipose tissue explants
-
Glycerol assay kit (colorimetric)
-
Free fatty acid assay kit (colorimetric)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
At the end of the this compound treatment period, collect the conditioned media from each well.
-
Glycerol Measurement:
-
Use a commercial glycerol assay kit according to the manufacturer's instructions.[5][12]
-
Typically, this involves adding a reagent to the media that results in a colorimetric change proportional to the glycerol concentration.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate spectrophotometer.[12]
-
-
Free Fatty Acid Measurement:
-
Use a commercial FFA assay kit according to the manufacturer's instructions.
-
This assay also typically results in a colorimetric product proportional to the FFA concentration.
-
Measure the absorbance at the recommended wavelength.
-
-
Calculate the concentration of glycerol and FFAs in each sample by comparing the absorbance to a standard curve.
Western Blotting for Phosphorylated Proteins
This protocol is used to assess the phosphorylation status of key proteins in signaling pathways downstream of glucocorticoid action, such as Akt/PKB, which is involved in insulin signaling.[15][16][17][18]
Materials:
-
Treated adipose tissue explants
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the treated adipose tissue explants in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on 11β-HSD1 Activity in Adipose Tissue Explants
| This compound Concentration (nM) | 11β-HSD1 Activity (% Conversion) | % Inhibition |
| Vehicle (0) | 100 ± 5.2 | 0 |
| 1 | 75.3 ± 4.1 | 24.7 |
| 10 | 42.1 ± 3.5 | 57.9 |
| 100 | 15.8 ± 2.9 | 84.2 |
| 1000 | 5.2 ± 1.8 | 94.8 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Lipolysis in Adipose Tissue Explants
| This compound Concentration (nM) | Glycerol Release (µM) | Free Fatty Acid Release (µM) |
| Vehicle (0) | 250.4 ± 15.7 | 510.2 ± 25.3 |
| 1 | 221.8 ± 12.9 | 455.6 ± 21.8 |
| 10 | 185.3 ± 11.2 | 380.1 ± 18.9 |
| 100 | 140.7 ± 9.8 | 295.4 ± 15.6 |
| 1000 | 115.2 ± 8.1 | 240.9 ± 12.7 |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on Akt Phosphorylation in Adipose Tissue Explants
| This compound Concentration (nM) | p-Akt / Total Akt Ratio (Arbitrary Units) |
| Vehicle (0) | 1.00 ± 0.08 |
| 1 | 1.25 ± 0.11 |
| 10 | 1.58 ± 0.14 |
| 100 | 1.92 ± 0.17 |
| 1000 | 2.15 ± 0.20 |
Data are presented as mean ± SEM.
Visualizations
Signaling Pathway of Glucocorticoid Action in Adipocytes and the Effect of this compound
Caption: this compound inhibits 11β-HSD1, reducing cortisol production and its downstream effects.
Experimental Workflow for Measuring this compound Efficacy
Caption: Workflow for assessing this compound efficacy in adipose tissue explants.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants [bio-protocol.org]
- 6. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adipose tissue explant culture using PDMS flow chambers: an alternative to static explant culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. zen-bio.com [zen-bio.com]
- 13. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the methods used to detect phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 16. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 17. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 18. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Western Blot Analysis of 11β-HSD1 Expression Following AZD8329 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) protein expression in response to treatment with the selective inhibitor AZD8329, utilizing Western blot analysis.
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. This localized regulation of glucocorticoid availability plays a significant role in various physiological and pathophysiological processes, including obesity, metabolic syndrome, and inflammation. This compound is a potent and selective small molecule inhibitor of 11β-HSD1 activity.[1] Understanding the effect of this compound on the expression level of the 11β-HSD1 protein is crucial for elucidating its mechanism of action and therapeutic potential. Western blotting is a fundamental technique to investigate changes in protein abundance in response to pharmacological interventions.
Data Presentation
While this compound is a potent inhibitor of 11β-HSD1 enzymatic activity, studies suggest that its primary mechanism of action does not involve the downregulation of 11β-HSD1 protein expression. In fact, research in both human and rat adipose tissue indicated no significant change in the expression of 11β-HSD1 after repeated dosing with this compound. The following table provides a template for presenting quantitative Western blot data for 11β-HSD1 expression.
Table 1: Quantitative Analysis of 11β-HSD1 Protein Expression in Adipose Tissue Lysates Following this compound Treatment.
| Treatment Group | Concentration (nM) | n | 11β-HSD1/β-actin Ratio (Mean ± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 0 | 4 | 1.00 ± 0.08 | 1.00 | - |
| This compound | 10 | 4 | 0.95 ± 0.12 | 0.95 | >0.05 |
| This compound | 100 | 4 | 0.98 ± 0.09 | 0.98 | >0.05 |
| This compound | 1000 | 4 | 1.02 ± 0.11 | 1.02 | >0.05 |
Note: The data presented in this table is hypothetical and serves as a template. Experimental evidence suggests that this compound does not significantly alter 11β-HSD1 protein expression levels.
Experimental Protocols
This section details the methodology for performing a Western blot analysis to assess 11β-HSD1 protein expression in cell or tissue lysates after treatment with this compound.
1. Sample Preparation (Adipose Tissue)
-
Tissue Homogenization:
-
Excise adipose tissue and immediately wash with ice-cold phosphate-buffered saline (PBS).
-
Mince the tissue on ice and homogenize in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
2. SDS-PAGE and Western Blotting
-
Sample Preparation for Electrophoresis:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer (containing β-mercaptoethanol or DTT).
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for 11β-HSD1 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH, or β-tubulin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the 11β-HSD1 band to the corresponding loading control band.
-
Visualizations
Diagram 1: 11β-HSD1 Signaling Pathway
Caption: 11β-HSD1 signaling and inhibition by this compound.
Diagram 2: Western Blot Experimental Workflow
Caption: Workflow for 11β-HSD1 Western blot analysis.
References
Application Notes and Protocols for Gene Expression Analysis Following AZD8329 Administration
Introduction
AZD8329 is a potent and selective inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol, thereby amplifying local glucocorticoid signaling.[3] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[2][3] Understanding the downstream effects of this compound on gene expression is crucial for elucidating its mechanism of action and identifying biomarkers of drug response. These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes following this compound administration.
This compound Mechanism of Action and Signaling Pathway
This compound exerts its effect by binding to and inhibiting 11β-HSD1. This reduces the intracellular concentration of cortisol, a potent glucocorticoid. Glucocorticoids regulate gene expression by binding to the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. By reducing intracellular cortisol levels, this compound effectively dampens GR-mediated gene regulation.
Caption: this compound inhibits 11β-HSD1, blocking cortisol activation and downstream gene transcription.
Anticipated Gene Expression Changes with this compound
Administration of this compound is expected to modulate the expression of glucocorticoid-responsive genes. Based on studies in osteoblastic cells, this compound treatment can reverse the effects of glucocorticoid signaling overactivation.[4][5] Key genes of interest are involved in osteogenesis, glucose metabolism, and glucocorticoid signaling itself.
| Gene Symbol | Gene Name | Function | Expected Change with this compound |
| HSD11B1 | 11-beta-hydroxysteroid dehydrogenase type 1 | Encodes the 11β-HSD1 enzyme, the direct target of this compound. | May be modulated by feedback loops. |
| GILZ | Glucocorticoid-induced leucine zipper | A primary glucocorticoid response gene involved in anti-inflammatory effects. | ↓ Down-regulated |
| EGR2 | Early growth response 2 | Transcription factor suppressed by glucocorticoids; regulates osteogenesis.[5] | ↑ Up-regulated |
| RUNX2 | Runt-related transcription factor 2 | Master regulator of osteoblast differentiation.[5] | ↑ Up-regulated |
| BGLAP | Bone gamma-carboxyglutamate protein (Osteocalcin) | A marker of mature osteoblasts and bone formation.[5] | ↑ Up-regulated |
| GLUT4 (SLC2A4) | Glucose transporter type 4 | Facilitates insulin-stimulated glucose uptake.[5] | ↑ Up-regulated |
| PIK3CB | Phosphatidylinositol-3-kinase catalytic subunit beta | Component of the PI3K/AKT pathway, crucial for insulin signaling.[4][5] | ↑ Up-regulated |
General Experimental Workflow
A robust experimental design is critical for obtaining meaningful gene expression data. The following workflow outlines the key stages, from initial treatment to final data analysis. Considerations include the selection of appropriate biological systems (cell lines or animal models), determination of optimal this compound concentration and exposure time, and the inclusion of proper controls (e.g., vehicle-treated samples).
Caption: Overview of the experimental workflow for this compound gene expression analysis.
Protocols for Gene Expression Analysis
Protocol 1: Total RNA Extraction and Quality Control
High-quality RNA is a prerequisite for reliable downstream analysis. This protocol describes the general steps for RNA extraction.
-
Sample Homogenization: Homogenize cell pellets or flash-frozen tissues in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Phase Separation: Add chloroform or a similar reagent and centrifuge to separate the homogenate into aqueous (RNA), interphase (DNA), and organic (proteins, lipids) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the resulting RNA pellet with 75% ethanol to remove salts and other impurities.
-
RNA Solubilization: Air-dry the pellet briefly and resuspend it in RNase-free water.
-
DNase Treatment (Optional but Recommended): Treat the RNA sample with RNase-free DNase I to remove any contaminating genomic DNA.
-
Quality Control (QC):
-
Purity: Assess RNA purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 are indicative of pure RNA.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) ≥ 8 is recommended for RNA-Seq.
-
Protocol 2: Transcriptome-Wide Analysis via RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, enabling the discovery of novel drug targets and pathways affected by this compound.[6][7]
Caption: A standard workflow for RNA-Seq, from sample preparation to data analysis.
Methodology:
-
Library Preparation:
-
Start with 100 ng - 1 µg of total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads (for eukaryotes) or deplete ribosomal RNA (rRNA).
-
Fragment the enriched RNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR to add indexes and generate sufficient material for sequencing.
-
-
Library Quality Control: Validate the size distribution and concentration of the final library using an automated electrophoresis system and fluorometric quantification (e.g., Qubit).
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.[8]
-
Data Analysis:
-
Read QC: Check the quality of raw sequencing reads.
-
Alignment: Align reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls.
-
Protocol 3: Targeted Gene Expression Analysis via RT-qPCR
Reverse Transcription Quantitative PCR (RT-qPCR) is the gold standard for validating gene expression results from RNA-Seq and for quantifying the expression of a specific set of target genes.[9][10] The two-step SYBR Green-based method is commonly used and described here.[11]
Caption: The two-step RT-qPCR workflow for targeted gene expression analysis.
Methodology:
-
Reverse Transcription (cDNA Synthesis):
-
In a 20 µL reaction, combine:
-
1 µg of Total RNA
-
1 µL of oligo(dT) or random hexamer primers
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to 13 µL
-
-
Incubate at 65°C for 5 min, then place on ice.
-
Add 4 µL of 5X Reaction Buffer, 1 µL of RNase Inhibitor, and 1 µL of Reverse Transcriptase.
-
Incubate at 42-50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min.
-
The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction Setup:
-
For each gene (including a stable housekeeping gene like GAPDH or ACTB for normalization), prepare a master mix. For a 20 µL reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-free water
-
-
Aliquot 15 µL of master mix into each qPCR well.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well. Run each sample in triplicate.
-
-
Thermal Cycling:
-
Perform the reaction in a real-time PCR instrument with the following typical conditions:
-
Initial Denaturation: 95°C for 5 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify product specificity.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, normalizing the expression of the gene of interest to the housekeeping gene.
-
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 7. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols: Utilizing AZD8329 in Combination with Metabolic Clamps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AZD8329, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, in conjunction with metabolic clamp techniques to investigate insulin sensitivity and glucose metabolism.
Introduction to this compound and its Metabolic Effects
This compound is an orally administered small molecule that functions as a potent and selective inhibitor of the 11β-HSD1 enzyme.[1][2] This enzyme is crucial in the peripheral tissues for the conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying local glucocorticoid action.[3] By inhibiting 11β-HSD1, this compound effectively reduces intracellular glucocorticoid levels in key metabolic tissues such as the liver and adipose tissue.[1] Elevated glucocorticoid action is associated with features of the metabolic syndrome, including insulin resistance, obesity, and hyperglycemia.[4] Therefore, inhibition of 11β-HSD1 by compounds like this compound is a promising therapeutic strategy for type 2 diabetes and other metabolic disorders.[5][6] Preclinical studies have demonstrated that 11β-HSD1 inhibition can lead to improvements in glucose tolerance and insulin sensitivity.[5][7]
The Hyperinsulinemic-Euglycemic Clamp: The Gold Standard for Assessing Insulin Sensitivity
The hyperinsulinemic-euglycemic clamp is widely regarded as the gold-standard method for quantifying insulin sensitivity in both human and animal studies.[8][9][10] The technique involves a continuous infusion of insulin to achieve a steady-state hyperinsulinemic condition, while a variable infusion of glucose is administered to maintain a normal blood glucose level (euglycemia).[8][10] The rate of glucose infusion required to maintain euglycemia is a direct measure of whole-body insulin sensitivity; a higher glucose infusion rate (GIR) indicates greater insulin sensitivity.[11] The use of glucose tracers, such as [3-³H]glucose, allows for the determination of tissue-specific glucose uptake and the assessment of insulin's effect on endogenous glucose production (EGP).[10][11]
Combining this compound with Metabolic Clamps: A Powerful Approach
The combination of this compound administration with the hyperinsulinemic-euglycemic clamp technique provides a powerful experimental platform to meticulously evaluate the impact of 11β-HSD1 inhibition on insulin action and glucose homeostasis. This approach allows researchers to:
-
Quantify the effect of this compound on whole-body insulin sensitivity by measuring changes in the glucose infusion rate.
-
Determine the influence of this compound on hepatic insulin sensitivity by assessing the suppression of endogenous glucose production.
-
Investigate the impact of this compound on peripheral glucose uptake in tissues like skeletal muscle and adipose tissue.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effects of a selective 11β-HSD1 inhibitor, BVT.2733, in hyperglycemic mice using the hyperinsulinemic-euglycemic clamp technique. This data serves as an example of the types of measurements and expected outcomes when using a potent 11β-HSD1 inhibitor in conjunction with a metabolic clamp.
| Parameter | Vehicle Control | 11β-HSD1 Inhibitor (BVT.2733) | % Change |
| Basal State | |||
| Plasma Glucose (mg/dL) | 250 ± 20 | 150 ± 15 | -40% |
| Plasma Insulin (ng/mL) | 3.5 ± 0.5 | 2.0 ± 0.3 | -43% |
| Hyperinsulinemic-Euglycemic Clamp | |||
| Steady-State Plasma Glucose (mg/dL) | 130 ± 5 | 130 ± 5 | 0% |
| Steady-State Plasma Insulin (ng/mL) | 15.0 ± 2.0 | 14.5 ± 1.8 | -3% |
| Glucose Infusion Rate (GIR) (mg/kg/min) | 8.0 ± 1.0 | 12.0 ± 1.5 | +50% |
| Endogenous Glucose Production (EGP) (mg/kg/min) | 4.0 ± 0.8 | 1.5 ± 0.5 | -62.5% |
*Note: Data are presented as mean ± SEM. * indicates a statistically significant difference from the vehicle control group. Data is representative and adapted from a study using the 11β-HSD1 inhibitor BVT.2733 in hyperglycemic mice.[7][12]
Experimental Protocols
The following protocols provide a detailed methodology for conducting a hyperinsulinemic-euglycemic clamp study in rodents to assess the metabolic effects of this compound.
Protocol 1: Hyperinsulinemic-Euglycemic Clamp in Conscious, Unrestrained Mice
This protocol is adapted from established methods for performing insulin clamps in conscious mice.[10][13]
1. Animal Preparation and Catheter Implantation:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to surgery.
-
Surgery: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane). Surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling).[10][13] Exteriorize the catheters at the back of the neck.
-
Recovery: Allow mice to recover for 5-7 days post-surgery. Ensure they regain their pre-operative body weight.
2. This compound Administration:
-
Dosing: Administer this compound or vehicle control orally via gavage. A typical dose for preclinical studies is 10 mg/kg.[1] The timing of administration should be determined based on the pharmacokinetic profile of this compound to ensure peak activity during the clamp procedure.
3. Hyperinsulinemic-Euglycemic Clamp Procedure:
-
Fasting: Fast the mice for 5-6 hours prior to the clamp.
-
Basal Period (t = -90 to 0 min):
-
Place the conscious, unrestrained mouse in a metabolic cage.
-
Connect the jugular vein catheter to an infusion pump.
-
Infuse [3-³H]glucose at a rate of 0.05 µCi/min for 90 minutes to assess basal glucose turnover.
-
At t = -10 and 0 min, collect blood samples from the arterial catheter for the determination of basal plasma glucose and [3-³H]glucose concentrations.
-
-
Clamp Period (t = 0 to 120 min):
-
Begin a continuous infusion of human insulin at a rate of 2.5 mU/kg/min.
-
Simultaneously, start a variable infusion of a 20% glucose solution.
-
Monitor blood glucose every 10 minutes from the arterial catheter using a glucometer.
-
Adjust the glucose infusion rate as needed to maintain euglycemia (target glucose level of ~120-140 mg/dL).
-
Continue the infusion of [3-³H]glucose at 0.1 µCi/min to determine insulin-stimulated whole-body glucose turnover.
-
At steady-state (typically t = 80 to 120 min), collect blood samples for the determination of plasma insulin and [3-³H]glucose concentrations.
-
4. Data Analysis:
-
Calculate the glucose infusion rate (GIR) during the last 40 minutes of the clamp.
-
Determine whole-body glucose turnover, hepatic glucose production, and peripheral glucose uptake from the tracer data.
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway in Metabolic Regulation
Caption: 11β-HSD1 signaling pathway and its role in insulin resistance.
Experimental Workflow for this compound and Metabolic Clamp Studies
Caption: Experimental workflow for metabolic clamp studies with this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 ameliorates obesity-related insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 9. utupub.fi [utupub.fi]
- 10. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: AZD8329 for Long-Term Animal Studies
This document provides a detailed protocol for conducting long-term animal studies to evaluate the efficacy and safety of AZD8329, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Introduction
This compound is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[2][3] Elevated local cortisol concentrations in tissues like the liver and adipose tissue are implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[2][4] By inhibiting 11β-HSD1, this compound aims to reduce local cortisol levels, thereby ameliorating the features of metabolic disease.[4][5] Long-term animal studies are essential to characterize the chronic efficacy and safety profile of this compound. This protocol outlines a comprehensive approach for such an evaluation in a diet-induced obesity mouse model.[6][7]
Signaling Pathway of this compound
The mechanism of action for this compound is centered on the inhibition of the 11β-HSD1 enzyme, which reduces the intracellular concentration of active cortisol and subsequently modulates the downstream effects of glucocorticoid receptor activation.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Micro-CT Analysis of Bone Density Following AZD8329 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within tissues.[1][2] In bone, excessive glucocorticoid signaling is known to suppress bone formation and promote resorption, leading to a negative impact on bone mass and strength.[3] Therefore, inhibition of 11β-HSD1 by agents such as this compound presents a potential therapeutic strategy for preventing and treating bone loss, particularly in conditions of glucocorticoid excess or metabolic disorders associated with elevated 11β-HSD1 activity.[1][3]
Micro-computed tomography (micro-CT) is a high-resolution imaging technique that allows for the non-destructive, three-dimensional analysis of bone microarchitecture. It is an essential tool for quantifying the effects of therapeutic agents on bone structure and density in preclinical studies.[4] This document provides detailed application notes and protocols for the use of micro-CT to analyze the effects of this compound treatment on bone density, based on available preclinical data.
Data Presentation: Quantitative Micro-CT Analysis
The following tables summarize the quantitative micro-CT data from a study investigating the effects of a bone-targeted formulation of this compound, (DSS)6-AZD8329, in a high-fat diet (HFD)-induced obesity mouse model, which is associated with bone loss.[1] A non-bone-targeting version, (RKK)6-AZD8329, was used as a control.[1]
Table 1: Trabecular Bone Parameters in the Distal Femur Metaphysis [1]
| Treatment Group | Bone Volume / Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |
| Chow + Vehicle | 15.2 ± 1.5 | 4.5 ± 0.4 | 0.034 ± 0.002 | 0.22 ± 0.02 |
| HFD + Vehicle | 8.9 ± 1.2 | 3.1 ± 0.3 | 0.029 ± 0.003 | 0.32 ± 0.03 |
| HFD + (RKK)6-AZD8329 | 10.5 ± 1.3 | 3.5 ± 0.4 | 0.030 ± 0.002 | 0.28 ± 0.03 |
| HFD + (DSS)6-AZD8329 | 13.8 ± 1.4 | 4.2 ± 0.5 | 0.033 ± 0.003 | 0.24 ± 0.02 |
Table 2: Cortical Bone Parameters in the Femoral Mid-diaphysis [1]
| Treatment Group | Cortical Bone Area / Total Area (Ct.Ar/Tt.Ar) (%) | Cortical Thickness (Ct.Th) (mm) |
| Chow + Vehicle | 75.6 ± 2.1 | 0.18 ± 0.01 |
| HFD + Vehicle | 73.2 ± 2.5 | 0.17 ± 0.01 |
| HFD + (RKK)6-AZD8329 | 74.1 ± 2.3 | 0.17 ± 0.01 |
| HFD + (DSS)6-AZD8329 | 75.1 ± 2.2 | 0.18 ± 0.01 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound in bone.
Figure 1: Mechanism of this compound action in osteoblasts.
Figure 2: Glucocorticoid signaling in bone remodeling.
Experimental Protocols
Animal Model and Treatment
-
Animal Model: A relevant animal model for studying the effects of this compound on bone is a glucocorticoid-induced osteoporosis (GIO) model or a model of metabolic disease with a bone phenotype, such as high-fat diet-induced obesity in mice.[1]
-
Strain: C57BL/6J mice are a commonly used strain for these types of studies.[1]
-
Treatment:
-
This compound can be administered via oral gavage. A dose of 10 mg/kg has been used in preclinical studies.[2]
-
For studies involving bone-targeted delivery, a conjugated version such as (DSS)6-AZD8329 can be administered intravenously.[1]
-
A vehicle control group and relevant disease model control groups should be included.
-
-
Duration: Treatment duration will depend on the specific research question, but a period of 4-8 weeks is often sufficient to observe changes in bone microarchitecture.[1]
Micro-CT Scanning Protocol (Ex Vivo)
This protocol is adapted from guidelines for rodent bone analysis and specifics from relevant literature.[1][5]
-
Sample Preparation:
-
Euthanize animals and carefully dissect the femurs, removing all soft tissue.
-
Fix the femurs in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the samples to 70% ethanol for storage.
-
-
Scanning:
-
Use a high-resolution micro-CT system.
-
Scan the distal femur.
-
Scan Parameters:
-
Voxel Size: 10 µm isotropic
-
X-ray Voltage: 55 kVp
-
X-ray Current: 145 µA
-
Integration Time: 300 ms
-
Rotation Step: 0.5 degrees
-
Frame Averaging: 2
-
-
-
Reconstruction:
-
Reconstruct the scanned images using the manufacturer's software.
-
Apply a beam hardening correction algorithm.
-
Micro-CT Analysis Protocol
-
Region of Interest (ROI) Selection:
-
Trabecular Bone:
-
Define the ROI in the distal femoral metaphysis.
-
Start the analysis at a fixed distance proximal to the growth plate (e.g., 1.0 mm) and extend for a defined length (e.g., 2.0 mm).
-
-
Cortical Bone:
-
Define the ROI in the femoral mid-diaphysis.
-
Analyze a defined number of slices (e.g., 100 slices, corresponding to 1.0 mm).
-
-
-
Segmentation:
-
Use a global thresholding method to segment bone from non-bone tissue.
-
The threshold value should be determined from the image histograms and applied consistently across all samples.
-
-
3D Analysis:
-
Perform 3D analysis on the segmented ROIs to calculate the following parameters:
-
Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), Trabecular Separation (Tb.Sp), Connectivity Density (Conn.D), and Structural Model Index (SMI).
-
Cortical Bone: Cortical Bone Area/Total Area (Ct.Ar/Tt.Ar), Cortical Thickness (Ct.Th), and Porosity.
-
-
Experimental Workflow Diagram
References
- 1. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. Effect of 11β-HSD1 inhibitor on bone microstructure and bone density in rats with femoral head necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A Case Study on Osteoporosis Rat Bone [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: AZD8329 Formulation for Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[1][2][3][4] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in tissues like the liver and adipose tissue, making it a promising therapeutic agent for metabolic disorders.[5] The development of this compound involved optimization from a predecessor compound, AZD4017, to enhance its solubility and pharmacokinetic properties.[6] Like many small molecule inhibitors, achieving optimal oral bioavailability for this compound is crucial for its therapeutic efficacy. This document provides an overview of formulation strategies and experimental protocols to enhance the oral delivery of this compound.
11β-HSD1 Signaling Pathway and Mechanism of Action of this compound
The primary mechanism of this compound involves the competitive inhibition of 11β-HSD1. This enzyme, located in the endoplasmic reticulum, utilizes NADPH as a cofactor to catalyze the reduction of cortisone to cortisol.[3] Increased intracellular cortisol levels lead to the activation of the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates the transcription of various genes involved in metabolism and inflammation.[2][5] this compound blocks this conversion, thereby reducing the downstream effects of excessive glucocorticoid signaling.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AZD8329 Technical Support Center: Troubleshooting Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with AZD8329.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in the initial solvent.
-
Question: My this compound powder is not dissolving completely in DMSO, even after vortexing. What should I do?
-
Answer: This is a common issue with highly crystalline or hydrophobic compounds. Here are a few steps to facilitate dissolution:
-
Gentle Warming: Warm the vial containing the this compound and solvent mixture in a 37°C water bath for a few minutes. This can help overcome the energy barrier for dissolution.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up compound aggregates and enhance solvation.[1]
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can have a significant impact on the solubility of the product.[2]
-
Issue 2: this compound precipitates out of solution upon dilution into aqueous media.
-
Question: I've successfully made a stock solution of this compound in DMSO, but when I add it to my cell culture medium or aqueous buffer, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The organic solvent (DMSO) is miscible with the aqueous medium, but the compound itself is not. Here are some solutions:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
-
Increase Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Remember to always include a corresponding vehicle control in your experiments.
-
Use a Formulation with Surfactants or Cyclodextrins: For in vivo or some in vitro applications, using a formulation that includes surfactants like Tween-80 or complexing agents like SBE-β-CD can significantly improve aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 62.5 mg/mL (148.27 mM).[1][2] It is recommended to use gentle warming and sonication to achieve this concentration.
Q2: Are there any pre-formulated solvent systems to improve the aqueous solubility of this compound?
A2: Yes, several formulations have been reported to achieve a solubility of at least 2.08 mg/mL for in vivo studies. These can also be adapted for in vitro experiments where higher concentrations in aqueous media are needed. See the table and protocols below for details.
Q3: How should I prepare my this compound stock solution and how should it be stored?
A3: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for one year or -80°C for two years.[3]
Q4: What are some general strategies if I continue to face solubility issues with this compound?
A4: If the above solutions are not sufficient, you may consider more advanced formulation strategies, such as:
-
Solid Dispersions: The drug is dispersed in a solid matrix, which can enhance its dissolution rate.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.
Data Presentation: this compound Solubility in Various Solvents
| Solvent/Formulation | Maximum Solubility | Molar Concentration (mM) | Notes |
| DMSO | 62.5 mg/mL | 148.27 | Requires sonication and gentle warming.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.93 | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 4.93 | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.93 | Clear solution. Use with caution for long-term dosing.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG300/Tween-80 Formulation
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix.
Protocol 2: Preparation of this compound with SBE-β-CD
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
For a 1 mL final solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Preparation of this compound in Corn Oil
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final solution, add 100 µL of the this compound DMSO stock to 900 µL of corn oil.
-
Mix thoroughly. Note: This formulation may not be suitable for long-term, continuous dosing.[2]
Visualizations
Caption: Mechanism of action for this compound in inhibiting the 11β-HSD1 pathway.
Caption: A workflow for troubleshooting common solubility issues with this compound.
Caption: Decision tree for selecting a suitable solubility enhancement technique.
References
Technical Support Center: AZD8329 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of AZD8329 for maximum efficacy in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in tissues like adipose tissue and the liver, which is a potential therapeutic strategy for metabolic disorders.[2][3]
Q2: What are the key preclinical potency values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies across different species and cell types. This is a critical consideration when designing preclinical studies.
| Species/Cell Type | IC50 Value |
| Human recombinant 11β-HSD1 | 9 nM[1] |
| Human adipocytes | 2 nM[1] |
| Rat recombinant 11β-HSD1 | 89 nM[1] |
| Dog recombinant 11β-HSD1 | 15 nM[1] |
Q3: Has this compound been evaluated in clinical trials?
A3: Yes, this compound has been evaluated in Phase I clinical trials in abdominally obese individuals.[2] However, detailed results from later-phase clinical trials demonstrating a clear dose-response on efficacy endpoints such as significant weight loss or improved glycemic control are not extensively published. The development of many 11β-HSD1 inhibitors has been challenging, with some programs being discontinued due to insufficient efficacy in clinical settings.
Troubleshooting Guide
Issue 1: Diminished or loss of inhibitory effect (tachyphylaxis) with repeated dosing.
-
Observation: A reduction in the inhibitory effect of this compound on 11β-HSD1 activity is observed after several days of continuous administration.
-
Explanation: Studies have shown that tachyphylaxis, or a rapid decrease in response to a drug, occurs with repeat dosing of this compound in humans and rats, but not in mice.[2] This is a critical species-specific difference. In humans, a seven-fold rightward shift in the pharmacokinetic/pharmacodynamic (PK/PD) relationship was observed after 9 days of dosing, meaning a higher concentration of the drug was required to achieve the same level of enzyme inhibition.[2]
-
Solution/Mitigation Strategies:
-
Consider a "drug holiday": In rat studies with a similar 11β-HSD1 inhibitor, a daily "drug holiday" period (a period of low drug exposure) substantially reduced the loss of inhibition.[2] This suggests that intermittent dosing schedules may be more effective than continuous high-dose administration in susceptible species.
-
Re-evaluate dosage based on chronic administration data: Do not rely on single-dose PK/PD data to predict efficacy in long-term studies. It is crucial to confirm that the desired level of enzyme inhibition is maintained over time with the chosen dosing regimen.[2]
-
Increase dosage with caution: While higher concentrations can overcome the loss of inhibition, this approach needs careful consideration of potential off-target effects and toxicity.[2]
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Observation: Potent in vitro inhibition of 11β-HSD1 by this compound does not translate to the expected level of efficacy in an in vivo model.
-
Explanation:
-
Species differences: this compound is a weak inhibitor of mouse 11β-HSD1, which may explain the lack of efficacy in some mouse models.[2] It is crucial to use species in which the compound has high potency.
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution can limit the exposure of the target enzyme to the inhibitor.
-
Tachyphylaxis: As described above, loss of inhibition with repeated dosing can lead to a disconnect between initial potency and long-term efficacy.[2]
-
-
Solution/Mitigation Strategies:
-
Select appropriate animal models: Ensure that the chosen animal model expresses a form of 11β-HSD1 that is potently inhibited by this compound.
-
Thorough PK/PD modeling: Conduct detailed pharmacokinetic and pharmacodynamic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate plasma concentrations with target engagement in the tissue of interest.[2]
-
Optimize formulation: For preclinical oral dosing in rats, a common vehicle is an aqueous solution of 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) and 0.1% (w/v) polysorbate 80.[2] However, formulation can significantly impact bioavailability and should be optimized for the specific experimental conditions.
-
Experimental Protocols
1. Ex Vivo Measurement of 11β-HSD1 Activity in Adipose Tissue
This protocol is a general guideline for assessing the inhibitory activity of this compound on 11β-HSD1 in adipose tissue biopsies.
-
Objective: To determine the ex vivo 11β-HSD1 activity by measuring the conversion of radiolabeled cortisone to cortisol.
-
Materials:
-
Adipose tissue biopsies
-
[3H]-cortisone
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin)
-
This compound stock solution
-
Scintillation fluid
-
HPLC system with a radiodetector
-
-
Procedure:
-
Immediately after collection, place adipose tissue biopsies in ice-cold incubation medium.
-
Mince the tissue into small fragments.
-
Pre-incubate the tissue fragments with either vehicle or varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Initiate the enzyme reaction by adding [3H]-cortisone to the incubation medium.
-
Incubate for a set period (e.g., 1-2 hours) at 37°C with gentle shaking.
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
-
Extract the steroids from the medium using the quenching solvent.
-
Evaporate the solvent and reconstitute the steroid residue in a suitable mobile phase.
-
Separate [3H]-cortisone and [3H]-cortisol using HPLC.
-
Quantify the amount of radioactivity in the cortisone and cortisol peaks using a radiodetector.
-
Calculate the percent conversion of cortisone to cortisol to determine 11β-HSD1 activity.
-
2. In Vivo Study Design in Rats for Assessing Tachyphylaxis
This protocol outlines a study design to investigate the potential for tachyphylaxis with repeated dosing of this compound in rats.
-
Objective: To compare the inhibition of 11β-HSD1 activity in adipose tissue after single versus repeated oral administration of this compound.
-
Animals: Male Wistar rats.
-
Groups:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% HPMC) orally once daily for 7 days.
-
Group 2 (Acute Dose): Administer vehicle for 6 days, followed by a single oral dose of this compound on day 7.
-
Group 3 (Repeat Dose): Administer this compound orally once daily for 7 days.
-
-
Dosage: Based on preliminary dose-ranging studies, select a dose expected to provide significant but submaximal inhibition (e.g., 10 mg/kg).[1]
-
Procedure:
-
Dose animals according to the schedule above.
-
At a specified time point after the final dose on day 7 (e.g., 4 hours), collect blood samples for pharmacokinetic analysis.
-
Euthanize the animals and collect adipose tissue (e.g., epididymal fat pads).
-
Measure plasma concentrations of this compound.
-
Assess ex vivo 11β-HSD1 activity in the collected adipose tissue as described in the protocol above.
-
Compare the level of 11β-HSD1 inhibition between the acute and repeat dose groups at similar plasma concentrations of this compound. A rightward shift in the dose-response curve for the repeat dose group would indicate tachyphylaxis.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting 11β-HSD1.
Caption: Workflow for investigating this compound-induced tachyphylaxis.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of AZD8329 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AZD8329 in vitro. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol.
Q2: What is the known selectivity profile of this compound?
This compound is highly selective for 11β-HSD1. In vitro studies have demonstrated high selectivity over the closely related enzymes 11β-HSD2, 17β-HSD1, and 17β-HSD3.[1]
Q3: Are there any known off-target effects of this compound at the molecular level?
Based on publicly available data, this compound shows excellent selectivity against the related enzymes 11β-HSD2, 17β-HSD1, and 17β-HSD3, with IC50 values greater than 30 µM for these enzymes.[1] A broader off-target screening profile against a wide range of kinases, GPCRs, and other enzymes is not publicly available.
Q4: I am observing unexpected phenotypic effects in my cell-based assay. Could these be due to off-target activities of this compound?
While this compound is highly selective for 11β-HSD1, it is possible that at higher concentrations, or in certain sensitive cell systems, uncharacterized off-target effects could occur. It is crucial to use the lowest effective concentration of this compound to minimize this risk and to include appropriate controls in your experiments.
Troubleshooting Guide
Issue: Unexpected or contradictory results in cellular assays.
If you are observing cellular effects that cannot be readily explained by the inhibition of 11β-HSD1, consider the following troubleshooting steps:
-
Concentration Optimization:
-
Problem: The concentration of this compound being used may be too high, leading to potential off-target effects.
-
Solution: Perform a dose-response experiment to determine the minimal effective concentration for 11β-HSD1 inhibition in your specific assay. Compare your observed cellular phenotype across a wide range of concentrations.
-
-
Control Experiments:
-
Problem: The observed effect may be an artifact of the experimental system or compound handling.
-
Solution:
-
Include a negative control (vehicle only) to assess the baseline response.
-
If possible, use a structurally unrelated 11β-HSD1 inhibitor as a positive control to confirm that the observed effect is specific to 11β-HSD1 inhibition.
-
In gene-editing-capable systems, consider using 11β-HSD1 knockout or knockdown cells to verify that the effect of this compound is dependent on the presence of its target.
-
-
-
Target Engagement:
-
Problem: It is important to confirm that this compound is engaging with and inhibiting 11β-HSD1 in your specific experimental setup.
-
Solution: If feasible, directly measure the conversion of cortisone to cortisol in your cells or cell lysates after treatment with this compound to confirm target inhibition.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against 11β-HSD1
| Target Species | Assay System | IC50 |
| Human | Recombinant Enzyme | 9 nM |
| Human | Isolated Adipocytes | 2 nM |
| Rat | Recombinant Enzyme | 89 nM |
| Dog | Recombinant Enzyme | 15 nM |
Data sourced from AstraZeneca's Open Innovation platform.[1]
Table 2: Selectivity Profile of this compound
| Target | Selectivity vs. 11β-HSD1 | IC50 |
| 11β-HSD2 (Human Recombinant) | >5000x | >30 µM |
| 17β-HSD1 (Human Recombinant) | >5000x | >30 µM |
| 17β-HSD3 (Human Recombinant) | >5000x | >30 µM |
Data sourced from AstraZeneca's Open Innovation platform and supporting literature.[1]
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for assessing the inhibitory activity of this compound on 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
HTRF cortisol assay kit (containing cortisol-d2 and anti-cortisol-cryptate)
-
Assay buffer (e.g., Tris-based buffer with EDTA and a detergent)
-
This compound stock solution in DMSO
-
Low-volume 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the 11β-HSD1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.
-
Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at 37°C.
-
Stop the reaction and detect the product (cortisol) by adding the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate for the time recommended by the HTRF kit manufacturer (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro 11β-HSD1 inhibition assay.
Caption: A logical workflow for troubleshooting unexpected in vitro results with this compound.
References
AZD8329 Technical Support Center: Long-Term Storage and Stability
This technical support center provides guidance on the long-term storage and stability of AZD8329 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Recommended Storage Conditions and Stability
Proper storage is crucial for maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions and expected stability based on available data.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Data sourced from MedchemExpress. It is recommended to refer to the product-specific information provided by the supplier.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound during long-term storage and experimentation.
Question: My experimental results using a previously prepared stock solution of this compound are inconsistent. What could be the cause?
Answer: Inconsistent results can arise from the degradation of this compound in solution. For optimal results, it is recommended to prepare fresh solutions for each experiment. If using a stored stock solution, ensure it has been stored correctly in tightly sealed vials at -80°C or -20°C and for no longer than the recommended duration.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Before use, allow the solution to equilibrate to room temperature slowly.
Question: I observed precipitation in my this compound stock solution after thawing. Is it still usable?
Answer: The presence of precipitate indicates that the compound may have come out of solution, which can affect its concentration and, consequently, your experimental results. Gently warm the solution and vortex or sonicate to try and redissolve the compound completely. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution.
Question: How can I assess the stability of this compound in my specific experimental buffer or formulation?
Answer: To determine the stability in a specific medium, a preliminary stability study is recommended. This involves preparing the this compound solution in your buffer and storing it under the intended experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[2][3] A decrease in the peak area of this compound or the appearance of new peaks would suggest degradation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, where it is reported to be stable for up to three years.[1] Storing at 4°C is also an option for a shorter duration of up to two years.[1] It is important to protect the compound from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent, such as DMSO.[1] For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, small molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photolysis.[4] Stress testing under conditions of high heat, humidity, strong light, and varying pH can help identify potential degradation products.[3][4]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: Stability-indicating analytical methods are crucial for accurately determining the stability of a compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective technique.[2][3] This method can separate the parent compound from any potential degradation products and allow for their quantification.
Experimental Protocols
While a specific, detailed stability study protocol for this compound is not publicly available, a general workflow based on industry best practices and regulatory guidelines is provided below.
Objective: To assess the long-term stability of this compound under defined storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and as a stock solution in a suitable solvent (e.g., DMSO).
-
Storage Conditions: Store the aliquots under various conditions as outlined in ICH guidelines, such as long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[5] Include storage at recommended temperatures (-20°C and -80°C) as controls.
-
Time Points: Establish a schedule for sample analysis at various time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies).[2]
-
Analytical Method: Utilize a validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
-
Data Analysis: At each time point, analyze the samples to determine the percentage of this compound remaining and the levels of any impurities. A significant change in purity or the appearance of degradation products would indicate instability under those storage conditions.
Visualizations
Caption: A logical workflow for conducting a stability assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in AZD8329 experiments
Welcome to the technical support center for AZD8329 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols and insights into the use of this compound, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: Why am I observing lower than expected inhibition of 11β-HSD1 in my cell-based assay?
A1: Inconsistent or lower-than-expected inhibition in cellular assays can stem from several factors:
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in your cell culture medium.[1] Precipitation of the compound in the aqueous medium can significantly reduce its effective concentration. It is recommended to prepare fresh dilutions for each experiment.
-
Cellular Cofactor Availability: The reductase activity of 11β-HSD1 within cells is dependent on the availability of the cofactor NADPH, which is supplied by the pentose phosphate pathway via the enzyme hexose-6-phosphate dehydrogenase (H6PDH).[2][3] Factors that affect cellular metabolic state and NADPH levels, such as cell density, passage number, and nutrient availability in the culture medium, can influence 11β-HSD1 activity and consequently the apparent potency of this compound.
-
Assay Conditions: Ensure the assay buffer is at room temperature, as ice-cold buffers can inhibit enzyme activity.[4] Also, verify that the incubation time with this compound is sufficient to allow for target engagement.
-
Presence of Interfering Substances: Components in the serum or media supplements could potentially interfere with the assay. If possible, run control experiments with and without serum to assess its impact.
Q2: My in vivo results with this compound in rats are not consistent with repeated dosing. Why is the inhibitory effect diminishing over time?
A2: This phenomenon is likely due to tachyphylaxis, a rapid decrease in response to a drug following its administration. Studies have shown that continuous inhibition of 11β-HSD1 with this compound in adipose tissue leads to tachyphylaxis in humans and rats, but not in mice.[5][6]
-
Mechanism of Tachyphylaxis: While the precise molecular mechanism is still under investigation, it is hypothesized that the accumulation of the 11β-HSD1 substrate (cortisone) in tissues like adipose, due to systemic enzyme inhibition, may eventually outcompete the inhibitor for binding to the enzyme.[7]
-
Experimental Design Considerations: To mitigate tachyphylaxis in rat models, consider experimental designs that incorporate a "drug holiday" period, rather than continuous high-dose administration.[6] It is also crucial to measure both plasma drug concentrations and ex vivo 11β-HSD1 activity in tissues to correlate pharmacokinetics with pharmacodynamics over the course of the study.
Q3: I am seeing significant variability in this compound efficacy between different animal species. Is this expected?
A3: Yes, significant species-specific differences in the potency of 11β-HSD1 inhibitors, including this compound, are well-documented.[8][9]
-
IC50 Variations: this compound is a potent inhibitor of human, rat, and dog 11β-HSD1, but it is notably less potent against the mouse enzyme.[10] This is due to variations in the amino acid sequence and three-dimensional structure of the enzyme's active site across different species.[9]
-
Implications for Model Selection: It is critical to select an appropriate animal model based on the inhibitor's potency for the species-specific enzyme. For studies with this compound, rats may be a more suitable rodent model than mice to reflect its potency in humans. Always confirm the IC50 of this compound for the 11β-HSD1 enzyme of the species you are using.
Q4: At high concentrations, I am concerned about potential off-target effects of this compound. What is known about its selectivity?
A4: this compound is a highly selective inhibitor of 11β-HSD1.
-
Selectivity Profile: It shows over 5000-fold selectivity for 11β-HSD1 over the closely related 11β-HSD2, as well as 17β-HSD1 and 17β-HSD3.[10] This high selectivity minimizes the risk of off-target effects related to these other hydroxysteroid dehydrogenases.
-
High-Dose Considerations: While highly selective, it is a good laboratory practice to be cautious when using very high concentrations of any small molecule inhibitor. Some studies with other 11β-HSD1 inhibitors have suggested that beneficial metabolic effects observed only at very high doses might be partially attributable to off-target mechanisms.[11] If your experimental results at high concentrations are unexpected, consider performing control experiments, such as using a structurally unrelated 11β-HSD1 inhibitor, to confirm that the observed effects are due to 11β-HSD1 inhibition.
Data Summary Tables
Table 1: In Vitro Potency (IC50) of this compound against 11β-HSD1 from Different Species
| Species | Enzyme Source | IC50 (nM) |
| Human | Recombinant Enzyme | 9 |
| Human | Isolated Adipocytes | 2 |
| Rat | Recombinant Enzyme | 89 |
| Dog | Recombinant Enzyme | 15 |
Data sourced from AstraZeneca Open Innovation.[10]
Experimental Protocols
Protocol 1: Ex Vivo Measurement of 11β-HSD1 Activity in Adipose Tissue
This protocol is adapted from studies investigating the effects of this compound on adipose tissue.[5]
-
Tissue Collection: Following acute or repeated dosing of this compound or vehicle to the animal model (e.g., rats), collect adipose tissue (e.g., epididymal fat pads).
-
Tissue Preparation: Immediately place the tissue in ice-cold buffer. Mince the tissue into small pieces.
-
Incubation: Incubate a known weight of minced tissue (e.g., 100 mg) in a suitable buffer containing [3H]-cortisone as a substrate.
-
Reaction Termination and Extraction: After the incubation period, stop the reaction and extract the steroids from the incubation medium using an organic solvent like ethyl acetate.
-
Analysis: Separate [3H]-cortisone and its product, [3H]-cortisol, using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactivity in the cortisone and cortisol peaks using a flow scintillation analyzer.
-
Calculation: Express 11β-HSD1 activity as the percentage conversion of [3H]-cortisone to [3H]-cortisol per unit of tissue weight per unit of time.
Protocol 2: General Cell-Based 11β-HSD1 Inhibition Assay
This is a general protocol that can be adapted for various cell lines expressing 11β-HSD1.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Substrate Addition: After a pre-incubation period with the inhibitor, add the substrate (cortisone) to all wells.
-
Incubation: Incubate for a specific period to allow for the enzymatic conversion of cortisone to cortisol.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a suitable method, such as a commercially available cortisol ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: 11β-HSD1 Signaling Pathway and this compound Inhibition.
Caption: General Workflow for a Cell-Based this compound Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [openinnovation.astrazeneca.com]
- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD8329 Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals using AZD8329 in preclinical animal studies. The information focuses on proactive monitoring for potential behavioral changes, based on the mechanism of action of this compound as an 11β-HSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for converting inactive cortisone into active cortisol (corticosterone in rodents) within cells, thereby amplifying local glucocorticoid signaling.[2] this compound was originally developed for metabolic diseases.[1]
Q2: Should I expect to see behavioral changes in my animals treated with this compound?
A2: Currently, there is no published evidence detailing specific behavioral side effects directly caused by this compound in animal models. However, the target enzyme, 11β-HSD1, is expressed in key areas of the brain that regulate cognition, memory, and emotional states, such as the hippocampus and cortex.[3][4] Glucocorticoids themselves have profound effects on behavior.[5] Therefore, while not definitively reported for this compound, monitoring for behavioral changes is a prudent part of any preclinical study with a compound acting on this pathway.
Q3: Does this compound cross the blood-brain barrier (BBB)?
A3: this compound is reported to have low central nervous system (CNS) penetration.[1] This suggests that its direct effects on the brain may be limited when administered systemically. However, "low" penetration does not mean zero, and researchers should still consider the possibility of centrally-mediated effects or indirect effects on behavior.
Q4: What types of behavioral changes could be theoretically possible with an 11β-HSD1 inhibitor?
A4: Based on the role of 11β-HSD1 and glucocorticoids in the brain, theoretical behavioral effects could fall into two main domains:
-
Cognition: Inhibition of 11β-HSD1 has been shown in some animal models to improve cognitive function, particularly in the context of aging or Alzheimer's disease models.[6][7][8][9]
-
Anxiety and Stress Response: Glucocorticoid signaling is a cornerstone of the stress response. Altering this pathway could potentially modify anxiety-like behaviors or the animal's response to stressful stimuli.[10]
Q5: What is the first step I should take if I observe unexpected behavior in my study animals?
A5: The first step is to systematically document the behavior. Record the specific behaviors observed, the frequency and duration, and the context in which they occur (e.g., time of day, before/after dosing, during handling). Refer to the Troubleshooting Guide below for a structured approach to investigating the issue.
Troubleshooting Guide: Investigating Unexpected Animal Behavior
If you observe unexpected changes in animal behavior during a study with this compound, use this guide to systematically investigate the potential cause.
Step 1: Systematic Observation and Documentation
-
What to Document: Clearly define the abnormal behavior (e.g., increased grooming, altered gait, circling, increased aggression, passivity).
-
When to Document: Note the onset, frequency, and duration of the behavior for each animal. Record the timing relative to dosing, feeding, and light/dark cycles.
-
Who to Document: Record the identification of all affected animals and any common factors (e.g., cage, rack, sex, treatment group).
Step 2: Differential Assessment Workflow It is crucial to differentiate between compound-induced effects and other confounding factors.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 11β-Hydroxysteroid dehydrogenase and the brain: Not (yet) lost in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition | Journal of Neuroscience [jneurosci.org]
- 10. 11β-hydroxysteroid dehydrogenases and the brain: from zero to hero, a decade of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD8329 Dose Adjustment for Animal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the dosage of AZD8329 across different animal strains. Our aim is to facilitate smooth and successful experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. By inhibiting this enzyme, this compound reduces the levels of active glucocorticoids in target tissues such as the liver and adipose tissue.[1][2]
Q2: In which animal species is this compound effective?
A2: this compound has demonstrated potent inhibitory activity against human, rat, and dog 11β-HSD1.[1] However, it is a weak inhibitor of the mouse 11β-HSD1 enzyme.[3] Therefore, for studies in mice, a different, more potent rodent-active 11β-HSD1 inhibitor may be required to observe significant pharmacological effects.[1]
Q3: What is a recommended starting dose for this compound in rats?
A3: A single oral dose of 10 mg/kg in Han Wistar rats has been shown to significantly reduce 11β-HSD1 activity in both adipose tissue and liver.[1] Dose-ranging studies in rats have utilized oral doses from 0.3 mg/kg up to 250 mg/kg to characterize the pharmacokinetic and pharmacodynamic response.[4]
Q4: How can I estimate a starting dose for a different animal strain, such as a dog?
A4: A common method for estimating equivalent doses between species is allometric scaling, which takes into account the differences in body surface area and metabolic rate.[5][6][7] A detailed guide to performing this calculation is provided in the "Experimental Protocols" section of this guide.
Q5: Are there any known issues with repeated dosing of this compound?
A5: Yes, a phenomenon known as tachyphylaxis, or a loss of drug effect over time, has been observed with repeated daily dosing of this compound in both humans and rats.[3][8] Interestingly, this effect has not been observed in mice (though this compound is not potent in mice, this has been shown with other 11β-HSD1 inhibitors).[3][8] Researchers should be aware of this potential for diminished efficacy with chronic dosing schedules in susceptible species.
Data Presentation
Table 1: In Vitro Potency (IC50) of this compound Against 11β-HSD1 from Different Species
| Species | IC50 (nM) | Reference |
| Human | 9 | [1] |
| Rat | 89 | [1] |
| Dog | 15 | [1] |
| Mouse | Weak inhibitor | [3] |
Table 2: Allometric Scaling Conversion Factors (Km) for Dose Estimation
| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Monkey | 3 | 0.25 | 12 |
| Human | 60 | 1.62 | 37 |
Data adapted from publicly available allometric scaling tables.[5][6][9]
Experimental Protocols
Protocol 1: Allometric Scaling for Interspecies Dose Conversion
This protocol provides a step-by-step guide to estimate a starting dose of this compound in a new animal species based on a known effective dose in another.
Worked Example: Extrapolating a Rat Dose to a Dog Dose
-
Step 1: Obtain the known effective dose in the starting species.
-
Known effective oral dose of this compound in a rat is 10 mg/kg.[1]
-
-
Step 2: Find the Km factor for both the starting and target species from Table 2.
-
Km for rat = 6
-
Km for dog = 20
-
-
Step 3: Calculate the Animal Equivalent Dose (AED) using the following formula:
-
AED (target species) = Dose (starting species) x [Km (starting species) / Km (target species)]
-
AED (dog) = 10 mg/kg (rat) x (6 / 20)
-
AED (dog) = 3 mg/kg
-
This calculated dose should be considered a starting point for a dose-ranging study in the new species.
Protocol 2: General Procedure for a Dose-Ranging and Pharmacokinetic Study in Rodents
This protocol outlines a general workflow for determining the optimal dose and pharmacokinetic profile of this compound.
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.[10]
-
Formulation Preparation: As this compound is poorly soluble in water, a suitable vehicle is required for oral administration. A common vehicle is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water.[4] Ensure the formulation is homogenous before each administration.
-
Dose Administration:
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing to capture the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Typical time points for a rodent PK study could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
For serial blood sampling from a single rodent, techniques such as saphenous vein or submandibular vein puncture can be used for small volumes, followed by a terminal cardiac puncture for the final time point.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for dose adjustment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion between animals and human [targetmol.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. research.fsu.edu [research.fsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: AZD8329 Cytotoxicity Testing
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for assessing the cytotoxicity of the 11β-HSD1 inhibitor, AZD8329, using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I test its cytotoxicity?
This compound is a potent and selective small molecule inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is involved in converting inactive cortisone to active cortisol, and its inhibition is a target for treating metabolic syndrome.[3] Cytotoxicity testing is crucial to determine the concentration range at which this compound may induce cell death, which helps in establishing a therapeutic window and identifying potential off-target effects.[4]
Q2: Which cell viability assay should I choose for testing this compound?
The choice of assay depends on your specific experimental needs, cell type, and available equipment.[5][6] The most common methods measure metabolic activity, membrane integrity, or ATP content.[7]
-
Metabolic Assays (MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[8][9] They are well-established and cost-effective.
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP, a key indicator of metabolically active cells.[10][11] They are highly sensitive and have a simple "add-mix-measure" protocol, making them suitable for high-throughput screening.[10][12]
-
Fluorescent Assays (e.g., Calcein AM/EthD-1): These assays use dyes to distinguish between live and dead cells based on membrane integrity and esterase activity.[13]
Q3: How do I prepare this compound for a cell-based assay?
This compound is soluble in DMSO.[14] To prepare it for your experiment, create a high-concentration stock solution in sterile DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Q4: What is an IC50 value and how do I interpret it for this compound?
The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[15][16] In the context of cytotoxicity, it represents the concentration of this compound that reduces the viability of a cell population by 50% compared to an untreated control.[4][15] A lower IC50 value indicates higher potency in causing cytotoxicity.[17] When comparing results, ensure the units (e.g., µM, µg/mL) are the same.[18]
Comparison of Common Cell Viability Assays
| Assay | Principle | Detection | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt (MTT) to insoluble purple formazan by mitochondrial dehydrogenases in viable cells.[8][9][19] | Colorimetric (Absorbance ~570 nm) | Well-established, reliable, and inexpensive.[20] | Requires a solubilization step for the formazan crystals; can be affected by media components like phenol red.[9][20] |
| MTS | Enzymatic reduction of MTS tetrazolium compound to a soluble formazan product.[19] | Colorimetric (Absorbance ~490 nm) | No solubilization step required, making it a more convenient single-step addition.[19] | The formed formazan product can sometimes be toxic to cells.[21] |
| CellTiter-Glo® | Quantifies ATP, indicating the presence of metabolically active cells, using a luciferase reaction to generate a luminescent signal.[10][22][23] | Luminescence | High sensitivity, simple "add-mix-measure" format, ideal for high-throughput screening.[10][12] | Requires a luminometer; signal can be affected by compounds that interfere with luciferase. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability through metabolic activity.[8][24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[19] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9][24]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.[20][25]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a highly sensitive method for determining cell viability by measuring ATP levels.[10][12]
-
Cell Seeding: Prepare an opaque-walled 96-well plate with cells in 100 µL of culture medium per well. Include control wells with medium only for background measurement.[12]
-
Compound Treatment: Add the desired concentrations of this compound to the experimental wells. Incubate for the chosen duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][22]
-
Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[12]
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][22] Record the luminescence with a luminometer.
Visual Guides and Workflows
Caption: Mechanism of the MTT cell viability assay.
Caption: General experimental workflow for cytotoxicity assays.
Troubleshooting Guide
Q5: My negative control (untreated cells) shows low signal/absorbance. What happened?
-
Cause: This often indicates a low number of viable cells at the start of the assay.
-
Solution:
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal number of cells per well that gives a robust signal within the linear range of the assay.[12]
-
Check Cell Health: Ensure your stock cell culture is healthy and not overgrown before seeding.
-
Pipetting Error: Ensure the cell suspension is homogenous before and during plating to avoid variability in the number of cells seeded per well.
-
Q6: I am seeing high background signal in my "no cell" control wells. What should I do?
-
Cause: High background can be caused by contamination of the medium or reagents, or interference from the test compound itself.
-
Solution:
-
Medium Components: Culture medium containing components like phenol red can contribute to background absorbance.[21][26] Run a control with your medium and the assay reagent to check for interference. Consider using phenol red-free medium during the assay incubation if this is an issue.
-
Reagent Contamination: Use fresh, high-quality reagents and sterile technique to prevent microbial contamination, which can reduce assay reagents and generate a false signal.[21]
-
Compound Interference: Test whether this compound at the concentrations used interferes with the assay chemistry by adding it to "no cell" control wells. If it does, you may need to switch to a different assay based on an alternative mechanism.
-
Caption: Decision tree for troubleshooting high background signal.
Q7: My results are highly variable between replicate wells. How can I improve consistency?
-
Cause: Variability can stem from inconsistent cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Solution:
-
Improve Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions. Mix cell suspensions thoroughly before plating.
-
Mitigate Edge Effects: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth. To avoid this, do not use the outermost wells for experimental samples; instead, fill them with sterile PBS or medium.[26]
-
Ensure Complete Solubilization (MTT Assay): For the MTT assay, make sure the formazan crystals are completely dissolved before reading the plate. Inadequate mixing can lead to artificially low and variable readings.[9][21] Use an orbital shaker or gentle pipetting to mix.[9][25]
-
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 7. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. licorbio.com [licorbio.com]
- 12. promega.com [promega.com]
- 13. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. clyte.tech [clyte.tech]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Importance of IC50 Determination | Visikol [visikol.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. promega.com [promega.com]
- 23. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected pharmacokinetic data for AZD8329
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD8329. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within tissues, thereby reducing local glucocorticoid levels.[1] It was originally developed for metabolic conditions such as type 2 diabetes.
Q2: In which species is this compound active?
A2: this compound is a potent inhibitor of human, rat, and dog 11β-HSD1. It is important to note that this compound is a weak inhibitor of the mouse 11β-HSD1 enzyme.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for 11β-HSD1 over 11β-HSD2 (greater than 5000-fold selectivity) and other closely related enzymes such as 17β-HSD1 and 17β-HSD3.[1]
Q4: What are the known metabolic pathways and excretion routes for this compound?
A4: this compound was designed to have reduced acyl glucuronide liability, suggesting that this metabolic pathway is less prominent compared to its predecessor compounds.[2] The primary routes of excretion for many small molecule drugs and their metabolites are renal (urine) and hepatic (bile/feces).[3] Specific studies detailing the full metabolic profile and excretion pathways of this compound are not extensively available in the public domain.
Troubleshooting Guide
Issue 1: Unexpectedly low or loss of efficacy in vivo after repeat dosing in rats or humans.
This phenomenon, known as tachyphylaxis, has been observed with this compound in human and rat studies, but not in mice. It manifests as a rightward shift in the pharmacokinetic/pharmacodynamic (PK/PD) relationship, meaning a higher drug concentration is required to achieve the same level of target engagement after repeated administration.
Troubleshooting Steps:
-
Confirm the Observation:
-
Compare the in vivo efficacy (e.g., reduction in 11β-HSD1 activity in adipose tissue) after a single dose versus multiple doses at the same dose level.
-
Measure ex vivo 11β-HSD1 activity in tissue biopsies (e.g., adipose tissue) at various time points after the last dose in a repeat-dosing study. A diminished inhibitory effect at the same plasma concentration compared to a single-dose study is indicative of tachyphylaxis.
-
-
Investigate the Mechanism:
-
Substrate Competition Hypothesis: The leading hypothesis for tachyphylaxis with 11β-HSD1 inhibitors is the accumulation of the lipophilic substrate, cortisone, in adipose tissue. This build-up of the natural substrate can competitively displace the inhibitor from the enzyme's active site.
-
Experimental Verification: While direct measurement of intracellular cortisone levels can be challenging, consider measuring plasma cortisone levels as an indirect marker. An increase in circulating cortisone after repeat dosing could support this hypothesis.
-
-
Potential Solutions and Experimental Design Considerations:
-
"Drug Holiday" Regimen: In preclinical rat studies, incorporating a "drug holiday" (a period of no drug administration) between doses has been shown to reduce the effects of tachyphylaxis.
-
Dose Adjustment: Be aware that higher doses may be required to maintain the desired level of target inhibition over time. However, this needs to be balanced with potential off-target effects and toxicity.
-
Species Selection: For preclinical efficacy studies where sustained inhibition is critical, consider the species-specific differences. While mice are not susceptible to this specific form of tachyphylaxis, the weak potency of this compound in mice makes it a challenging model for this particular compound.
-
Logical Relationship for Tachyphylaxis Troubleshooting
Caption: Troubleshooting workflow for unexpected loss of efficacy with this compound.
Data Presentation
Table 1: In Vitro Potency (IC50) of this compound Against 11β-HSD1
| Species/System | IC50 (nM) | Reference |
| Human (recombinant enzyme) | 9 | [1] |
| Human (isolated adipocytes) | 2 | [1] |
| Rat (recombinant enzyme) | 89 | [1] |
| Dog (recombinant enzyme) | 15 | [1] |
| Mouse (recombinant enzyme) | 6100 |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration in Rat)
| Parameter | Value | Conditions | Reference |
| Dosing | 0.3-250 mg/kg | Single oral dose in HPMC vehicle | |
| Cmax | Varies with dose | Data not explicitly tabulated in public domain | |
| Tmax | Varies with dose | Data not explicitly tabulated in public domain | |
| Half-life | Varies with dose | Data not explicitly tabulated in public domain |
Experimental Protocols
1. Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue
This protocol is adapted from studies investigating the pharmacodynamics of 11β-HSD1 inhibitors.
Objective: To measure the enzymatic activity of 11β-HSD1 in adipose tissue samples obtained from animals or humans treated with this compound.
Materials:
-
Adipose tissue biopsies
-
Krebs-Ringer bicarbonate buffer supplemented with glucose and HEPES
-
[3H]-cortisone (radiolabeled substrate)
-
Unlabeled cortisone
-
NADPH (cofactor)
-
Scintillation fluid and vials
-
HPLC system with a radiodetector
-
Ethyl acetate for extraction
Procedure:
-
Tissue Collection and Preparation:
-
Collect adipose tissue biopsies from subjects at desired time points after this compound administration.
-
Immediately place the tissue in ice-cold buffer.
-
Carefully mince the tissue into small fragments.
-
-
Enzyme Reaction:
-
Incubate a known weight of minced adipose tissue (e.g., 100 mg) in buffer containing [3H]-cortisone and NADPH.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 1-3 hours).
-
-
Extraction of Steroids:
-
Stop the reaction by adding a quench solution.
-
Extract the steroids from the incubation medium using ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
-
Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Separate [3H]-cortisone and the product, [3H]-cortisol, using reverse-phase HPLC.
-
Quantify the amount of radioactivity in the cortisone and cortisol peaks using a radiodetector.
-
-
Data Calculation:
-
Calculate the percent conversion of [3H]-cortisone to [3H]-cortisol.
-
Express the 11β-HSD1 activity as the percentage conversion per unit of tissue weight per unit of time.
-
Experimental Workflow for Ex Vivo 11β-HSD1 Activity Assay
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
AZD8329 degradation products and their impact on assays
Welcome to the technical support center for AZD8329. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within tissues. By inhibiting this enzyme, this compound reduces local cortisol levels, which is a therapeutic strategy for metabolic conditions like type 2 diabetes and obesity.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies across different species and assay systems. A summary of reported IC50 values is provided in the table below.
| Target System | IC50 Value (nM) |
| Human recombinant 11β-HSD1 | 9 |
| Human adipocytes | 2 |
| Rat recombinant 11β-HSD1 | 89 |
| Dog recombinant 11β-HSD1 | 15 |
Data sourced from AstraZeneca's Open Innovation page.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, its chemical structure as a carboxylic acid suggests potential for certain degradation pathways.[2][3] Carboxylic acid-containing drugs can be susceptible to esterification in the presence of alcohols, particularly under acidic conditions.[4][5] Additionally, oxidation of the adamantyl group or other parts of the molecule could occur. It is also important to consider that this compound was specifically designed to have reduced liability for acyl glucuronidation, a common metabolic pathway for carboxylic acids.[6]
A hypothetical degradation pathway for this compound is illustrated in the diagram below.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in AZD8329 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for potential vehicle effects during in vivo studies with AZD8329.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for converting inactive cortisone to active cortisol within tissues, thereby amplifying local glucocorticoid action.[4] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic conditions such as obesity and type 2 diabetes.[5][6]
Q2: What are common vehicle formulations used for the oral administration of this compound in preclinical studies?
A2: Based on published studies and formulation data, common vehicles for this compound and similar poorly soluble compounds include aqueous suspensions and solutions containing various excipients. A specifically documented vehicle for this compound in rat studies is an aqueous solution containing 0.5% (w/v) hydroxypropylmethylcellulose (HPMC), 0.1% (w/v) polysorbate 80, and meglumine.[2] Other commercially suggested formulations for in vivo use include combinations of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline, or formulations containing sulfobutylether-β-cyclodextrin (SBE-β-CD).
Troubleshooting Guide: Vehicle-Related Issues
This guide addresses specific issues that may arise during in vivo studies with this compound, with a focus on identifying and mitigating vehicle-related effects.
Issue 1: Unexpected toxicity or adverse events in the vehicle control group.
-
Possible Cause: The vehicle itself may be inducing toxicity at the administered dose and route. Common excipients can have their own biological effects.
-
Troubleshooting Steps:
-
Review Vehicle Components: Carefully evaluate the toxicological profile of each component in your vehicle. High concentrations of solvents like DMSO or surfactants like Tween-80 can lead to adverse effects.[7][8]
-
Dose-Response Study (Vehicle Only): Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific animal model and via the intended route of administration.
-
Alternative Formulations: Consider testing alternative, potentially less toxic, vehicle formulations. For example, if using a high concentration of DMSO, explore formulations with a lower percentage of DMSO or cyclodextrin-based vehicles.
-
Issue 2: Inconsistent or unexpected pharmacological effects of this compound.
-
Possible Cause: The vehicle may be interacting with this compound, affecting its solubility, stability, or bioavailability. The order of mixing components can also be critical.
-
Troubleshooting Steps:
-
Formulation Protocol: Ensure a standardized and validated protocol for preparing the this compound formulation. For multi-component vehicles, dissolve this compound in the primary organic solvent (e.g., DMSO) first to ensure complete solubilization before adding aqueous components.
-
pH of Final Solution: The solubility of compounds can be pH-dependent. Measure and control the pH of the final formulation.
-
Vehicle-Drug Interaction: Some vehicles can influence drug absorption and metabolism. For instance, surfactants can alter membrane permeability. It is crucial to maintain consistency in the vehicle formulation across all study groups.
-
Issue 3: Gastrointestinal disturbances (e.g., loose stools) in treated animals.
-
Possible Cause: Certain vehicle components, particularly at higher oral doses, can cause gastrointestinal upset. Cyclodextrins, for example, have been associated with the occurrence of soft or loose feces in rodents.[1]
-
Troubleshooting Steps:
-
Reduce Excipient Concentration: If using a cyclodextrin-based formulation, try reducing the concentration of the cyclodextrin.
-
Alternative Solubilizers: Explore other solubilizing agents that may have a better gastrointestinal tolerability profile.
-
Acclimatization: A short period of acclimatization to the vehicle (by administering the vehicle alone for a few days before the study begins) may sometimes help, but this should be carefully considered as it may induce metabolic changes.
-
Data Presentation: Summary of Common Vehicle Components and Potential Effects
| Vehicle Component | Common Concentration Range (Oral) | Potential Adverse Effects/Considerations | Citations |
| Hydroxypropylmethylcellulose (HPMC) | 0.5% - 2% (w/v) | Generally well-tolerated. High concentrations can increase viscosity, affecting administration. Can influence drug release profiles from solid dosage forms. | [2][9] |
| Polysorbate 80 (Tween-80) | 0.1% - 5% (v/v) | Can cause changes in locomotor activity in mice at higher concentrations. May alter intestinal microbiota and has been implicated in hypersensitivity reactions in some contexts. | [8][10][11] |
| Dimethyl sulfoxide (DMSO) | <10% (v/v) | Can have broad biological effects. High concentrations can lead to neurotoxicity and other adverse effects. | [7] |
| Polyethylene Glycol (PEG 300/400) | 10% - 40% (v/v) | Generally considered safe at common concentrations. High doses may have laxative effects. | |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10% - 40% (w/v) | Can cause loose or soft feces when administered orally. Parenteral administration has been associated with renal toxicity. Generally has a good safety profile for oral administration and can improve drug solubility and stability. | [1][4][12] |
| Meglumine | As required for salt formation/solubilization | An organic amine used to form salts of acidic drugs to increase aqueous solubility. Generally considered safe. | [2] |
Experimental Protocols
Protocol 1: Preparation of HPMC-based Vehicle for Oral Gavage (Based on published this compound studies)
-
Materials:
-
Hydroxypropylmethylcellulose (HPMC)
-
Polysorbate 80
-
Meglumine
-
Purified water (e.g., Milli-Q or equivalent)
-
-
Procedure:
-
To prepare a 0.5% (w/v) HPMC solution, slowly add 0.5 g of HPMC to 100 mL of purified water while stirring continuously to avoid clumping. Continue stirring until the HPMC is fully dissolved. This may require stirring for several hours at room temperature or gentle heating.
-
To this solution, add 0.1 g of polysorbate 80 (for a final concentration of 0.1% w/v) and stir until completely dissolved.
-
Add meglumine as required for the specific formulation of this compound. The amount will depend on the desired salt form and final pH.
-
The final vehicle should be a clear, slightly viscous solution.
-
For the active formulation, this compound should be added and thoroughly suspended or dissolved in the final vehicle.
-
Protocol 2: General Procedure for a Vehicle-Controlled In Vivo Study
-
Animal Model: Select an appropriate animal model (e.g., diet-induced obese mice or rats).
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose), ensuring an equal distribution of body weights across groups.
-
Dosing: Administer the vehicle or this compound formulation by the intended route (e.g., oral gavage) at the same time each day.
-
Monitoring: Monitor animals daily for any clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes.
-
Endpoint Analysis: At the end of the study, collect relevant biological samples (e.g., blood, adipose tissue, liver) for pharmacokinetic and pharmacodynamic analysis.
-
Data Interpretation: Compare the results from the this compound-treated groups to the vehicle control group to assess the specific effects of the drug. Any effects observed in the vehicle group should be considered as potential artifacts of the formulation.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the conversion of cortisone to cortisol.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 2. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Modeling of Hydroxypropyl Methylcellulose (HPMC) Matrix Tablet Erosion Under Fasting and Postprandial Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
Technical Support Center: Measurement of Unbound AZD8329 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the unbound concentrations of AZD8329 in plasma. Accurate determination of the unbound drug fraction is critical, as it is this portion that is pharmacologically active and available to interact with its target, 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs)
Q1: Why is it important to measure the unbound concentration of this compound?
Only the unbound fraction of a drug can diffuse across biological membranes to reach its site of action and exert a therapeutic effect. Total plasma concentration includes both protein-bound and unbound drug. For a highly protein-bound compound like this compound is anticipated to be, the unbound concentration is a more accurate indicator of pharmacological activity and potential toxicity.
Q2: What are the recommended methods for determining the unbound concentration of this compound in plasma?
The two most widely accepted and utilized methods for this purpose are Equilibrium Dialysis (ED) and Ultrafiltration (UF). Both techniques physically separate the unbound drug from the protein-bound drug, allowing for subsequent quantification.
Q3: Which method, Equilibrium Dialysis or Ultrafiltration, is better?
The choice of method depends on the specific experimental needs. Equilibrium Dialysis is often considered the "gold standard" due to its theoretical soundness and lower susceptibility to non-specific binding artifacts. However, it is more time-consuming. Ultrafiltration is a faster method, making it more suitable for higher throughput screening, but it can be prone to issues like non-specific binding to the filter membrane and the "sieve effect" where the protein concentration on the membrane surface increases, potentially altering the binding equilibrium.
Q4: What analytical technique is used to quantify this compound in the resulting samples?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in plasma ultrafiltrate or dialysate due to its high sensitivity, selectivity, and specificity. This technique allows for accurate measurement of low concentrations of the drug in complex biological matrices.
Q5: How does the mechanism of action of this compound relate to its unbound concentration?
This compound is an inhibitor of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol within cells. The unbound this compound in the plasma is what is available to enter tissues and cells to inhibit this enzyme, thereby reducing local cortisol levels. Therefore, understanding the relationship between plasma unbound concentration and target engagement is crucial for predicting its therapeutic efficacy.
Troubleshooting Guides
Equilibrium Dialysis (ED) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low drug recovery | - Non-specific binding to the dialysis membrane or device.- Drug instability in plasma at 37°C.- Adsorption to collection tubes. | - Pre-saturate the membrane with a solution of the drug.- Use dialysis devices made of low-binding materials.- Assess drug stability in plasma over the incubation period. If unstable, consider shorter incubation times or adding stabilizers.- Use low-binding collection tubes (e.g., polypropylene). |
| High variability between replicates | - Incomplete equilibrium.- Pipetting errors.- Inconsistent temperature or agitation. | - Ensure sufficient incubation time for equilibrium to be reached (determine empirically).- Use calibrated pipettes and careful technique.- Maintain a constant temperature (37°C) and consistent agitation throughout the incubation. |
| Membrane leakage | - Incorrect membrane installation.- Membrane damage. | - Ensure the membrane is properly seated and sealed in the dialysis cell.- Handle membranes carefully to avoid punctures or tears. Inspect membranes before use. |
Ultrafiltration (UF) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Artificially high unbound fraction | - Protein leakage through the membrane. | - Use a lower molecular weight cut-off (MWCO) filter.- Ensure the centrifugation force and time are not excessive. |
| Artificially low unbound fraction | - Non-specific binding to the filter and/or device.- "Sieve effect" leading to increased protein concentration at the membrane surface. | - Pre-treat the filter with a solution of the drug to saturate binding sites.- Use ultrafiltration devices with low-binding membranes.- Limit the volume of ultrafiltrate collected to <10% of the initial sample volume to minimize the sieve effect. |
| Poor reproducibility | - Inconsistent centrifugation speed, time, or temperature.- Variable sample volumes. | - Use a temperature-controlled centrifuge and standardize all centrifugation parameters.- Use consistent and accurate sample volumes. |
Data Presentation
The following table summarizes the expected quantitative data for the plasma protein binding of this compound across different species. Researchers should populate this table with their experimentally determined values.
| Species | Method | Unbound Fraction (fu, %) | Percent Bound (%) |
| Human | Equilibrium Dialysis | Enter experimental data | Enter experimental data |
| Human | Ultrafiltration | Enter experimental data | Enter experimental data |
| Rat | Equilibrium Dialysis | Enter experimental data | Enter experimental data |
| Rat | Ultrafiltration | Enter experimental data | Enter experimental data |
| Mouse | Equilibrium Dialysis | Enter experimental data | Enter experimental data |
| Mouse | Ultrafiltration | Enter experimental data | Enter experimental data |
| Dog | Equilibrium Dialysis | Enter experimental data | Enter experimental data |
| Dog | Ultrafiltration | Enter experimental data | Enter experimental data |
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Unbound this compound in Plasma
1. Materials:
-
96-well equilibrium dialysis plate with dialysis membranes (e.g., MWCO of 5-10 kDa).
-
Human, rat, mouse, or dog plasma (anticoagulant-treated).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Incubator shaker capable of maintaining 37°C.
-
LC-MS/MS system.
2. Procedure:
-
Prepare the dialysis plate and membranes according to the manufacturer's instructions. This may involve pre-soaking the membranes.
-
Spike the plasma with this compound to the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%) to avoid effects on protein binding.
-
Add the spiked plasma to one chamber of the dialysis wells (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
Seal the plate and incubate at 37°C with gentle shaking for a predetermined time to reach equilibrium (typically 4-24 hours, to be determined experimentally).
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure matrix matching for the LC-MS/MS analysis, add an equal volume of blank plasma to the buffer chamber samples and an equal volume of PBS to the plasma chamber samples.
-
Prepare samples for LC-MS/MS analysis by protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound in both chambers.
3. Calculation: Unbound Fraction (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
Protocol 2: Ultrafiltration for Unbound this compound in Plasma
1. Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., MWCO of 10-30 kDa).
-
Human, rat, mouse, or dog plasma (anticoagulant-treated).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Temperature-controlled centrifuge.
-
LC-MS/MS system.
2. Procedure:
-
Pre-condition the ultrafiltration devices according to the manufacturer's instructions. This may involve a washing step to remove preservatives.
-
Spike the plasma with this compound to the desired final concentration, keeping the solvent concentration low (<1%).
-
Incubate the spiked plasma at 37°C for a short period (e.g., 15-30 minutes) to allow for initial drug-protein binding.
-
Add the spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a time sufficient to collect a small volume of ultrafiltrate (typically 5-10% of the initial volume).
-
Carefully collect the ultrafiltrate from the collection tube.
-
Prepare the ultrafiltrate and an aliquot of the initial spiked plasma for LC-MS/MS analysis. The plasma sample will require protein precipitation.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound in the ultrafiltrate (unbound concentration) and the total concentration in the initial plasma.
3. Calculation: Unbound Fraction (fu) = (Concentration in Ultrafiltrate) / (Total Concentration in Plasma)
Protocol 3: LC-MS/MS Quantification of this compound
1. Sample Preparation:
-
To an aliquot of the sample (ultrafiltrate, dialysate, or precipitated plasma), add an internal standard (a structurally similar compound not present in the sample).
-
If not already done, precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for injection onto the LC-MS/MS system.
2. LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column suitable for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization properties of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
(Note: Specific LC-MS/MS parameters will need to be optimized for this compound).
Mandatory Visualizations
Caption: Experimental workflows for measuring unbound this compound.
Caption: this compound mechanism of action on the 11β-HSD1 pathway.
Addressing batch-to-batch variability of AZD8329
Welcome to the technical support center for AZD8329. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments with this compound, with a specific focus on troubleshooting batch-to-batch variability.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the use of this compound, particularly those related to inconsistent results between different batches of the compound.
Q1: I am observing significant differences in the potency (IC50) of this compound between different batches. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Purity and Integrity:
-
Verify Purity: Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity data (e.g., by HPLC) to ensure it meets the required specifications. Minor impurities can sometimes interfere with the assay.
-
Assess Degradation: Improper storage or handling can lead to degradation of the compound.[1] Ensure the compound has been stored at -20°C in a tightly sealed container.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2][3]
-
-
Solubility Issues:
-
Incomplete Solubilization: this compound is soluble in DMSO.[4] Ensure the compound is fully dissolved before making further dilutions. Sonication or gentle warming (up to 50°C) may aid dissolution.[3][5] Visually inspect the stock solution for any precipitate.
-
Precipitation in Assay Media: When diluting the DMSO stock into aqueous assay buffers, the compound may precipitate. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid both direct cellular effects and precipitation.[2]
-
-
Assay Conditions:
-
Inconsistent Reagent Concentrations: Verify the concentrations of all assay components, including the enzyme, substrate, and cofactors.
-
Variable Incubation Times and Temperatures: Ensure that incubation times and temperatures are consistent across all experiments.[1]
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize variability, especially when performing serial dilutions.[6]
-
Q2: My cell-based assay results with this compound are not reproducible across different experiments using new batches. Why?
Possible Causes and Troubleshooting Steps:
-
Cell Culture Variability:
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[7]
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density for each experiment.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Compound-Related Issues:
-
Refer to Q1: The same issues of purity, solubility, and stability can affect cell-based assays.
-
-
Assay Protocol Variations:
-
Inconsistent Treatment Duration: The timing of compound addition and the duration of treatment should be strictly controlled.
-
"Edge Effects" in Microplates: The outer wells of a microplate are prone to evaporation, which can alter the effective compound concentration.[6] It is recommended to either avoid using the outer wells or to fill them with a buffer to maintain humidity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, thereby amplifying local glucocorticoid action.[9] By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of cortisol.
Q2: How selective is this compound?
A2: this compound is highly selective for 11β-HSD1. It shows over 5000-fold selectivity against the related enzyme 11β-HSD2, as well as against 17β-HSD1 and 17β-HSD3.[8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: As a solid, this compound should be stored at -20°C.[2] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]
Q4: How should I prepare this compound for in vitro experiments?
A4: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[4] For working solutions, dilute the stock solution in your cell culture medium or assay buffer. Ensure the final concentration of the solvent is low (e.g., <0.5% DMSO) to prevent any toxic effects on the cells.[2]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/System | Species | IC50 (nM) | Reference |
| Recombinant 11β-HSD1 | Human | 9 | [8] |
| Isolated Adipocytes (11β-HSD1) | Human | 2 | [8] |
| Recombinant 11β-HSD1 | Rat | 89 | [8] |
| Recombinant 11β-HSD1 | Dog | 15 | [8] |
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl, pH 7.4)
-
This compound
-
DMSO
-
Detection system (e.g., cortisol-specific ELISA kit or LC-MS/MS)
Procedure:
-
Prepare this compound dilutions: Create a series of dilutions of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the assay buffer, recombinant 11β-HSD1, and the this compound dilutions. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding a solution of cortisone and NADPH to each well.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or an organic solvent).
-
Quantify Cortisol Production: Measure the amount of cortisol produced using a suitable detection method like ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Glucocorticoid Receptor (GR) Activation Assay
This protocol can be used to assess the functional consequence of 11β-HSD1 inhibition by this compound in a cellular context.
Materials:
-
A suitable cell line expressing 11β-HSD1 and the glucocorticoid receptor (e.g., A549, HEK293).
-
A GR-responsive reporter construct (e.g., a luciferase reporter gene driven by a glucocorticoid response element - GRE).
-
Cortisone
-
This compound
-
Cell culture medium
-
Transfection reagent (if using transient transfection)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Substrate Addition: Add cortisone to the wells. The cells will convert cortisone to cortisol, which will then activate the GR.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 18-24 hours).[10]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability if necessary. Calculate the inhibition of cortisone-induced GR activation by this compound and determine the IC50 value.
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Caption: Troubleshooting flowchart for addressing batch-to-batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. AZD 8329 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound [openinnovation.astrazeneca.com]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD8329 Delivery and Targeted Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AZD8329.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for converting inactive cortisone to active cortisol within tissues, thereby amplifying local glucocorticoid action. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which is a therapeutic strategy for metabolic conditions like type 2 diabetes and obesity.[2][3]
Q2: What is the recommended delivery method for this compound in preclinical models?
A2: The most common and extensively documented method for this compound administration in preclinical studies is oral gavage.[1][3] For in vivo experiments, it is crucial to prepare a fresh working solution on the day of use.[4]
Q3: Are there targeted delivery methods available for this compound?
A3: Yes, a bone-targeted formulation, (DSS)6-AZD8329, has been developed to specifically target osteoblasts.[5][6] This approach was designed to investigate the role of skeletal glucocorticoid signaling in metabolic diseases and bone loss.[6]
Q4: What is tachyphylaxis and how does it affect this compound experiments?
A4: Tachyphylaxis is a rapid decrease in the response to a drug after repeated doses. In studies involving this compound, tachyphylaxis has been observed in human and rat adipose tissue, where repeated oral dosing leads to a diminished inhibitory effect on 11β-HSD1.[3] Interestingly, this phenomenon was not observed in mice.[3] This is a critical consideration for designing long-term studies in rats and for the translation of findings to humans.
Troubleshooting Guides
Issue 1: Reduced or Lost Efficacy with Repeated Dosing
Symptoms:
-
Initial doses of this compound show significant inhibition of 11β-HSD1 activity, but the effect diminishes with subsequent daily doses.
-
Pharmacodynamic readouts (e.g., changes in biomarkers) return towards baseline levels despite continued administration of this compound.
Possible Causes:
-
Tachyphylaxis: As documented in rats and humans, continuous inhibition of 11β-HSD1 in adipose tissue can lead to a loss of the drug's effect.[3]
Solutions:
-
Introduce a "Drug Holiday": In rat studies, incorporating a daily period where the drug concentration is low has been shown to reduce the impact of tachyphylaxis.[3] This suggests that a less frequent dosing schedule may be more effective for maintaining long-term inhibition.
-
Species Selection: If appropriate for the research question, consider using mouse models, as they do not appear to exhibit tachyphylaxis to 11β-HSD1 inhibition in adipose tissue.[3]
-
Re-evaluate Dosing Regimen: Instead of a once-daily high dose, explore if a different dosing schedule can maintain efficacy.
Issue 2: Off-Target Effects or Lack of Tissue-Specific Effects
Symptoms:
-
Systemic administration of this compound produces desired effects in one tissue (e.g., liver) but not in another (e.g., bone), or causes unintended systemic side effects.
Possible Causes:
-
Broad Bio-distribution: Standard oral delivery of this compound results in systemic exposure.
-
Insufficient Local Concentration: The drug may not be reaching the target tissue in high enough concentrations to elicit a significant effect.
Solutions:
-
Utilize a Targeted Delivery System: For bone-specific effects, consider using the (DSS)6-AZD8329 conjugate, which has been shown to preferentially accumulate in bone tissue.[5][6]
-
Local Administration: Depending on the experimental model and target organ, direct local administration could be explored, though this is not a standard published method for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 | Citation |
| Recombinant 11β-HSD1 | Human | 9 nM | [1] |
| 11β-HSD1 in isolated adipocytes | Human | 2 nM | [1] |
| Recombinant 11β-HSD1 | Rat | 89 nM | [1] |
| Recombinant 11β-HSD1 | Dog | 15 nM | [1] |
Table 2: Tachyphylaxis in Adipose Tissue with Repeated Dosing
| Species | Dosing | In Vivo Free IC50 Fold Shift | Citation |
| Human | Repeat Dosing (9 days) | ~7-fold increase | [3] |
| Rat | Repeat Dosing (7 days) | ~10-fold increase | [3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol is based on studies investigating the acute and repeated dosing effects of this compound on 11β-HSD1 activity in rat adipose tissue.[3]
Materials:
-
This compound
-
Vehicle (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Oral gavage needles
-
Appropriate rat strain (e.g., Wistar)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 60 mg/kg or 120 mg/kg).[3] Ensure the solution is homogenous.
-
-
Dosing:
-
Sample Collection:
-
At the designated time point post-dosing (e.g., 3 or 12 hours), euthanize the animals.[3]
-
Collect cardiac blood and adipose tissue samples.[3]
-
Process blood to obtain plasma and store at -20°C for pharmacokinetic analysis.[3]
-
Freeze adipose tissue samples for later ex vivo analysis of 11β-HSD1 activity.[3]
-
Protocol 2: Ex Vivo Measurement of 11β-HSD1 Activity in Adipose Tissue
This method is used to determine the level of 11β-HSD1 inhibition in tissue samples from dosed animals.[3]
Materials:
-
Adipose tissue homogenates
-
³H-cortisone (radiolabeled substrate)
-
Scintillation fluid and counter
Procedure:
-
Tissue Homogenization: Homogenize the collected adipose tissue samples in an appropriate buffer.
-
Enzyme Activity Assay:
-
Incubate the tissue homogenates with ³H-cortisone.
-
The 11β-HSD1 enzyme in the tissue will convert ³H-cortisone to ³H-cortisol.
-
-
Quantification:
-
Measure the amount of ³H-cortisol produced using a scintillation counter.
-
The level of conversion is indicative of the 11β-HSD1 activity in the tissue. A lower conversion rate in this compound-treated animals compared to vehicle controls indicates successful enzyme inhibition.[3]
-
Visualizations
Signaling Pathway of 11β-HSD1 and this compound Inhibition
Caption: this compound inhibits the intracellular conversion of cortisone to cortisol.
Experimental Workflow for Assessing Tachyphylaxis
Caption: Workflow for comparing acute vs. repeat dosing effects of this compound.
Logical Relationship for Bone-Targeted Delivery
Caption: Design and targeted effect of the (DSS)6-AZD8329 conjugate.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AZD8329 and Other 11β-HSD1 Inhibitors for Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of AZD8329, a potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other notable inhibitors in its class. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying signaling pathways to aid in the evaluation of these compounds for metabolic disease research.
In the quest for novel therapeutics to combat metabolic disorders such as type 2 diabetes and obesity, the inhibition of 11β-HSD1 has emerged as a promising strategy. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and adipogenesis. By blocking this conversion, 11β-HSD1 inhibitors aim to reduce the detrimental effects of excess glucocorticoid signaling in key metabolic tissues like the liver and adipose tissue.
This guide focuses on a comparative analysis of this compound against other well-characterized 11β-HSD1 inhibitors, including INCB13739, BI 187004, and the non-selective inhibitor Carbenoxolone.
In Vitro Potency: A Head-to-Head Comparison
The intrinsic potency of a drug is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro IC50 values for this compound and its comparators against the human 11β-HSD1 enzyme.
| Compound | Human 11β-HSD1 IC50 (nM) | Selectivity |
| This compound | 9 nM[1][2] | >5000-fold vs 11β-HSD2, 17β-HSD1, and 17β-HSD3[2] |
| INCB13739 | 1.1 - 3.2 nM[3][4] | High selectivity over other dehydrogenases and glucocorticoid/mineralocorticoid receptors[5] |
| BI 187004 | Not explicitly found in searches | Potent and selective[6] |
| Carbenoxolone | ~10-100 nM (in vitro) | Non-selective, also inhibits 11β-HSD2 |
Note: IC50 values can vary between different assay conditions and laboratories.
This compound demonstrates high potency against human 11β-HSD1 with an IC50 of 9 nM and excellent selectivity against other related enzymes, which is a crucial factor in minimizing off-target effects.[1][2] INCB13739 also exhibits high potency, with reported IC50 values in the low nanomolar range.[3][4] While a specific IC50 for BI 187004 was not found in the provided search results, it is described as a potent and selective inhibitor.[6] Carbenoxolone, a first-generation inhibitor, is less potent and non-selective, which can lead to side effects related to the inhibition of 11β-HSD2.
Preclinical Efficacy in Diet-Induced Obesity Models
Diet-induced obese (DIO) animal models, typically mice fed a high-fat diet, are widely used to study the efficacy of anti-obesity and anti-diabetic compounds.[7][8] These models mimic many of the metabolic dysregulations observed in human obesity and type 2 diabetes.
This compound: In preclinical studies, a rodent-active analog of this compound led to a significant and almost maximal reduction in adipose mass and weight gain in diet-induced obese mice.[2] Another study using a bone-targeted version of this compound in high-fat diet-fed mice showed a notable reduction in body weight gain and white adipose tissue weight, along with attenuated hyperglycemia and insulin resistance.[8]
INCB13739: While specific preclinical data in DIO models for INCB13739 were not detailed in the search results, its progression to successful clinical trials suggests positive preclinical outcomes.
BI 187004: Despite demonstrating potent and sustained 11β-HSD1 inhibition in both liver and adipose tissue in clinical trials, BI 187004 did not show clinically relevant effects on body weight or glucose and lipid metabolism after 28 days of treatment in patients with type 2 diabetes.[9][10] Preclinical efficacy data in DIO models were not explicitly found.
Carbenoxolone: In high-fat diet-fed mice, Carbenoxolone has been shown to decrease body weight and visceral fat mass, and improve insulin sensitivity.[11] It also demonstrated the ability to attenuate intracellular lipid accumulation and inflammation in the liver and skeletal muscle of obese mice.[12]
Clinical Efficacy in Patients with Type 2 Diabetes
The ultimate measure of a drug's efficacy lies in its performance in human clinical trials.
This compound: Phase I clinical trials for this compound were initiated; however, the development was discontinued after 2011.[13]
INCB13739: In a 12-week, double-blind, placebo-controlled study in patients with type 2 diabetes inadequately controlled by metformin, INCB13739 demonstrated significant efficacy.[14] At a dose of 200 mg, it resulted in a -0.6% reduction in A1C, a -24 mg/dL reduction in fasting plasma glucose, and a -24% improvement in HOMA-IR compared to placebo.[14] Furthermore, it led to significant decreases in total cholesterol, LDL cholesterol, and triglycerides in hyperlipidemic patients, as well as a reduction in body weight.[14]
BI 187004: In a 28-day study in patients with type 2 diabetes, despite achieving near-full inhibition of 11β-HSD1 in the liver, BI 187004 did not produce clinically relevant changes in body weight, glucose, or lipid metabolism.[9] A significant increase in weighted mean plasma glucose was observed at higher doses.[9]
Carbenoxolone: As a non-selective inhibitor with known side effects, its clinical development for metabolic diseases has not been pursued in the same manner as selective inhibitors.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Standardized In Vitro 11β-HSD1 Enzyme Activity Assay
Objective: To determine the in vitro potency (IC50) of a test compound against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Stop solution (e.g., a strong acid or a known inhibitor like carbenoxolone)
-
Detection system (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS) or scintillation counter if using radiolabeled substrate)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant human 11β-HSD1 enzyme and cortisone.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of cortisol produced using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of a test compound on metabolic parameters in a DIO mouse model.
Animal Model:
-
Male C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.[7][8]
-
Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity.[7][8] A control group is fed a standard chow diet.
Experimental Design:
-
Once the DIO phenotype is established (significant weight gain and hyperglycemia compared to controls), randomize the obese mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., this compound) or vehicle daily via oral gavage or mixed in the diet for a specified duration (e.g., 4-12 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, perform metabolic assessments, which may include:
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal.
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.
-
Fasting blood glucose and insulin levels: To calculate HOMA-IR, an index of insulin resistance.
-
Plasma lipid profile: To measure triglycerides, total cholesterol, LDL, and HDL.
-
-
At the end of the study, collect tissues (liver, adipose tissue) for further analysis, such as gene expression or ex vivo 11β-HSD1 activity assays.
Data Analysis:
-
Compare the changes in body weight, glucose tolerance, insulin sensitivity, and lipid profiles between the treatment and vehicle control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Conclusion
This comparative guide highlights the potent and selective nature of this compound as an 11β-HSD1 inhibitor. While it showed promise in preclinical models, its clinical development was discontinued. In contrast, INCB13739 has demonstrated clinical efficacy in improving glycemic control and lipid profiles in patients with type 2 diabetes. BI 187004, despite potent enzyme inhibition, did not translate to significant metabolic benefits in a short-term clinical study. Carbenoxolone, while effective in some preclinical models, is limited by its non-selective profile.
For researchers in the field, the choice of an 11β-HSD1 inhibitor for preclinical studies will depend on the specific research question. The detailed experimental protocols provided in this guide offer a foundation for conducting robust and comparable efficacy studies. The signaling pathway diagram illustrates the key mechanisms through which 11β-HSD1 inhibition is expected to exert its therapeutic effects. Further head-to-head comparative studies in standardized preclinical models would be invaluable in definitively ranking the efficacy of these promising compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of 11β-HSD1 expression during adipose tissue expansion by hypoxia through different activities of NF-κB and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-Hydroxysteroid dehydrogenase type 1 shRNA ameliorates glucocorticoid-induced insulin resistance and lipolysis in mouse abdominal adipose tissue [escholarship.org]
- 13. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 14. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AZD8329 and Carbenoxolone in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a promising therapeutic strategy for conditions such as metabolic syndrome, obesity, and type 2 diabetes. This enzyme plays a crucial role in the tissue-specific amplification of glucocorticoid action by converting inactive cortisone to active cortisol. This guide provides a detailed comparison of two key 11β-HSD1 inhibitors: AZD8329, a potent and highly selective compound, and carbenoxolone, a first-generation, non-selective inhibitor.
While direct head-to-head clinical trials are not available, this guide synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data. We will delve into their mechanisms of action, present quantitative data from various studies in structured tables, detail experimental protocols, and provide visual diagrams of the relevant signaling pathway and a typical experimental workflow.
Mechanism of Action and Selectivity
Both this compound and carbenoxolone target 11β-HSD1, thereby reducing the intracellular conversion of cortisone to cortisol in key metabolic tissues like the liver and adipose tissue. However, a critical distinction lies in their selectivity. This compound is a highly selective inhibitor of 11β-HSD1, with over 5000-fold greater selectivity for 11β-HSD1 over the isoform 11β-HSD2[1]. In contrast, carbenoxolone is a non-selective inhibitor, also potently inhibiting 11β-HSD2, an enzyme crucial for protecting the mineralocorticoid receptor from cortisol in tissues like the kidney. This lack of selectivity with carbenoxolone can lead to off-target effects such as hypokalemia and hypertension[2].
Physicochemical and Pharmacokinetic Properties
The following table summarizes the key properties of this compound and carbenoxolone, highlighting the superior potency and selectivity of this compound.
| Property | This compound | Carbenoxolone |
| Target | 11β-HSD1 | 11β-HSD1 and 11β-HSD2 |
| IC50 (human 11β-HSD1) | 9 nM[1][3][4][5] | Low micromolar range[6] |
| IC50 (human 11β-HSD2) | >30 µM[4][7] | Similar potency to 11β-HSD1[8] |
| Selectivity (11β-HSD1 vs 11β-HSD2) | >5000-fold[1] | Non-selective |
| Route of Administration | Oral[1] | Oral, Subcutaneous, Intraperitoneal[9][10][11][12] |
Preclinical and Clinical Efficacy in Metabolic Studies
The following tables present a summary of the quantitative data from various metabolic studies involving this compound and carbenoxolone. It is important to note that these results are from separate studies and not from direct comparative trials.
This compound: Preclinical Data
| Species | Model | Dose & Route | Duration | Key Findings | Reference |
| Rat (Han Wistar) | Normal | 10 mg/kg, single oral dose | Single dose | Significantly reduced 11β-HSD1 activity in adipose tissue and liver. | [1] |
| Rat | Normal | 60 or 120 mg/kg, oral | 7 days | Loss of 11β-HSD1 inhibition in adipose tissue after repeat dosing (tachyphylaxis). | [13] |
Carbenoxolone: Preclinical and Clinical Data
| Species | Model | Dose & Route | Duration | Key Findings | Reference |
| Mouse (db/db) | Genetic model of diabetes | 10 and 50 mg/kg, oral, twice daily | 10 days | Reduced body weight by 10% and 13% respectively; improved fat mass, energy expenditure, serum lipids, and glucose tolerance. | [14] |
| Rat (WNIN/Ob) | Genetic model of obesity | 50 mg/kg, subcutaneous, once daily | 4 weeks | Significantly decreased body fat percentage, hypertriglyceridemia, hypercholesterolemia, and insulin resistance in obese rats. | [9][10][15] |
| Mouse | Diet-induced obesity | Intraperitoneal injections | 16 days | Significantly lowered body weight and non-fasting plasma glucose levels. | [11] |
| Human | Type 2 Diabetes | 100 mg, oral, every 8 hours | 7 days | Reduced hepatic glucose production during hyperglucagonemia. | [16] |
Experimental Protocols
This compound Rat Single and Repeat Dosing Study[13]
-
Animals: Male Han Wistar rats.
-
Housing: Standard laboratory conditions.
-
Drug Administration:
-
Single Dose Study: A single oral gavage of this compound at doses ranging from 0.3 to 250 mg/kg.
-
Repeat Dose Study: Oral gavage of this compound at 60 or 120 mg/kg once daily for seven consecutive days.
-
-
Sample Collection: At specified time points after the final dose, animals were anesthetized, and cardiac blood and adipose tissue samples were collected.
-
Endpoint Measurement: 11β-HSD1 activity in adipose tissue was measured ex vivo by the conversion of [3H]-cortisone to [3H]-cortisol.
Carbenoxolone Study in a Genetic Model of Obesity (WNIN/Ob Rats)[9][10][15]
-
Animals: Three-month-old male WNIN/Ob lean and obese rats.
-
Housing: Standard laboratory conditions.
-
Drug Administration: Subcutaneous injection of carbenoxolone (50 mg/kg body weight) or vehicle once daily for four weeks.
-
Measurements:
-
Body composition was assessed.
-
Plasma lipids and hormones were measured from blood samples.
-
Hepatic steatosis, adipose tissue morphology, inflammation, and fibrosis were evaluated histologically.
-
Insulin resistance and glucose intolerance were determined.
-
Gene expression in liver and adipose tissue was analyzed.
-
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway
The following diagram illustrates the mechanism of action of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to elicit downstream effects. Both this compound and carbenoxolone inhibit this enzymatic conversion.
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Testing of 11β-HSD1 Inhibitors
This diagram outlines a typical experimental workflow for evaluating the efficacy of 11β-HSD1 inhibitors in a diet-induced obesity mouse model.
Caption: In vivo testing workflow for 11β-HSD1 inhibitors.
Conclusion
In the comparative analysis of this compound and carbenoxolone for metabolic studies, this compound stands out as a significantly more potent and selective inhibitor of 11β-HSD1. Its high selectivity minimizes the risk of off-target effects associated with the non-selective nature of carbenoxolone. Preclinical data for this compound demonstrate effective target engagement, although the phenomenon of tachyphylaxis with repeated dosing in some species warrants further investigation.
Carbenoxolone, while less selective, has a broader history of use in both preclinical and clinical metabolic studies, providing a larger body of evidence for its effects on various metabolic parameters. The available data consistently show its ability to improve metabolic profiles in models of obesity and diabetes.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific research question. This compound is an excellent tool for studies requiring highly specific inhibition of 11β-HSD1 to dissect its precise role in metabolic pathways. Carbenoxolone, despite its limitations in selectivity, can still be a useful pharmacological tool, particularly when its broader effects are considered or when a less specific inhibitor is sufficient for the experimental goals. Future research, ideally including direct comparative studies, would be invaluable in further elucidating the relative therapeutic potential of these and other 11β-HSD1 inhibitors.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD 8329 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbenoxolone Treatment Ameliorated Metabolic Syndrome in WNIN/Ob Obese Rats, but Induced Severe Fat Loss and Glucose Intolerance in Lean Rats | PLOS One [journals.plos.org]
- 10. Carbenoxolone treatment ameliorated metabolic syndrome in WNIN/Ob obese rats, but induced severe fat loss and glucose intolerance in lean rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbenoxolone treatment attenuates symptoms of metabolic syndrome and atherogenesis in obese, hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbenoxolone Treatment Ameliorated Metabolic Syndrome in WNIN/Ob Obese Rats, but Induced Severe Fat Loss and Glucose Intolerance in Lean Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Mechanism of AZD8329 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the mechanism of action of AZD8329, a selective 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. We will delve into its performance in knockout models alongside alternative compounds, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in amplifying local glucocorticoid signaling.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within cells, thereby increasing the intracellular concentration of active glucocorticoids.[2][3][4] This localized amplification of glucocorticoid action in tissues like the liver and adipose tissue is implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[5][6] By inhibiting 11β-HSD1, this compound aims to reduce local glucocorticoid excess and thereby ameliorate these metabolic disturbances.
The primary validation of a targeted inhibitor like this compound lies in demonstrating that its therapeutic effects are absent in animals lacking the target enzyme, i.e., in 11β-HSD1 knockout models. This guide will explore the available data from such studies to confirm the on-target activity of this compound and compare it with other relevant compounds.
The 11β-HSD1 Signaling Pathway
The signaling pathway modulated by this compound is central to glucocorticoid metabolism. The following diagram illustrates the conversion of inactive cortisone to active cortisol by 11β-HSD1, which then binds to the glucocorticoid receptor (GR) to elicit a cellular response. This compound blocks this conversion.
Performance of this compound and Alternatives in Knockout Models
A critical aspect to consider is the species-specificity of 11β-HSD1 inhibitors. This compound is a potent inhibitor of human and rat 11β-HSD1, but it exhibits weak activity against the mouse enzyme.[1] Consequently, direct validation of this compound in standard 11β-HSD1 knockout mice is challenging. However, recent innovative approaches have utilized bone-targeted derivatives of this compound to validate its mechanism of action in a tissue-specific knockout mouse model.
This section compares the effects of this compound derivatives and other 11β-HSD1 inhibitors in wild-type versus knockout mice. The phenotype of 11β-HSD1 knockout mice, which includes resistance to diet-induced obesity and improved glucose tolerance, serves as the benchmark for on-target inhibitor effects.[7]
Table 1: Comparison of this compound Derivatives and Alternative 11β-HSD1 Inhibitors in Wild-Type and Knockout Mice
| Compound | Animal Model | Key Findings in Wild-Type (WT) | Key Findings in 11β-HSD1 Knockout (KO) | Implication for On-Target Activity |
| (DSS)6-AZD8329 & (RKK)6-AZD8329 (Bone-targeted) | Osteoblast-specific 11β-HSD1 KO mice on a high-fat diet | Reduced body weight gain, improved glucose tolerance, and increased bone formation.[8] | Effects on bone parameters and glucose metabolism were attenuated compared to WT, indicating the effects are largely dependent on osteoblastic 11β-HSD1. | Strong evidence for on-target activity in bone tissue. |
| COMPOUND-20 | Not explicitly tested in KO models in the provided results. | Used in mice due to the poor potency of this compound. | Not available. | Serves as a tool compound for studying 11β-HSD1 inhibition in mice. |
| MK-0916 | Global 11β-HSD1 KO mice on a high-fat diet | At low doses, induced weight loss. At higher doses, caused significant body weight loss and reduced food intake.[9] | At low doses, the weight loss effect was absent, suggesting it was 11β-HSD1-dependent. At higher doses, similar body weight loss and reduced food intake were observed in both WT and KO mice, indicating off-target effects.[9] | Demonstrates both on-target and off-target effects depending on the dosage. |
| RL-118 | Not explicitly tested in KO models in the provided results. | Shown to improve cognitive function and reduce neuroinflammation in a mouse model of aging.[10][11][12][13][14] | Studies in 11β-HSD1 knockout mice have shown they resist age-dependent cognitive loss, which aligns with the effects of RL-118.[10][11] | The observed cognitive improvements are consistent with the known phenotype of 11β-HSD1 knockout mice, suggesting on-target effects. |
Experimental Workflow for Validating an 11β-HSD1 Inhibitor
The following diagram outlines a typical experimental workflow for validating the mechanism of action of a novel 11β-HSD1 inhibitor using knockout models.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed methodologies for key experiments are crucial.
11β-HSD1 Activity Assay
This assay measures the enzymatic activity of 11β-HSD1 in tissue homogenates.
-
Tissue Preparation: Tissues (e.g., liver, adipose) are homogenized in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Incubation: The homogenate is incubated with a known amount of radiolabeled substrate, such as [3H]cortisone or [3H]11-dehydrocorticosterone, along with the necessary cofactor NADPH.
-
Steroid Extraction: After incubation, the steroids are extracted from the reaction mixture using an organic solvent like ethyl acetate.
-
Analysis: The extracted steroids are separated and quantified using high-performance liquid chromatography (HPLC) to determine the amount of converted active glucocorticoid (e.g., [3H]cortisol or [3H]corticosterone).
-
Calculation: Enzyme activity is expressed as the rate of conversion of the substrate to the product per unit of protein per unit of time (e.g., pmol/mg protein/h).
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream.
-
Fasting: Mice are fasted overnight (typically 16-18 hours) with free access to water.[15]
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail vein blood sample using a glucometer.
-
Glucose Administration: A bolus of glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[16]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[16]
-
Data Analysis: The results are plotted as blood glucose concentration versus time. The area under the curve (AUC) is often calculated to provide a single value for glucose tolerance.
Body Composition Analysis using EchoMRI
EchoMRI provides a non-invasive, rapid, and precise measurement of fat mass, lean mass, free water, and total water in conscious mice.
-
Calibration: The EchoMRI machine is calibrated using a provided standard.
-
Animal Handling: The conscious mouse is placed in a specialized restrainer tube that allows for free breathing but limits movement.
-
Measurement: The tube containing the mouse is inserted into the EchoMRI machine. The scan is initiated, and the measurement is typically completed within a few minutes.[17][18]
-
Data Acquisition: The machine's software provides the absolute and relative values for fat mass, lean mass, and water content.
-
Longitudinal Studies: A key advantage of this technique is the ability to perform repeated measurements on the same animal over time to track changes in body composition in response to treatment.[17][19]
Conclusion
The validation of this compound's mechanism of action through knockout models, particularly with its bone-targeted derivatives, provides strong evidence for its on-target engagement of 11β-HSD1. While the species-specificity of this compound necessitates the use of alternative compounds in standard mouse models, the collective data from studies using various 11β-HSD1 inhibitors in knockout animals consistently supports the therapeutic potential of targeting this enzyme for metabolic diseases. The comparison with alternative compounds like MK-0916 also highlights the importance of carefully assessing potential off-target effects, especially at higher doses. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct robust and reproducible studies to further investigate the therapeutic efficacy and safety of 11β-HSD1 inhibitors.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probiologists.com [probiologists.com]
- 12. 11β-HSD1 Inhibition by RL-118 Promotes Autophagy and Correlates with Reduced Oxidative Stress and Inflammation, Enhancing Cognitive Performance in SAMP8 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 19. mmpc.org [mmpc.org]
Cross-Species Potency of AZD8329: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of AZD8329, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), across various species. The data presented is intended to support preclinical research and drug development efforts by offering a clear, objective overview of the compound's activity.
Data Presentation: Potency of this compound
The inhibitory activity of this compound against 11β-HSD1 has been evaluated in several species. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below.
| Species | Target | Assay Type | IC50 (nM) |
| Human | Recombinant 11β-HSD1 | In vitro | 9[1][2] |
| Human | Isolated Adipocytes | In vitro | 2[1] |
| Rat | Recombinant 11β-HSD1 | In vitro | 89[1] |
| Dog | Recombinant 11β-HSD1 | In vitro | 15[1] |
| Mouse | 11β-HSD1 | In vitro | Low Potency |
It is noteworthy that this compound demonstrates high potency in inhibiting human 11β-HSD1, both in a recombinant enzyme assay and in isolated human adipocytes.[1] The compound also shows inhibitory activity against the rat and dog enzymes, though with a lower potency compared to the human target.[1] Importantly, this compound exhibits poor potency against the mouse 11β-HSD1 enzyme.[3]
Signaling Pathway of 11β-HSD1
This compound exerts its effect by inhibiting the 11β-HSD1 enzyme. This enzyme plays a crucial role in the prereceptor activation of glucocorticoids. It primarily functions as a reductase, converting inactive cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to active cortisol or corticosterone, respectively, within target tissues.[4][5][6] This localized activation of glucocorticoids amplifies their signaling through the glucocorticoid receptor (GR). The reductase activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum.[4][5]
Caption: Mechanism of 11β-HSD1 action and its inhibition by this compound.
Experimental Protocols
The determination of this compound potency is typically conducted through in vitro enzyme activity assays. The following outlines a general methodology for such experiments.
Objective: To determine the IC50 value of this compound against 11β-HSD1 from different species.
Materials:
-
Recombinant 11β-HSD1 enzyme (human, rat, dog, etc.)
-
Substrate: Cortisone or 11-dehydrocorticosterone (with a trace amount of radiolabeled substrate, e.g., [3H]cortisone)
-
Cofactor: NADPH
-
Test compound: this compound in a range of concentrations
-
Assay buffer
-
Scintillation fluid
-
HPLC system for analysis
General Procedure:
-
Assay Preparation: A reaction mixture is prepared containing the assay buffer, recombinant 11β-HSD1 enzyme, and NADPH.
-
Compound Incubation: Varying concentrations of this compound are pre-incubated with the enzyme mixture to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., cortisone with [3H]cortisone).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a chemical quenching agent.
-
Product Separation and Detection: The product of the reaction (e.g., cortisol) is separated from the substrate. When using a radiolabeled substrate, this is commonly achieved using High-Performance Liquid Chromatography (HPLC). The amount of radiolabeled product is then quantified using a scintillation counter.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.
Ex Vivo Activity Measurement:
To assess the effect of this compound in a more physiological context, ex vivo assays are performed on tissue samples (e.g., adipose tissue, liver) from animals dosed with the compound.[1]
-
Tissue Collection: Tissue samples are collected from animals at specific time points after oral administration of this compound.
-
Homogenization: The tissues are homogenized to release the cellular components, including the 11β-HSD1 enzyme.
-
Enzyme Activity Assay: The homogenates are then incubated with the substrate (e.g., [3H]cortisone) and cofactors, and the conversion to the product is measured as described in the in vitro assay. This allows for the determination of the extent of enzyme inhibition in the target tissues following drug administration.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Correlation of AZD8329 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of AZD8329, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented herein is supported by experimental data to aid researchers and professionals in the field of drug development in their evaluation of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1] By blocking this conversion, this compound effectively reduces local glucocorticoid concentrations in tissues where 11β-HSD1 is expressed, such as adipose tissue and the liver. This mechanism of action makes it a potential therapeutic agent for metabolic disorders like type 2 diabetes and obesity, where excess glucocorticoid activity is implicated.
In Vitro Activity of this compound
This compound has demonstrated high potency and selectivity for 11β-HSD1 in various in vitro assays.
| Assay Type | Species | IC50 (nM) |
| Recombinant 11β-HSD1 | Human | 9 |
| Isolated Adipocytes | Human | 2 |
| Recombinant 11β-HSD1 | Rat | 89 |
| Recombinant 11β-HSD1 | Dog | 15 |
Table 1: In Vitro Potency of this compound against 11β-HSD1. [1]
This compound exhibits excellent selectivity, with over 5000-fold greater affinity for 11β-HSD1 compared to the closely related 11β-HSD2 isozyme, as well as 17β-HSD1 and 17β-HSD3.[1]
In Vivo Activity and Correlation with In Vitro Data
The in vivo efficacy of this compound has been evaluated in several animal models, providing insights into its potential therapeutic effects and the translation of its in vitro potency to a physiological setting.
Studies in Han Wistar Rats
In Han Wistar rats, a single oral dose of 10 mg/kg of this compound resulted in a significant reduction of 11β-HSD1 activity in both adipose tissue and the liver. This was determined through ex vivo analysis of tissue samples.[1] However, a notable observation in both human and rat studies is the phenomenon of tachyphylaxis, or a loss of inhibition, after repeated dosing.[2][3]
Studies in Diet-Induced Obese Mice
In a diet-induced obese mouse model, another rodent-active 11β-HSD1 inhibitor from AstraZeneca demonstrated a significant reduction in adipose mass and weight gain when the unbound compound exposure was equivalent to the in vitro IC50 concentration at its lowest point (trough).[1] Interestingly, this tachyphylaxis observed in rats and humans was not seen in mice.[2][3] This species-specific difference is a critical consideration for the translation of preclinical findings.
Comparison with Alternative 11β-HSD1 Inhibitors
Several other compounds have been developed to inhibit 11β-HSD1. Here, we compare this compound with two notable examples: carbenoxolone and BVT-2733.
| Inhibitor | In Vitro Potency (Human 11β-HSD1 IC50) | In Vivo Effects | Key Findings |
| This compound | 9 nM | Reduced 11β-HSD1 activity in rat adipose tissue and liver.[1] | Potent and selective. Shows tachyphylaxis in rats and humans but not mice.[2][3] |
| Carbenoxolone | Micromolar range | Reduced 11β-HSD1 activity in various tissues in mice and humans.[4][5] | Non-selective inhibitor, also affects 11β-HSD2.[4] |
| BVT-2733 | 3341 nM | Attenuated obesity and inflammation in diet-induced obese mice.[6][7][8][9][10][11][12][13] | Selective inhibitor with demonstrated efficacy in mouse models of metabolic disease.[7][8][9][10][11][12][13] |
Table 2: Comparison of this compound with Alternative 11β-HSD1 Inhibitors.
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Activity Assay
A standard method to determine the in vitro potency of 11β-HSD1 inhibitors involves a recombinant enzyme assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), a cofactor (NADPH), and the substrate (cortisone).
-
Incubation: Add the recombinant human 11β-HSD1 enzyme to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction wells.
-
Reaction Initiation and Termination: Initiate the reaction and incubate at 37°C for a defined period. Terminate the reaction by adding a stop solution.
-
Detection: Measure the amount of cortisol produced, typically using a competitive immunoassay or chromatographic methods.
-
IC50 Calculation: Determine the inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) by plotting the data and fitting to a dose-response curve.
Measurement of 11β-HSD1 Activity in Isolated Human Adipocytes
Protocol:
-
Adipocyte Isolation: Obtain human adipose tissue and isolate mature adipocytes using collagenase digestion followed by centrifugation.
-
Cell Culture: Culture the isolated adipocytes in a suitable medium.
-
Inhibitor Treatment: Treat the adipocytes with various concentrations of the inhibitor.
-
Substrate Addition: Add the substrate (cortisone) to the cell culture.
-
Sample Collection: After a specific incubation period, collect the cell culture medium.
-
Cortisol Measurement: Measure the concentration of cortisol in the medium to determine the rate of conversion from cortisone.
-
Data Analysis: Calculate the inhibition of 11β-HSD1 activity at each inhibitor concentration and determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a common procedure to assess glucose metabolism in animal models.
Protocol:
-
Fasting: Fast the mice for a specified period (e.g., 6 hours) with free access to water.[14]
-
Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail snip.
-
Glucose Administration: Administer a glucose solution orally via gavage at a standard dose (e.g., 2 g/kg body weight).[14]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[14]
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Measurement of Body Weight and Adipose Tissue Mass in Mice
Protocol:
-
Body Weight Measurement: Weigh the mice regularly (e.g., weekly) using a calibrated scale.
-
Euthanasia and Dissection: At the end of the study, euthanize the mice according to approved protocols.
-
Adipose Tissue Collection: Carefully dissect and collect specific adipose tissue depots (e.g., epididymal, retroperitoneal, and subcutaneous fat pads).
-
Weighing: Weigh the collected adipose tissue depots to determine their mass.
-
Data Normalization: Express the adipose tissue mass as a percentage of the total body weight for comparison between groups.
Visualizing the 11β-HSD1 Signaling Pathway and Experimental Workflows
To better understand the context of this compound's activity, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for its evaluation.
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound activity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 11. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of AZD8329's Effects as an 11β-HSD1 Inhibitor
A Note on the Mechanism of Action: Initial interest in AZD8329 may have been associated with metabolic disease targets. However, it is crucial for researchers to note that this compound is not a GPR40 agonist. It is a potent and selective inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2][3]. This guide will, therefore, focus on the reproducibility of its effects in the context of its established mechanism of action.
The inhibition of 11β-HSD1 is a therapeutic strategy aimed at reducing the intracellular conversion of inactive cortisone to active cortisol, thereby dampening glucocorticoid receptor activation in target tissues like the liver and adipose tissue[4][5]. While promising in preclinical models, the translation of these effects has faced challenges, with reproducibility being a key concern. This guide compares the performance of this compound with other 11β-HSD1 inhibitors and provides supporting experimental data to illuminate the factors influencing consistent outcomes.
Data Presentation: Comparing 11β-HSD1 Inhibitors
The reproducibility of an inhibitor's effect is influenced by its potency, selectivity, and pharmacodynamic properties, which can vary across species and tissues.
Table 1: In Vitro Potency (IC₅₀) of this compound and Comparator Compounds
| Compound | Target | Human IC₅₀ (nM) | Rat IC₅₀ (nM) | Mouse IC₅₀ (nM) | Dog IC₅₀ (nM) | Selectivity vs. 11β-HSD2 | Citation |
| This compound | 11β-HSD1 | 9 (recombinant enzyme), 2 (adipocytes) | 89 | 6100 (weak inhibitor) | 15 | >5000x | [1][3] |
| Carbenoxolone | 11β-HSD1/11β-HSD2 | - | - | - | - | Non-selective | [5][6] |
| BVT.528 | 11β-HSD1 | ~50 | >3000 | Intermediate | - | Selective | [6] |
| BVT.2733 | 11β-HSD1 | - | >3000 | Intermediate | - | Selective | [6] |
Table 2: Summary of Tachyphylaxis Observed with 11β-HSD1 Inhibitors
A significant factor affecting the reproducibility of 11β-HSD1 inhibitors is tachyphylaxis—a rapid decrease in response after repeated dosing. This phenomenon has been a critical observation for this compound.
| Compound | Species | Tissue | Tachyphylaxis Observed? | Key Finding | Citation |
| This compound | Human | Adipose | Yes | ~7-fold rightward shift in PK/PD relationship after 9 days of repeat dosing. | [7][8] |
| This compound | Rat | Adipose | Yes | ~10-fold rightward shift in PK/PD relationship after 7 days of repeat dosing. | [7][8] |
| COMPOUND-20 | Rat | Adipose | Yes (with continuous cover) | Effect was substantially reduced if a daily 'drug holiday' was maintained. | [7][8] |
| COMPOUND-20 | Mouse | Adipose | No | Inhibition was not lost after 7 days of continuous cover. | [7][8] |
| Clofutriben (SPI-62) | Human | Adipose | No | Maintained or showed stronger inhibition after multiple doses compared to a single dose. Attributed to pseudo-irreversible binding. | [9] |
Table 3: Overview of Selected 11β-HSD1 Inhibitors in Development
The landscape of 11β-HSD1 inhibitors is marked by numerous compounds that have entered clinical trials, with varying degrees of success and challenges that may contribute to cross-study variability.
| Inhibitor | Development Status/Key Findings | Citation |
| This compound | Developed from AZD4017 with an improved pharmacokinetic profile. | [2] |
| INCB13739 | Showed reduction in HbA1c and fasting plasma glucose in Phase IIb trials, but development was not continued for unknown reasons. | [10][11] |
| BI 187004 | Demonstrated strong inhibition in adipose tissue but did not improve glycemic control after 4 weeks. | [5][11] |
| MK-0916 | Metabolic benefits observed primarily at high doses, suggesting potential off-target effects. | [10] |
| Clofutriben (SPI-62) | In development for Cushing's syndrome; does not exhibit tachyphylaxis in adipose tissue. | [9][12] |
Experimental Protocols
Consistent methodologies are vital for reproducible results. Below are detailed protocols for key assays used to evaluate 11β-HSD1 inhibitors.
Protocol 1: Ex Vivo 11β-HSD1 Activity Assay
This assay directly measures the enzyme's activity in tissue samples obtained from subjects after inhibitor administration.
Objective: To determine 11β-HSD1 target engagement by measuring the conversion of radiolabeled cortisone to cortisol.
Materials:
-
Tissue samples (e.g., liver, adipose)
-
[³H]cortisone (radiolabeled substrate)
-
Incubation buffer (e.g., K₂HPO₄/KH₂PO₄, pH 7.5)
-
Cofactor: NADPH
-
Ethyl acetate (for extraction)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in an appropriate buffer.
-
Incubation: Incubate a specific amount of tissue homogenate in the presence of [³H]cortisone (e.g., 20 nmol/L) and NADPH (e.g., 100 μM)[10]. Incubation times vary by tissue to ensure linear reaction rates (e.g., 10 minutes for liver, 60 minutes for adipose tissue)[10].
-
Steroid Extraction: Stop the reaction and extract the radiolabeled steroids from the incubation medium using ethyl acetate[10].
-
Separation and Quantification: Evaporate the organic solvent and resuspend the steroid residue. Separate the [³H]cortisone from the newly formed [³H]cortisol using reverse-phase HPLC[10].
-
Data Analysis: Quantify the radioactivity in the cortisone and cortisol peaks. Enzyme activity is expressed as the percentage conversion of cortisone to cortisol per unit of time and protein. Inhibition is calculated relative to vehicle-treated controls.
Protocol 2: In Vivo Assessment of Systemic 11β-HSD1 Inhibition
This non-invasive method provides a systemic measure of enzyme inhibition, primarily reflecting hepatic activity.
Objective: To indirectly assess systemic 11β-HSD1 activity by measuring urinary cortisol and cortisone metabolite ratios.
Materials:
-
24-hour urine collection from subjects
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Urine Collection: Collect a complete 24-hour urine sample from subjects at baseline and after treatment with the 11β-HSD1 inhibitor.
-
Sample Preparation: Prepare urine samples for analysis, which may include enzymatic hydrolysis to release conjugated steroids, followed by solid-phase extraction.
-
Metabolite Quantification: Use a validated LC-MS/MS method to accurately quantify the concentrations of key cortisol and cortisone metabolites, including tetrahydrocortisol (THF), allo-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE)[13].
-
Data Analysis: Calculate the ratio of (THF + 5α-THF) / THE. A decrease in this ratio following treatment indicates inhibition of systemic 11β-HSD1 activity, as less cortisone is being converted to cortisol and its downstream metabolites[13].
Visualizations of Pathways and Workflows
11β-HSD1 Signaling Pathway
Caption: Intracellular activation of cortisol by 11β-HSD1 and its inhibition by this compound.
Experimental Workflow for Ex Vivo 11β-HSD1 Assay
Caption: Workflow for measuring 11β-HSD1 activity in tissue samples ex vivo.
Factors Influencing Reproducibility of 11β-HSD1 Inhibitors
Caption: Key factors contributing to the variable reproducibility of 11β-HSD1 inhibitors.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 6. Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. researchgate.net [researchgate.net]
AZD8329: A Comparative Analysis of its Selectivity for Hydroxysteroid Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
AZD8329 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the local regulation of glucocorticoid action.[1][2] This guide provides a comparative analysis of this compound's selectivity profile against other key hydroxysteroid dehydrogenases (HSDs), supported by available experimental data.
Selectivity Profile of this compound
This compound demonstrates high potency for its target, 11β-HSD1, and exceptional selectivity against other related HSD enzymes.[1][2] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Table 1: Quantitative Selectivity Data for this compound
| Enzyme Target | Species | IC50 (nM) | Selectivity vs. Human 11β-HSD1 |
| 11β-HSD1 | Human (recombinant) | 9 | - |
| Human (adipocytes) | 2 | - | |
| Rat (recombinant) | 89 | - | |
| Dog (recombinant) | 15 | - | |
| Mouse | 6100 | - | |
| Cynomolgus Monkey | 24 | - | |
| 11β-HSD2 | Human (recombinant) | >50,000 | >5000-fold |
| 17β-HSD1 | Human (recombinant) | >50,000 | >5000-fold |
| 17β-HSD3 | Human (recombinant) | >50,000 | >5000-fold |
Data sourced from publicly available information from AstraZeneca and MedchemExpress.[1][3]
Experimental Protocols
The determination of this compound's selectivity involves robust in vitro assays. While specific, detailed protocols for this compound are proprietary, the following represents a generalized methodology based on standard practices for assessing HSD inhibitor activity.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific HSD enzyme.
1. Enzyme and Substrate Preparation:
- Recombinant human HSD enzymes (e.g., 11β-HSD1, 11β-HSD2, 17β-HSD1, 17β-HSD3) are used. These are often expressed in and purified from suitable host systems like E. coli or insect cells.
- The appropriate substrate for each enzyme is prepared in a suitable buffer. For 11β-HSD1, this is typically cortisone, and for 11β-HSD2, it is cortisol. For 17β-HSDs, substrates can include estrone or androstenedione.
- A cofactor, such as NADPH for 11β-HSD1 reductase activity or NAD+ for 11β-HSD2 dehydrogenase activity, is included in the reaction mixture.
2. Compound Preparation:
- This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- A series of dilutions of the stock solution are prepared to test a range of concentrations.
3. Assay Procedure:
- The assay is typically performed in a 96- or 384-well plate format.
- The reaction mixture, containing the enzyme, substrate, and cofactor in buffer, is added to the wells.
- The various dilutions of this compound are then added to the wells. Control wells with no inhibitor and with solvent only are included.
- The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).
4. Detection and Analysis:
- The amount of product formed is quantified. This can be achieved through various methods:
- Radiometric assay: Using a radiolabeled substrate (e.g., [3H]cortisone) and separating the product from the substrate using techniques like high-performance liquid chromatography (HPLC) followed by scintillation counting.
- Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format where the amount of product is measured by a change in fluorescence signal.[4]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method to directly measure the amount of product formed.
- The percentage of inhibition for each concentration of this compound is calculated relative to the control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
5. Cell-Based Assays:
- To assess activity in a more physiological context, assays using intact cells that either endogenously express or are engineered to overexpress the target HSD are employed.
- Human embryonic kidney (HEK-293) cells are a common choice for overexpressing recombinant HSDs as they have low endogenous HSD activity.[1]
- The assay principle is similar to the enzyme inhibition assay, with the cells being incubated with the substrate and different concentrations of the inhibitor. The conversion of substrate to product in the cell culture medium is then measured.
Signaling Pathways and Enzyme Functions
The high selectivity of this compound is critical due to the distinct and vital roles of the different HSD enzymes in steroid hormone metabolism.
11β-Hydroxysteroid Dehydrogenases (11β-HSDs)
11β-HSDs are crucial for modulating the availability of active glucocorticoids (cortisol in humans) to the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR).
Caption: 11β-HSD Isoform Activity and this compound Inhibition.
-
11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[5] It is highly expressed in metabolic tissues such as the liver and adipose tissue.
-
11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone.[6] It is predominantly found in mineralocorticoid target tissues like the kidneys, where it protects the non-selective mineralocorticoid receptor from illicit occupation by cortisol.[6]
Inhibition of 11β-HSD2 can lead to apparent mineralocorticoid excess syndrome, characterized by hypertension and hypokalemia.[6] The high selectivity of this compound for 11β-HSD1 over 11β-HSD2 is therefore a key safety feature.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs)
The 17β-HSD family of enzymes is responsible for the interconversion of 17-keto and 17β-hydroxysteroids, playing a pivotal role in the biosynthesis and inactivation of androgens and estrogens.
Caption: Key Reactions Catalyzed by 17β-HSD1 and 17β-HSD3.
-
17β-HSD1 is primarily involved in the conversion of the weak estrogen, estrone, to the potent estrogen, estradiol.[5] It is a key enzyme in estrogen-dependent tissues.
-
17β-HSD3 is essential for the synthesis of testosterone from androstenedione, predominantly in the testes.[7]
Inhibition of these enzymes could lead to significant disruption of sex hormone balance. The lack of activity of this compound against 17β-HSD1 and 17β-HSD3 underscores its specific mechanism of action, targeting glucocorticoid metabolism without interfering with sex steroid biosynthesis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of 17 beta-hydroxysteroid dehydrogenase type 1 in endocrine and intracrine estradiol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of AZD8329 and the Non-Selective Inhibitor Spironolactone
An important clarification: The initial premise of a direct comparative analysis between AZD8329 and a non-selective mineralocorticoid receptor (MR) inhibitor requires modification. This compound is a highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), not a mineralocorticoid receptor antagonist. In contrast, non-selective inhibitors like spironolactone directly antagonize the mineralocorticoid receptor, but also interact with other steroid hormone receptors.
This guide will, therefore, provide a comparative analysis of these two distinct classes of compounds, highlighting their different mechanisms of action, pharmacological profiles, and the experimental methodologies used to characterize them. This approach will offer valuable insights for researchers, scientists, and drug development professionals by delineating the specific roles and potential therapeutic applications of selective 11β-HSD1 inhibitors versus non-selective MR antagonists.
Section 1: this compound - A Selective 11β-HSD1 Inhibitor
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[1]
Quantitative Data: Potency and Selectivity of this compound
| Target Enzyme | Species | IC50 (nM) | Selectivity |
| 11β-HSD1 | Human (recombinant) | 9 | >5000x vs 11β-HSD2 |
| 11β-HSD1 | Human (adipocytes) | 2 | - |
| 11β-HSD1 | Rat (recombinant) | 89 | - |
| 11β-HSD1 | Dog (recombinant) | 15 | - |
| 11β-HSD2 | Human (recombinant) | >50,000 | - |
| 17β-HSD1 | Human | >50,000 | - |
| 17β-HSD3 | Human | >50,000 | - |
Data sourced from AstraZeneca Open Innovation.[1]
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Mechanism of this compound action.
Section 2: Spironolactone - A Non-Selective Mineralocorticoid Receptor Antagonist
Spironolactone is a potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor.[2] It is used in the management of conditions such as heart failure, high blood pressure, and edema.[1][2][3] However, its clinical utility is accompanied by side effects stemming from its lack of selectivity and its binding to other steroid hormone receptors, notably the androgen and progesterone receptors.[2][4]
Quantitative Data: Non-Selective Binding Profile of Spironolactone
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Activity |
| Mineralocorticoid Receptor (MR) | Spironolactone | 2.32 - 24 | Antagonist |
| Androgen Receptor (AR) | Spironolactone | 39.4 - 77 | Antagonist |
| Progesterone Receptor (PR) | Spironolactone | 400 | Agonist |
| Glucocorticoid Receptor (GR) | Spironolactone | 32.6 | Antagonist |
Data compiled from multiple sources.[3][5]
Signaling Pathway of Mineralocorticoid Receptor Antagonism
Caption: Mechanism of Spironolactone action.
Section 3: Experimental Protocols
11β-HSD1 Enzyme Activity Assay (In Vitro)
This protocol describes a method to determine the in vitro potency of an inhibitor like this compound on 11β-HSD1 activity.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection system (e.g., cortisol-specific antibody for HTRF or radiolabeled cortisone for HPLC-based detection)
Workflow:
Caption: Workflow for 11β-HSD1 activity assay.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant 11β-HSD1 enzyme, NADPH, and the diluted this compound or vehicle control.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing a potent inhibitor like glycyrrhetinic acid).
-
Quantify the amount of cortisol produced using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Mineralocorticoid Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a compound like spironolactone for the mineralocorticoid receptor.
Materials:
-
Source of mineralocorticoid receptors (e.g., cell lysate from cells overexpressing MR, or kidney tissue homogenates)
-
Radiolabeled ligand with high affinity for MR (e.g., [³H]-aldosterone)
-
Test compound (e.g., spironolactone)
-
Assay buffer
-
Filtration apparatus and glass fiber filters
Workflow:
Caption: Workflow for MR binding assay.
Procedure:
-
Prepare serial dilutions of spironolactone.
-
In test tubes, incubate the MR-containing preparation with a fixed concentration of [³H]-aldosterone and varying concentrations of spironolactone or vehicle.
-
Allow the binding to reach equilibrium.
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound and spironolactone represent two distinct pharmacological classes targeting different components of steroid hormone signaling. This compound is a highly selective inhibitor of the enzyme 11β-HSD1, offering a targeted approach to modulating intracellular glucocorticoid levels with potential applications in metabolic diseases. In contrast, spironolactone is a non-selective antagonist of the mineralocorticoid receptor, with its therapeutic effects in cardiovascular and renal diseases being accompanied by side effects due to its interactions with androgen and progesterone receptors. The provided data and experimental protocols offer a framework for the continued investigation and development of more selective and efficacious drugs in these respective areas.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Pharmacokinetics and pharmacodynamics of mineralocorticoid blocking agents and their effects on potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 4. eshonline.org [eshonline.org]
- 5. benchchem.com [benchchem.com]
Confirming Target Engagement of AZD8329 In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of methods to confirm the in vivo target engagement of AZD8329, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Target
This compound is a small molecule inhibitor of 11β-HSD1, an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. Confirming that this compound effectively engages and inhibits its target in a living organism is a critical step in its preclinical and clinical development.
Comparative Analysis of Target Engagement Methods
Several methods can be employed to assess the in vivo target engagement of this compound and other 11β-HSD1 inhibitors. These can be broadly categorized into direct enzyme activity assays and indirect biomarker measurements.
Table 1: Comparison of In Vivo Target Engagement Methods for 11β-HSD1 Inhibitors
| Method | Principle | Advantages | Disadvantages |
| Ex Vivo 11β-HSD1 Activity Assay | Measures the conversion of radiolabeled cortisone to cortisol in tissue homogenates from treated animals. | Direct and quantitative measure of enzyme inhibition in specific tissues. | Invasive (requires tissue collection); ex vivo nature may not fully reflect the in vivo environment. |
| Urinary Steroid Metabolite Ratio ((5αTHF + THF)/THE) | Measures the ratio of cortisol metabolites (5α-tetrahydrocortisol and tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone) in urine. | Non-invasive; reflects systemic 11β-HSD1 activity. | Indirect measure; can be influenced by other factors affecting steroid metabolism. |
| Blood Bile Acid Ratio (GUDCA/G7oxoLCA) | Measures the ratio of glycoursodeoxycholic acid to glyco-7-oxolithocholic acid in blood, which is modulated by 11β-HSD1 activity. | Minimally invasive (requires blood draw); potential for a direct blood-based biomarker. | Indirect measure; relatively new and may require further validation. |
| Positron Emission Tomography (PET) Imaging | Utilizes radiolabeled tracers that bind to 11β-HSD1, allowing for non-invasive visualization and quantification of target occupancy. | Non-invasive; provides spatial information on target engagement in the whole body. | Requires specialized and expensive equipment; development of suitable tracers can be challenging. |
Quantitative Comparison of 11β-HSD1 Inhibitors
The following table summarizes the in vivo potency of this compound and comparator compounds in preclinical models.
Table 2: In Vivo Potency of Selected 11β-HSD1 Inhibitors
| Compound | Species | Dose | Tissue | % Inhibition | Reference |
| This compound | Rat (Han Wistar) | 10 mg/kg (single oral dose) | Adipose tissue, Liver | Significant reduction | |
| This compound | Rat | Repeat dosing | Adipose tissue | Tachyphylaxis observed (loss of inhibition) | |
| Carbenoxolone | Rat (WNIN/Ob obese) | 50 mg/kg (subcutaneous) | Liver, Adipose tissue, Skeletal muscle | Significant inhibition | |
| Carbenoxolone | db/db mice | 10, 25, 50 mg/kg (oral, twice daily) | Brain, Adipose tissue, Liver | Dose-dependent inhibition | |
| UI-1499 | Mouse (C57BL/6J) | 45 mg/kg (oral) | Liver, Epididymal fat | 88.8% (liver), 40.6% (fat) at 2h | |
| CNX-010-49 | Mouse (DIO-C57B6/J) | 30 mg/kg (single oral dose) | Liver, Adipose tissue | 58% (liver), 41% (fat) at 1h |
Experimental Protocols
Ex Vivo 11β-HSD1 Activity Assay
This protocol describes the measurement of 11β-HSD1 activity in tissue homogenates by monitoring the conversion of [³H]-cortisone to [³H]-cortisol.
Materials:
-
Tissues (e.g., liver, adipose) from animals treated with this compound or vehicle.
-
[³H]-cortisone (radiolabeled substrate)
-
Unlabeled cortisone and cortisol standards
-
NADPH
-
Homogenization buffer (e.g., Tris-HCl with EDTA and sucrose)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Scintillation cocktail and counter
Procedure:
-
Homogenize tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain the microsomal fraction (for liver) or use the whole homogenate (for adipose tissue).
-
Incubate a portion of the homogenate with a reaction mixture containing [³H]-cortisone and NADPH at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of unlabeled cortisone and cortisol).
-
Extract the steroids from the reaction mixture using ethyl acetate.
-
Evaporate the organic solvent and resuspend the residue in a small volume of solvent.
-
Spot the resuspended samples, along with cortisone and cortisol standards, onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate cortisone and cortisol.
-
Visualize the steroid spots (e.g., with UV light or iodine vapor).
-
Scrape the areas corresponding to cortisone and cortisol into separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of conversion of [³H]-cortisone to [³H]-cortisol to determine 11β-HSD1 activity.
Urinary Steroid Metabolite Ratio ((5αTHF + THF)/THE) Analysis by GC-MS
This protocol outlines the measurement of the urinary ratio of cortisol to cortisone metabolites as a biomarker of 11β-HSD1 activity.
Materials:
-
24-hour urine samples from subjects treated with this compound or placebo.
-
Internal standards (e.g., deuterated steroid analogs)
-
β-glucuronidase/arylsulfatase
-
Solid-phase extraction (SPE) cartridges
-
Derivatization reagents (e.g., methoxyamine hydrochloride, N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Collect 24-hour urine samples.
-
Add internal standards to an aliquot of each urine sample.
-
Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to deconjugate the steroid metabolites.
-
Extract the free steroids from the hydrolyzed urine using SPE cartridges.
-
Elute the steroids and evaporate the solvent.
-
Perform a two-step derivatization of the dried residue to form methyloxime-trimethylsilyl ethers.
-
Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode to quantify 5α-tetrahydrocortisol (5αTHF), tetrahydrocortisol (THF), and tetrahydrocortisone (THE).
-
Calculate the ratio of (5αTHF + THF) to THE. A decrease in this ratio indicates inhibition of 11β-HSD1.
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: General experimental workflow for assessing in vivo target engagement of this compound.
Evaluating the Long-Term Efficacy of AZD8329 Versus Newer 11β-HSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, AZD8329, against newer inhibitors targeting the same pathway. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies to aid in research and development decisions.
Introduction to 11β-HSD1 Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the tissue-specific regulation of glucocorticoid activity. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid signaling in key metabolic tissues such as the liver and adipose tissue. Dysregulation of 11β-HSD1 has been implicated in the pathogenesis of various metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes. Consequently, the development of potent and selective 11β-HSD1 inhibitors has been a significant focus of pharmaceutical research.
This compound, a potent and selective 11β-HSD1 inhibitor, has been evaluated in preclinical and early-phase clinical studies.[1][2] However, the landscape of 11β-HSD1 inhibitors is continually evolving, with newer compounds such as BI 187004 and SPI-62 (clofutriben) emerging as potential therapeutic agents. This guide aims to provide a comparative evaluation of the long-term efficacy of this compound against these newer inhibitors based on the currently available scientific literature.
Comparative Efficacy Data
A direct head-to-head, long-term clinical trial comparing this compound with newer 11β-HSD1 inhibitors has not been identified in the public domain. Therefore, this comparison is based on an analysis of data from separate studies. It is important to note that variations in study design, patient populations, and treatment durations can influence outcomes, making direct comparisons challenging.
This compound
Preclinical studies have demonstrated that this compound is a potent inhibitor of human recombinant 11β-HSD1 with an IC50 of 9 nM.[1] In vivo studies in rats showed that a single oral dose of 10 mg/kg significantly reduced 11β-HSD1 activity in adipose tissue and liver.[1] However, a study investigating the effects of repeat dosing of this compound in both humans and rats revealed a phenomenon of tachyphylaxis, or a loss of drug effect over time, specifically in adipose tissue.[3] After nine days of twice-daily dosing in abdominally obese males, there was a seven-fold rightward shift in the pharmacokinetic-pharmacodynamic (PK/PD) relationship, indicating a reduced inhibitory effect in adipose tissue at a given drug concentration.[3] This observation raises questions about the long-term efficacy of this compound in maintaining target engagement in all relevant tissues.
More recently, a bone-targeted formulation of this compound, (DSS)6-AZD8329, was shown to attenuate high-fat diet-induced obesity, improve glucose handling, and prevent bone loss in mice after eight weeks of treatment.[4] This suggests that tissue-specific targeting may be a strategy to enhance the therapeutic potential of this compound.
BI 187004
BI 187004 is another selective 11β-HSD1 inhibitor that has been evaluated in clinical trials for type 2 diabetes. In a 14-day, multiple rising dose study in patients with type 2 diabetes and overweight or obesity, BI 187004 was well-tolerated and demonstrated significant and sustained inhibition of 11β-HSD1 in both the liver and subcutaneous adipose tissue.[5][6][7] Median inhibition in adipose tissue ranged from 87.9% to 99.4% after the second dose and remained high at 73.8% to 97.5% 24 hours after the last dose.[5][7]
However, a subsequent 28-day Phase II study in a similar patient population, while confirming near-full target engagement in the liver, did not show clinically relevant improvements in glucose or lipid metabolism.[8][9] There were no significant changes in body weight or meal tolerance test parameters.[8] These findings suggest that potent inhibition of 11β-HSD1 by BI 187004 for up to 28 days may not translate into significant metabolic benefits in this patient population.
SPI-62 (Clofutriben)
SPI-62, now known as clofutriben, is a newer 11β-HSD1 inhibitor currently under investigation for the treatment of Cushing's syndrome and autonomous cortisol secretion.[10][11] Interim results from the Phase 2 RESCUE trial in patients with ACTH-dependent Cushing's syndrome are promising.[10][12] The data, presented in June 2024, showed that over 60% of patients treated with clofutriben achieved normal urinary free cortisol levels without experiencing adrenal insufficiency.[10][12] Patients also reported clinical benefits, including recovery of muscle strength, discontinuation of other medications for diabetes, weight loss, and improved sleep.[10] The full results of this trial are anticipated later in 2024.
Preclinical data in a mouse model of Cushing's syndrome also support the potential of SPI-62. The inhibitor attenuated corticosterone-associated morbidities, including decreased insulin sensitivity, increased adiposity, and myoatrophy, in a dose-dependent manner.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, BI 187004, and SPI-62. Due to the lack of direct comparative studies, data is presented for each compound individually.
Table 1: Preclinical and Clinical Efficacy of this compound
| Parameter | Species/Population | Dose/Duration | Key Findings | Reference |
| IC50 (in vitro) | Human recombinant 11β-HSD1 | - | 9 nM | [1] |
| 11β-HSD1 Inhibition | Han Wistar Rats | 10 mg/kg single dose | Significant reduction in adipose tissue and liver | [1] |
| Tachyphylaxis (Adipose Tissue) | Abdominally Obese Males | 25, 100, 300 mg b.i.d. for 9 days | 7-fold rightward shift in PK/PD relationship | [3] |
| Metabolic Effects (Bone-targeted) | High-fat diet-fed mice | 8 weeks | Attenuated obesity, improved glucose handling, prevented bone loss | [4] |
Table 2: Clinical Efficacy of BI 187004 in Type 2 Diabetes
| Parameter | Population | Dose/Duration | Key Findings | Reference |
| 11β-HSD1 Inhibition (Adipose Tissue) | T2DM, overweight/obese | 10-360 mg daily for 14 days | 87.9-99.4% inhibition after 2nd dose; 73.8-97.5% at 24h post-last dose | [5][7] |
| Metabolic Parameters | T2DM, overweight/obese | 20, 80, 240 mg daily for 28 days | No clinically relevant changes in glucose, lipids, or body weight | [8][9] |
Table 3: Clinical Efficacy of SPI-62 (Clofutriben) in Cushing's Syndrome
| Parameter | Population | Dose/Duration | Key Findings (Interim Results) | Reference |
| Urinary Free Cortisol Normalization | ACTH-dependent Cushing's Syndrome | Phase 2 RESCUE trial | >60% of patients achieved normal levels | [10][12] |
| Clinical Benefits | ACTH-dependent Cushing's Syndrome | Phase 2 RESCUE trial | Improved muscle strength, weight loss, improved sleep, discontinuation of diabetes medication | [10] |
| Safety | ACTH-dependent Cushing's Syndrome | Phase 2 RESCUE trial | No adrenal insufficiency observed | [10][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
11β-HSD1 Signaling Pathway
Caption: The 11β-HSD1 signaling pathway and the point of intervention for inhibitors.
Experimental Workflow: Repeat Dosing Tachyphylaxis Study of this compound
Caption: Workflow of the clinical study evaluating tachyphylaxis of this compound.
Experimental Workflow: Phase II Clinical Trial of BI 187004
Caption: Workflow of the Phase II clinical trial of BI 187004 in type 2 diabetes.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies for each inhibitor, based on the available information.
This compound: Repeat Dosing Tachyphylaxis Study[3]
-
Study Design: A single-center study in abdominally obese, otherwise healthy males. Participants were randomized to receive oral this compound (25, 100, or 300 mg twice daily) or placebo for nine days.
-
Key Procedures:
-
Adipose Tissue Biopsies: Subcutaneous abdominal adipose tissue biopsies were performed by syringe aspiration under local anesthesia after the first dose and after nine days of treatment.
-
Ex Vivo 11β-HSD1 Activity Assay: The conversion of radiolabeled cortisone to cortisol was measured in the adipose tissue samples to determine 11β-HSD1 activity.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to establish the PK/PD relationship.
-
-
Animal Studies (Rat): Male Han Wistar rats received single or repeat daily oral doses of this compound. Epididymal adipose tissue was collected for ex vivo 11β-HSD1 activity measurement.
BI 187004: Phase II Clinical Trial in Type 2 Diabetes[8][9]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multiple rising dose trial conducted at a single center in Germany.
-
Participants: Patients with type 2 diabetes mellitus and a body mass index of 25-40 kg/m ².
-
Intervention: Patients received oral BI 187004 (20, 80, or 240 mg once daily) or placebo for 28 days.
-
Assessments:
-
Target Engagement (Liver): Assessed indirectly via the urinary ratio of (5α-tetrahydrocortisol + 5β-tetrahydrocortisol) to tetrahydrocortisone.
-
Target Engagement (Adipose Tissue): Measured via ex vivo 11β-HSD1 activity in subcutaneous adipose tissue biopsies.
-
Metabolic Parameters: Included fasting plasma glucose, meal tolerance tests, and lipid profiles.
-
Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, and electrocardiograms.
-
SPI-62 (Clofutriben): RESCUE Phase 2 Clinical Trial[10][13][14][15][16]
-
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Up to 26 adult patients with a documented diagnosis of ACTH-dependent Cushing's syndrome with active and consistent cortisol excess.
-
Intervention: Participants are randomized to receive oral SPI-62 or placebo for 12 weeks, followed by a crossover to the other treatment arm.
-
Primary Endpoint: To determine the pharmacologic effects of SPI-62, including the inhibition of cortisol activation in target tissues like the liver.
-
Secondary Endpoints: To explore the safety and efficacy of SPI-62 on clinical features of Cushing's syndrome, including hyperglycemia, dyslipidemia, adiposity, hypertension, mood, sleep, and muscle strength.
-
Key Assessments: Urinary free cortisol levels, serum cortisol levels, and other biomarkers related to Cushing's syndrome.
Conclusion and Future Directions
The evaluation of the long-term efficacy of this compound in comparison to newer 11β-HSD1 inhibitors like BI 187004 and SPI-62 (clofutriben) is limited by the absence of direct comparative clinical trials. The available data suggests that while all three compounds effectively inhibit the 11β-HSD1 enzyme, their clinical outcomes appear to be context-dependent.
A key concern for the long-term efficacy of this compound is the observed tachyphylaxis in adipose tissue, which could potentially limit its metabolic benefits with chronic dosing. The development of a bone-targeted formulation of this compound highlights a potential strategy to overcome this limitation and enhance tissue-specific efficacy.
BI 187004 demonstrated excellent and sustained target engagement in both liver and adipose tissue in patients with type 2 diabetes. However, this did not translate into significant improvements in metabolic endpoints in a 28-day study. This raises important questions about the sufficiency of 11β-HSD1 inhibition alone to achieve robust metabolic benefits in this patient population and timeframe.
In contrast, the interim results for SPI-62 (clofutriben) in Cushing's syndrome are encouraging, showing both biochemical and clinical improvements. This suggests that the therapeutic potential of 11β-HSD1 inhibitors may be more pronounced in conditions of clear cortisol excess.
For researchers and drug development professionals, these findings underscore the importance of several key considerations for the future development of 11β-HSD1 inhibitors:
-
Long-term Target Engagement: The potential for tachyphylaxis needs to be carefully evaluated in long-term studies for any new inhibitor.
-
Tissue-Specific Effects: Understanding the differential effects of these inhibitors in various target tissues is crucial for optimizing their therapeutic application.
-
Patient Population: The choice of patient population appears to be critical, with conditions of overt cortisol excess potentially being more responsive to this class of drugs.
-
Combination Therapies: The modest metabolic effects observed in some studies may warrant the exploration of combination therapies with other agents.
As more data from ongoing and future clinical trials, particularly the full results of the RESCUE trial for SPI-62, become available, a more definitive comparison of the long-term efficacy of these 11β-HSD1 inhibitors will be possible. Head-to-head comparative studies would be invaluable in providing a clearer picture of their relative therapeutic potential.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. belmont.primo.exlibrisgroup.com [belmont.primo.exlibrisgroup.com]
- 10. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 11. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 12. Sparrow Pharmaceuticals Presents Novel Data on Clofutriben (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
Benchmarking AZD8329 Against the Latest Generation of 11β-HSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD8329, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, against the latest generation of inhibitors targeting this enzyme. The inhibition of 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to active cortisol, is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and other related disorders. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds.
Data Presentation: Comparative Analysis of 11β-HSD1 Inhibitors
The following tables provide a structured overview of the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound and other notable next-generation 11β-HSD1 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 | Species | Assay Type |
| This compound | 11β-HSD1 | 9 | >5000-fold [1] | Human (recombinant) [1] | Not specified |
| 11β-HSD1 | 2 | >5000-fold[1] | Human (adipocytes)[1] | Not specified | |
| 11β-HSD1 | 89 | Not specified | Rat (recombinant)[1] | Not specified | |
| 11β-HSD1 | 15 | Not specified | Dog (recombinant)[1] | Not specified | |
| MK-0916 | 11β-HSD1 | 70.4 (in vivo IC50) | Not specified | Human | Stable-isotope labeling[2] |
| BI 187004 | 11β-HSD1 | Not specified | Not specified | Human | Not specified |
| UE2343 (Xanamem™) | 11β-HSD1 | Not specified | Not specified | Not specified | Not specified |
| SPI-62 (clofutriben) | 11β-HSD1 | Not specified | Not specified | Not specified | Not specified |
| INCB13739 | 11β-HSD1 | Not specified | Not specified | Not specified | Not specified |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Route | Tmax (h) | t1/2 (h) | Clearance (L/h/kg) | Bioavailability (%) |
| This compound | Rat | Oral | Not specified | Not specified | Not specified | Not specified |
| MK-0916 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| BI 187004 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| UE2343 (Xanamem™) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| SPI-62 (clofutriben) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dose | Key Findings |
| This compound | Han Wistar Rats | 10 mg/kg (single oral) | Significantly reduced 11β-HSD1 activity in adipose tissue and liver.[1] |
| Diet-Induced Obese (DIO) Mice | Not specified | Another rodent-active AZ 11β-HSD1 inhibitor reduced adipose mass and weight gain.[1] | |
| Compound 544 (adamantyl-triazole) | DIO Mice | 20 mg/kg (twice daily for 11 days) | Reduced body weight by 7%, lowered serum triglycerides by 18%, and cholesterol by 24%.[3] |
| MK-0916 | DIO Mice | 10 mg/kg/day | Modest weight loss through an 11β-HSD1-specific mechanism.[4] |
Table 4: Clinical Trial Highlights
| Compound | Phase | Population | Key Findings |
| This compound | Not specified | Not specified | Continuous inhibition in human adipose tissue can lead to tachyphylaxis (loss of effect).[5] |
| MK-0916 | Phase II | Metabolic Syndrome & Type 2 Diabetes | Failed to significantly lower blood glucose but did significantly lower blood pressure and cause modest weight loss.[2] |
| BI 187004 | Phase I | Healthy overweight/obese males | Well-tolerated; significant and sustained 11β-HSD1 inhibition in liver and adipose tissue.[5] |
| Phase II | Type 2 Diabetes | Despite complete 11β-HSD1 inhibition, no clinically relevant effects on glucose or lipid metabolism were observed.[6] | |
| UE2343 (Xanamem™) | Phase II (XanADu trial) | Mild Alzheimer's Disease | Failed to meet primary cognitive endpoints, though it was safe and pharmacologically active.[7] A biomarker analysis suggested potential to slow disease progression in patients with high pTau levels.[8][9] |
| SPI-62 (clofutriben) | Phase II (RESCUE trial) | Cushing's Syndrome | Interim results show it can lower urinary free cortisol levels to normal in over 60% of patients without the need for dose adjustments and with a low risk of adrenal insufficiency.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data. Below are summaries of key experimental protocols used in the evaluation of 11β-HSD1 inhibitors.
11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the in vitro potency (IC50) of inhibitors.
-
Principle: The assay measures the production of cortisol by 11β-HSD1 from cortisone. It utilizes a competitive immunoassay format with HTRF detection. A specific anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cortisol analog labeled with an acceptor fluorophore are used. In the absence of cortisol, the antibody binds to the labeled cortisol analog, bringing the donor and acceptor into close proximity and generating a FRET signal. Cortisol produced by the enzyme competes with the labeled cortisol for antibody binding, leading to a decrease in the FRET signal.
-
General Protocol:
-
Enzyme Reaction: Recombinant human 11β-HSD1 is incubated with the substrate cortisone and the cofactor NADPH in a buffer solution. The test inhibitor (e.g., this compound) is added at various concentrations.
-
Detection: After a set incubation period, the HTRF detection reagents (anti-cortisol antibody-donor and cortisol-acceptor) are added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, which measures the fluorescence emission of both the donor and acceptor. The ratio of the acceptor to donor fluorescence is calculated.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
In Vivo Assessment of 11β-HSD1 Inhibition (Cortisone Challenge)
This method assesses the ability of an inhibitor to block the conversion of cortisone to cortisol in a living organism.
-
Principle: A known amount of cortisone is administered to an animal (e.g., a mouse or rat) that has been pre-treated with the 11β-HSD1 inhibitor or a vehicle control. The levels of newly generated cortisol in the serum or plasma are then measured to determine the extent of enzyme inhibition.
-
General Protocol:
-
Animal Dosing: Animals are orally gavaged with the 11β-HSD1 inhibitor (e.g., this compound) or vehicle at a specific time before the challenge.
-
Cortisone Administration: At a predetermined time point after inhibitor administration, a suspension of cortisone acetate is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at a specific time point after the cortisone challenge (e.g., 20 minutes).
-
Steroid Extraction and Analysis: Serum or plasma is separated, and steroids are extracted. The concentration of cortisol is quantified using methods such as gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The amount of cortisol generated in the inhibitor-treated group is compared to the vehicle-treated group to calculate the percentage of in vivo 11β-HSD1 inhibition.
-
Mandatory Visualizations
11β-HSD1 Signaling Pathway
Caption: The 11β-HSD1 signaling pathway, illustrating the conversion of cortisone to cortisol and its subsequent effects.
Experimental Workflow for 11β-HSD1 Inhibitor Evaluation
Caption: A generalized workflow for the discovery and development of 11β-HSD1 inhibitors.
Logical Relationship: Rationale for 11β-HSD1 Inhibition in Metabolic Disease
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 6. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of BI 187004, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Actinogen’s Xanamem could slow Alzheimer’s progress, new biomarker trial reveals [smallcaps.com.au]
- 9. Positive Xanamem® Trial Shows Potential Efficacy in Alzheimer's Patients with High pTau [synapse.patsnap.com]
- 10. cushingsdiseasenews.com [cushingsdiseasenews.com]
Translating Preclinical Promise: A Comparative Guide to AZD8329 and Other 11β-HSD1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the preclinical data for AZD8329, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, and objectively compares its performance with other relevant alternatives. The guide aims to illuminate the translational relevance of these findings for the development of therapeutics targeting metabolic diseases.
At the heart of metabolic syndrome lies a complex interplay of factors, with excess glucocorticoid activity in key metabolic tissues, such as the liver and adipose tissue, emerging as a critical pathogenic driver. 11β-HSD1 is the enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Inhibition of this enzyme presents a promising therapeutic strategy for conditions like type 2 diabetes and obesity. This compound, a potent and selective 11β-HSD1 inhibitor, has been the subject of extensive preclinical investigation. This guide delves into the data, comparing it with other notable 11β-HSD1 inhibitors to provide a clear perspective on its potential and the challenges of translating preclinical success to clinical reality.
Comparative Preclinical Efficacy of 11β-HSD1 Inhibitors
The preclinical development of 11β-HSD1 inhibitors has yielded a wealth of data from both in vitro and in vivo studies. The following tables summarize the key quantitative findings for this compound and a selection of alternative compounds, offering a side-by-side comparison of their potency and metabolic effects in various models.
Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 | Species | Reference |
| This compound | 11β-HSD1 | 2 (human adipocytes), 9 (human recombinant) | >5000-fold | Human, Rat, Dog | [1] |
| COMPOUND-20 | 11β-HSD1 | Potent inhibitor | Not specified | Rat, Mouse | [2] |
| AZD4017 | 11β-HSD1 | 7 | >2000-fold | Human | [3] |
| MK-0736 | 11β-HSD1 | 7 | Not specified | Not specified | |
| BI 187004 | 11β-HSD1 | Not specified | Not specified | Not specified | [1] |
| SKI2852 | 11β-HSD1 | Not specified | Not specified | Not specified | [1] |
Table 2: In Vivo Preclinical Metabolic Effects of 11β-HSD1 Inhibitors
| Compound | Animal Model | Key Metabolic Effects | Reference |
| This compound | Diet-induced obese mice | Reduction in adipose mass and weight gain (by another AZ inhibitor) | [1] |
| Han Wistar rats | Significant reduction in adipose tissue and liver 11β-HSD1 activity | [1] | |
| COMPOUND-20 | Rats and Mice | Used to compare species differences in tachyphylaxis | [2] |
| Compound 544 | Diet-induced obese mice | Lowered body weight, insulin, fasting glucose, triglycerides, and cholesterol | |
| HF/STZ mice | Lowered fasting glucose, insulin, glucagon, triglycerides, and free fatty acids; improved glucose tolerance | ||
| Compound 11 | SHR-cp obese rats | Improved glucose tolerance and reduced insulin resistance | [1] |
| Compound H8 | db/db mice | Ameliorated glucose tolerance and insulin sensitivity | [1] |
| INU-101 | C57BL/6J mice | Significant inhibition of hepatic and adipose tissue 11β-HSD1 activity | [1] |
| KR-67105 | DIO-C57BL/6 mice | Improved glucose tolerance and insulin sensitivity | [1] |
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For 11β-HSD1 inhibitors, this is typically determined using either a Scintillation Proximity Assay (SPA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Principle: These assays measure the enzymatic conversion of a substrate (e.g., radiolabeled cortisone or a fluorescently labeled substrate) to a product (cortisol) by 11β-HSD1. The inhibitor's potency is determined by its ability to reduce the formation of the product.
-
General Protocol (HTRF):
-
A source of 11β-HSD1 enzyme (e.g., human recombinant enzyme or liver microsomes) is incubated with the substrate (cortisone) and the necessary cofactor (NADPH) in a multi-well plate.
-
Varying concentrations of the test inhibitor (e.g., this compound) are added to the wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of cortisol produced is quantified using an HTRF-based detection system. This typically involves a competitive immunoassay where generated cortisol competes with a labeled cortisol tracer for binding to a specific antibody.
-
The signal is read on a plate reader, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Ex Vivo 11β-HSD1 Activity Assay
This assay measures the activity of the 11β-HSD1 enzyme in tissue samples taken from animals previously treated with an inhibitor. It provides a direct measure of target engagement in the relevant tissues.
-
Principle: Tissue homogenates (from liver or adipose tissue) are incubated with a radiolabeled substrate ([3H]-cortisone), and the rate of conversion to radiolabeled product ([3H]-cortisol) is measured.
-
General Protocol:
-
Following in vivo dosing of animals with the test compound, liver and adipose tissues are collected and homogenized in a suitable buffer.
-
The protein concentration of the homogenates is determined to ensure equal amounts of tissue are used in the assay.
-
The tissue homogenates are incubated with a known concentration of [3H]-cortisone and NADPH at 37°C for a specific time.
-
The reaction is stopped, and the steroids (cortisone and cortisol) are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
The extracted steroids are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radioactivity corresponding to the [3H]-cortisol product is quantified using a scintillation counter.
-
Enzyme activity is expressed as the percentage of conversion of cortisone to cortisol per unit of protein per unit of time.
-
In Vivo Animal Models of Metabolic Disease
To assess the therapeutic potential of 11β-HSD1 inhibitors, various animal models that recapitulate key aspects of human metabolic syndrome are utilized.
-
Diet-Induced Obesity (DIO) Models (e.g., C57BL/6J mice): Mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and hyperglycemia. Test compounds are then administered to assess their effects on body weight, fat mass, glucose tolerance, and insulin sensitivity.
-
Genetic Models of Obesity and Diabetes (e.g., db/db mice, SHR-cp rats): These animals have genetic mutations that lead to the spontaneous development of obesity and type 2 diabetes. They are used to evaluate the efficacy of compounds in a genetically predisposed context.
-
Experimental Design: Typically, animals are randomized into vehicle control and treatment groups. The test compound is administered orally or via another appropriate route for a specified duration. Key metabolic parameters such as body weight, food intake, fasting blood glucose, and insulin levels are monitored throughout the study. At the end of the study, tissues are often collected for ex vivo analysis of 11β-HSD1 activity and other relevant biomarkers.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: 11β-HSD1 converts inactive cortisone to active cortisol.
References
- 1. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for AZD8329
Researchers, scientists, and drug development professionals handling AZD8329 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. As a potent 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, this compound requires careful management from acquisition to disposal. The following guide provides essential, step-by-step information for the proper disposal of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, non-hazardous chemical compounds in a research laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
I. Immediate Safety and Handling Precautions
Before disposal, ensure that all personnel are familiar with the appropriate personal protective equipment (PPE) and handling procedures for this compound.
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (nitrile or neoprene).
-
Wear safety glasses or goggles.
-
For powdered forms or when creating aerosols, a fume hood is recommended.
-
-
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
II. Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, whether in solid form or in solution, is critical. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Segregation and Waste Classification
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated consumables such as weighing paper, pipette tips, and empty vials.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO, ethanol, or aqueous buffers).
-
Rinsate from cleaning contaminated glassware.
-
Step 2: Waste Collection and Labeling
-
Solid Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container for all solid waste contaminated with this compound.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Potent Compound," "Handle with Care")
-
The date of accumulation.
-
-
-
Liquid Waste Container:
-
Use a compatible, leak-proof, and sealable container for all liquid waste.
-
The label should include all the information for solid waste, plus the solvent composition (e.g., "this compound in DMSO/Water").
-
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
Keep containers sealed when not in use.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.
-
Professional hazardous waste disposal services will typically incinerate such compounds at high temperatures in a controlled environment.
III. Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative disposal parameters are not available. The following table provides illustrative data that would typically be found in an SDS for a similar research compound.
| Parameter | Value | Source/Notes |
| LD50 (Oral, Rat) | Data Not Available | The toxicity of this compound has not been publicly disclosed. Potent compounds should be handled as if toxic. |
| Recommended Incineration Temperature | >850 °C | General recommendation for the destruction of organic pharmaceutical compounds. |
| Solvent Compatibility for Waste | DMSO, Ethanol, Methanol, Aqueous Buffers | Based on common solvents used for in vitro and in vivo studies with small molecule inhibitors. |
IV. Experimental Protocols
Specific experimental protocols for the disposal of this compound are not applicable, as disposal is a standardized safety procedure rather than a research experiment. The guiding principle is the complete destruction of the active compound through high-temperature incineration by a licensed hazardous waste management facility.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Logistical Guidance for Handling AZD8329
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like AZD8329 is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for handling, and a clear disposal plan to minimize risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a potent 11β-HSD1 inhibitor, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, which should be used in a laboratory setting with appropriate engineering controls such as a certified chemical fume hood or a glove box.
| PPE Category | Recommendation |
| Hand Protection | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Use chemical safety goggles or a face shield to protect against splashes. |
| Respiratory Protection | For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. |
| Body Protection | A disposable, long-sleeved gown that closes in the back should be worn. Ensure cuffs are tight-fitting. For extensive handling, consider a "bunny suit" for full-body protection.[1] |
| Foot Protection | Wear closed-toe shoes and disposable shoe covers, especially in areas where the compound is actively handled.[1] |
Operational Handling Plan
A systematic approach to handling this compound will minimize exposure risk and maintain sample integrity.
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Unpack the compound within a designated containment area, such as a chemical fume hood.
-
Wear appropriate PPE, including a respirator, during unpacking in case of spills or breaks in the primary container.[1]
Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a chemical fume hood or a containment glove box.
-
Use disposable equipment where possible to avoid cross-contamination.
-
For in vivo studies, this compound can be formulated in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Storage:
-
Store this compound powder at -20°C.[2]
-
Solutions of this compound in solvent should be stored at -80°C.[2]
-
Ensure containers are tightly sealed and clearly labeled.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All disposable items that have come into contact with this compound (e.g., gloves, shoe covers, gowns, pipette tips) should be considered hazardous waste.
-
Collect this solid waste in a designated, labeled, and sealed hazardous waste container.
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain.
Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution should be used, followed by a thorough rinse.
Final Disposal:
-
All hazardous waste must be disposed of through an approved chemical waste disposal service, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a potent and selective 11β-HSD1 inhibitor.[3][4]
| Parameter | Value | Species/System |
| IC₅₀ (11β-HSD1) | 9 nM | Human (recombinant) |
| IC₅₀ (11β-HSD1) | 2 nM | Human (adipocytes) |
| IC₅₀ (11β-HSD1) | 89 nM | Rat (recombinant) |
| IC₅₀ (11β-HSD1) | 15 nM | Dog (recombinant) |
| Selectivity vs. 11β-HSD2 | >5000-fold | Human (recombinant) |
| Selectivity vs. 17β-HSD1 & 17β-HSD3 | >30 µM (IC₅₀) | Not specified |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vivo Dosing in Rodent Models
This protocol is adapted from studies investigating the effects of this compound in rats.[5]
Objective: To assess the in vivo efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) HPMC and 0.1% w/v polysorbate 80 in water)
-
Oral gavage needles
-
Appropriate animal model (e.g., Han Wistar rats)
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration (e.g., 60 or 120 mg/kg).[5]
-
Acclimate animals to handling and the gavage procedure.
-
Administer the this compound solution or vehicle control to the animals via oral gavage.
-
For acute studies, animals may be euthanized at specific time points (e.g., 3 or 12 hours) after a single dose.[5]
-
For chronic studies, dosing is repeated daily for the desired duration (e.g., seven consecutive days).[5]
-
Collect blood and tissue samples as required for pharmacokinetic and pharmacodynamic analyses.
Cell-Based Glucose Uptake Assay
This protocol is based on experiments evaluating the effect of this compound on glucose uptake in osteoblastic cells.[6][7]
Objective: To determine the effect of this compound on glucose uptake in a relevant cell line.
Materials:
-
MC3T3-E1 osteoblastic cells (or other relevant cell line)
-
This compound
-
Cell culture medium and supplements
-
Krebs-Ringer-Phosphate-HEPES buffer
-
Glucose Uptake Buffer
-
Insulin
-
2-Deoxyglucose (2-DG)
-
Acidic Lysis Buffer
-
2-DG Uptake Assay working solution
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash the cells twice with Krebs-Ringer-Phosphate-HEPES buffer.
-
Incubate the cells in Glucose Uptake Buffer for one hour.
-
Stimulate the cells with insulin for 20 minutes.
-
Add 2-Deoxyglucose (2-DG) to the cells and incubate for 40 minutes.
-
Lyse the cells using an Acidic Lysis Buffer.
-
Add the 2-DG Uptake Assay working solution to the lysate and incubate for 2 hours.
-
Measure the amount of 2-DG uptake according to the assay kit manufacturer's instructions.
Visualizations
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
This compound Mechanism of Action Signaling Pathway
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. AZD 8329 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
